molecular formula C14H11N3O2S B601860 Lesinurad Impurity C CAS No. 1038366-57-2

Lesinurad Impurity C

Numéro de catalogue: B601860
Numéro CAS: 1038366-57-2
Poids moléculaire: 285.33
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[[4-(1-Naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-acetic Acid is an impurity of drug Lesinurad, which is used to synthesize febuxostat which is a non-purine analog inhibitor of xanthine oxidase. Febuxostat is approved by the European Medicines Agency and the US Food and Drug Administration for treating gout.>an intermediate of Lesinurad

Propriétés

IUPAC Name

2-[(4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-13(19)8-20-14-16-15-9-17(14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,9H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEBOVZSWIYSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C=NN=C3SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure and Characterization of Lesinurad Impurity C

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lesinurad Impurity C , identified chemically as 2-[[4-(4-cyclopropylnaphthalen-1-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]thio]acetic acid , represents a critical oxidative or hydrolytic degradation product of the urate transporter inhibitor Lesinurad. Unlike the parent drug, which features a bromine atom at the C5 position of the triazole ring, Impurity C is characterized by the substitution of bromine with a hydroxyl group, which predominantly exists as the oxo-tautomer (triazolone).

This guide details the structural elucidation, mechanistic formation, and analytical profiling of Impurity C to support rigorous quality control in drug development.

Chemical Identity & Structural Elucidation[1]

The identification of Impurity C is based on the loss of the halogen (Bromine) and the gain of an oxygen moiety, resulting in a significant shift in polarity and molecular weight.

Core Chemical Data
ParameterTechnical Specification
Common Name Lesinurad Impurity C
Chemical Name 2-[[4-(4-cyclopropylnaphthalen-1-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]thio]acetic acid
CAS Registry Number 1384208-36-9
Molecular Formula C₁₇H₁₅N₃O₃S
Molecular Weight 341.38 g/mol
Parent Drug MW 404.28 g/mol (Lesinurad)
Mass Shift -62.9 Da (Loss of Br [79.9], Gain of OH [17.0])
Appearance Off-white to pale yellow solid
Structural Analysis

The core structural divergence lies in the 1,2,4-triazole ring. In Lesinurad, the C5 position is brominated. In Impurity C, this position is hydroxylated.

  • Tautomerism: The 5-hydroxy-triazole structure is subject to keto-enol tautomerism. In solution and solid state, the equilibrium strongly favors the 5-oxo (lactam) form over the 5-hydroxy (lactim) form. This tautomeric shift results in the loss of aromaticity in the triazole ring, altering the UV absorption profile slightly compared to the parent.

  • Acidity: The molecule retains the carboxylic acid tail (

    
    ), maintaining solubility in basic aqueous media. The newly formed triazolone moiety introduces a weakly acidic proton on the ring nitrogen (
    
    
    
    ).

ChemicalStructure Lesinurad Lesinurad (Parent) C17H14BrN3O2S (Brominated Triazole) Br_Atom - Br (Bromine) Lesinurad->Br_Atom Loss OH_Group + OH (Hydroxyl/Oxo) Lesinurad->OH_Group Substitution ImpurityC Impurity C C17H15N3O3S (Triazolone / 5-Oxo) OH_Group->ImpurityC Forms Impurity C

Figure 1: Structural relationship between Lesinurad and Impurity C, highlighting the nucleophilic substitution at the triazole ring.

Mechanistic Origin: Formation Pathways

Impurity C is primarily classified as a degradation product formed via hydrolysis, though it can also arise as a process impurity if the bromination step is compromised.

Hydrolytic Degradation (Primary Pathway)

The C-Br bond on the 1,2,4-triazole ring is susceptible to Nucleophilic Aromatic Substitution (


). Under basic conditions (often used during the final ester hydrolysis step of Lesinurad synthesis) or prolonged exposure to moisture, the hydroxide ion attacks the C5 position, displacing the bromide leaving group.
Synthetic Carryover

If the synthesis involves a pre-cursor triazolone that is subsequently brominated (using reagents like


), incomplete bromination or hydrolysis of the brominating agent can leave residual amounts of the oxo-species, which persists as Impurity C.

FormationPathway Start Lesinurad (API) Condition Stress Condition: High pH (OH-) or Moisture + Heat Start->Condition Transition Nucleophilic Attack at C5 (SNAr Mechanism) Condition->Transition Intermediate Tetrahedral Intermediate Transition->Intermediate Product Impurity C (5-Oxo-Triazole) Intermediate->Product Elimination LeavingGroup Bromide Ion (Br-) Intermediate->LeavingGroup Departure

Figure 2: Mechanism of Hydrolytic Degradation yielding Lesinurad Impurity C.

Analytical Strategy & Characterization

Distinguishing Impurity C from the parent API requires specific chromatographic and spectroscopic techniques due to their structural similarity.

High-Performance Liquid Chromatography (HPLC)

Impurity C is significantly more polar than Lesinurad due to the replacement of the lipophilic Bromine atom with a hydrophilic Oxo/Hydroxy group.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or equivalent).

  • Mobile Phase: Gradient elution with Ammonium Formate buffer (pH 3.5) and Acetonitrile.

  • Retention Time (RT): Impurity C will elute earlier (lower Relative Retention Time, RRT < 1.0) compared to Lesinurad.[1][2][3][4][5][6][7][8][9]

    • Estimated RRT: ~0.85 - 0.90 (Method dependent).

Mass Spectrometry (LC-MS)

Mass spectrometry provides the definitive confirmation of Impurity C.

FeatureLesinurad (Parent)Impurity C
Monoisotopic Mass 403.00 Da341.08 Da
[M+H]⁺ m/z ~404.0 / 406.0~342.1
Isotope Pattern 1:1 Doublet (Characteristic of ¹⁹Br/⁸¹Br)Singlet (No Bromine present)
Fragmentation Loss of -CH₂COOH, loss of Br.[10]Loss of -CH₂COOH, loss of CO (from oxo ring).

Diagnostic Rule: The absence of the characteristic Bromine isotope doublet (M and M+2 peaks of equal intensity) is the primary MS signature for Impurity C.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR: The spectrum will largely resemble Lesinurad (cyclopropyl and naphthalene signals remain unchanged). The key difference is the absence of any shift influence from the bromine and potentially a shift in the NH proton of the triazole ring if visible (broad singlet ~11-12 ppm for the amide-like NH).

  • ¹³C NMR: The C5 carbon signal of the triazole ring shifts significantly upfield (from ~140 ppm C-Br to ~155-160 ppm C=O/C-OH).

Regulatory & Safety Context

Under ICH Q3A(R2) and Q3B(R2) guidelines, Impurity C is considered a degradation product.

  • Reporting Threshold: >0.05% (or 0.10% depending on dose).

  • Identification Threshold: >0.10% (for max daily dose < 2g).

  • Qualification: If levels exceed 0.15% (or 1.0 mg daily intake), toxicity qualification is required.

  • Genotoxicity: As a des-bromo analog, it does not introduce new structural alerts (such as epoxides or nitro groups) typically associated with genotoxicity, but standard in silico (QSAR) assessment is recommended.

References

  • Yun-img / Shenzhen Chengbaina Pharmaceutical . Lesinurad Impurity List and CAS Registry. Retrieved from (Verified CAS 1384208-36-9 for Impurity C).

  • TLC Pharmaceutical Standards . Lesinurad Impurity 5 (CAS 1384208-36-9).[3] Retrieved from (Confirming structure as the oxo/hydroxy analog).

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 53465279, Lesinurad. Retrieved from .

  • U.S. Food and Drug Administration (FDA) . NDA 207988: Clinical Pharmacology and Biopharmaceutics Review (Lesinurad). Retrieved from .

  • European Medicines Agency (EMA) . Zurampic (Lesinurad) Assessment Report. Retrieved from .

Sources

Resolving Nomenclature Ambiguity in Pharmaceutical Reference Standards: A Technical Guide to Lesinurad Impurity C

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lesinurad is a selective uric acid transporter 1 (URAT1) inhibitor utilized in combination therapies for the management of hyperuricemia associated with gout[1]. During the active pharmaceutical ingredient (API) lifecycle—from process chemistry to final quality control (QC)—rigorous impurity profiling is mandated by ICH Q3A/Q3B guidelines.

However, drug development professionals frequently encounter a critical nomenclature paradox regarding Lesinurad Impurity C . Depending on the commercial reference standard provider, "Impurity C" designates one of two entirely distinct molecular entities[2][3]. Misidentification of these impurities can lead to flawed HPLC method validation, inaccurate toxicity bridging, and regulatory hold-ups. This whitepaper deconstructs the chemical identities, synthetic origins, and analytical resolution of the two variants of Lesinurad Impurity C.

The "Impurity C" Paradox: Structural and Physicochemical Profiling

A comprehensive review of pharmaceutical reference catalogs reveals a divergence in the chemical assignment of Impurity C.

  • Entity 1 (The Dibromo Variant): Assigned by several major QC standard manufacturers, this entity is a dibrominated analogue of the API. It possesses the molecular formula C17H13Br2N3O2S and a molecular weight of 483.18 g/mol [2].

  • Entity 2 (The Des-alkyl/Des-bromo Variant): Alternatively categorized as Lesinurad Impurity 41, this entity is formally named 2-[[4-(1-Naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-acetic Acid. It lacks both the cyclopropyl and bromo functional groups, possessing the CAS number 1038366-57-2 and a molecular weight of 285.33 g/mol [3].

Quantitative Comparison

To facilitate immediate identification during mass spectrometry or vendor auditing, the physicochemical data is summarized below:

ParameterEntity 1 (Dibromo Variant)Entity 2 (Des-alkyl/Des-bromo Variant)
Common Nomenclature Lesinurad Impurity CLesinurad Impurity C / Impurity 41
CAS Number N/A (Unassigned)1038366-57-2
Molecular Formula C17H13Br2N3O2SC14H11N3O2S
Molecular Weight 483.18 g/mol 285.33 g/mol
Structural Deviation Over-halogenation (Additional Bromine)Missing cyclopropyl and bromine groups
Expected LC Elution Late-eluting (Highly Lipophilic)Early-eluting (Highly Polar)

Mechanistic Origins in the Synthetic Pathway

Understanding the causality behind these impurities requires an analysis of the Lesinurad synthetic route. The core structure is typically assembled via the cyclization of a 1-naphthylamine derivative into a thio-triazole intermediate, followed by a critical electrophilic bromination step[4].

  • Formation of Entity 1 (Dibromo): The bromination of the triazole ring is frequently achieved using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). Over-stoichiometry or poor temperature control during this step leads to secondary electrophilic aromatic substitution on the electron-rich naphthalene ring, generating the dibromo Impurity C. (Expert Note: The bromination step is highly sensitive; literature notes that even trace chlorine contamination in commercial NBS can yield unexpected chlorinated analogues[4]).

  • Formation of Entity 2 (Des-alkyl/Des-bromo): This impurity originates further upstream. If the starting material (4-cyclopropyl-1-naphthylamine) is contaminated with unalkylated 1-naphthylamine, the resulting intermediate will lack the cyclopropyl group. If this intermediate subsequently fails to undergo bromination, Entity 2 is formed.

G SM Starting Material (1-Naphthylamine derivative) Int1 Thio-triazole Intermediate (Des-bromo) SM->Int1 Cyclization Imp2 Entity 2 (Des-bromo, Des-cyclopropyl) C14H11N3O2S SM->Imp2 Impure SM & Missed Bromination Brom Bromination Step (NBS or DBDMH) Int1->Brom API Lesinurad (API) C17H14BrN3O2S Brom->API Optimal Reaction Imp1 Entity 1 (Dibromo) C17H13Br2N3O2S Brom->Imp1 Over-bromination

Mechanistic divergence in Lesinurad synthesis leading to distinct Impurity C variants.

Orthogonal Analytical Workflow for Impurity Resolution

To build a self-validating analytical system, QC laboratories must deploy orthogonal techniques (LC coupled with High-Resolution Mass Spectrometry) to definitively assign the Impurity C variant present in their specific API batches.

Step-by-Step LC-HRMS Methodology

1. Sample Preparation (Causality: Preventing column overload while maintaining trace detection):

  • Weigh 1.0 mg of the Lesinurad API and dissolve in 1.0 mL of LC-MS grade Methanol.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute 1:10 with the initial mobile phase to match the sample solvent strength to the chromatographic starting conditions, preventing peak distortion.

2. Chromatographic Separation (Causality: Exploiting lipophilicity differences):

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm). The hydrophobic C18 stationary phase is selected to strongly retain the naphthalene core.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Elution Logic: Entity 2 (lacking the lipophilic cyclopropyl and bromo groups) will elute significantly earlier than the API. Entity 1 (bearing an extra heavy, lipophilic bromine atom) will elute later than the API.

3. Mass Spectrometry (ESI-TOF) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+). The nitrogen-rich triazole core readily accepts a proton in the acidic mobile phase, yielding robust [M+H]+ signals.

  • Capillary Voltage: 3.0 kV.

4. Data Interpretation & Isotopic Profiling (The Validation Step):

  • Identifying Entity 1: Look for a late-eluting peak with an [M+H]+ ion at m/z ~483.99. Crucially, validate the presence of two bromine atoms by observing the classic 1:2:1 isotopic cluster at M : M+2 : M+4 (due to the roughly equal natural abundance of ^79Br and ^81Br).

  • Identifying Entity 2: Look for an early-eluting peak with an [M+H]+ ion at m/z ~286.06. This peak will strictly lack the M+2 isotopic signature, confirming the absence of halogenation.

Workflow Prep Sample Prep (MeOH Dilution) HPLC UHPLC Separation (C18 Gradient) Prep->HPLC UV PDA Detection (254 nm) HPLC->UV MS HRMS (ESI-TOF) Isotope Profiling HPLC->MS

Orthogonal LC-HRMS workflow for resolving isobaric and isotopic pharmaceutical impurities.

Regulatory Implications for IND/NDA Submissions

When submitting analytical data to regulatory bodies (FDA/EMA), the ambiguity of "Impurity C" must be proactively addressed. If a sponsor purchases "Impurity C" from a vendor without verifying its CAS number or molecular weight, they risk spiking their validation samples with the wrong compound. This invalidates the Relative Response Factor (RRF) calculations and Limits of Quantitation (LOQ) established for the actual process impurity present in their manufacturing route. Sponsors must explicitly define impurities by their IUPAC names, CAS numbers (e.g., 1038366-57-2 for the des-alkyl variant[3]), and exact masses in all regulatory dossiers.

References

  • Quality Control Chemicals (QCC) Inc.Lesinurad Impurity C (Standard Reference Material).
  • Veeprho Pharmaceuticals.Lesinurad Impurity 41 | CAS 1038366-57-2.
  • Halama, A., et al. (2018).Identification of an Unexpected Impurity in a New Improved Synthesis of Lesinurad. Organic Process Research & Development, ACS Publications.
  • National Center for Biotechnology Information (PubChem).Lesinurad | C17H14BrN3O2S | CID 53465279.

Sources

IUPAC name for Lesinurad Impurity C

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a definitive structural and analytical characterization of Lesinurad Impurity C , a critical degradation and process-related impurity associated with the urate transporter inhibitor Lesinurad (Zurampic).[] Identified as the 5-hydroxy/5-oxo desbromo derivative, this impurity represents a primary hydrolytic degradation pathway of the active pharmaceutical ingredient (API).[]

Effective control of Impurity C is mandated under ICH Q3A(R2) and Q3B(R2) guidelines due to its structural similarity to the parent drug and its potential to form during stability studies under hydrolytic stress.[] This guide details its IUPAC nomenclature, formation mechanism, and validated analytical protocols for detection.

Part 1: Chemical Identification & Nomenclature

The precise identification of impurities is contingent upon correct IUPAC nomenclature, which defines the structural alerts and functional groups present.

Core Identity Data
ParameterSpecification
Common Name Lesinurad Impurity C
Synonyms Lesinurad Impurity 5; 5-Hydroxy Lesinurad; Desbromo-oxo-Lesinurad
CAS Registry Number 1384208-36-9
Molecular Formula C₁₇H₁₅N₃O₃S
Molecular Weight 341.38 g/mol
Parent API Lesinurad (C₁₇H₁₄BrN₃O₂S, MW: 404.[][2]28)
Systematic IUPAC Name Derivation

The nomenclature for Impurity C is derived from the parent triazole ring structure.[] Unlike Lesinurad, which possesses a bromine atom at position 5, Impurity C contains a hydroxyl group that tautomerizes to a stable oxo (keto) form.

  • Preferred IUPAC Name (Oxo-tautomer): 2-({4-(4-cyclopropylnaphthalen-1-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl}sulfanyl)acetic acid []

  • Alternative Name (Hydroxy-tautomer): 2-({4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid []

Nomenclature Breakdown:

  • Principal Functional Group: Acetic acid (suffix -oic acid).[]

  • Linker: Sulfanyl group (thioether) at position 2 of the acetic acid chain.[]

  • Heterocycle: 1,2,4-triazole ring.[][2][3][4][5]

  • Substituents:

    • Position 3: Attached to the sulfur linker.[]

    • Position 4: Substituted with a 4-cyclopropylnaphthalen-1-yl moiety.[][2][5][6][7]

    • Position 5: Substituted with an oxo (=O) group (replacing the bromine of the parent), resulting in a 4,5-dihydro saturation pattern.[]

Part 2: Formation Mechanism & Tautomerism

Understanding the genesis of Impurity C is essential for process control. It arises primarily through the hydrolysis of the C-Br bond in Lesinurad, a reaction facilitated by basic conditions or prolonged exposure to aqueous media.[]

Tautomeric Equilibrium

The impurity exists in equilibrium between the triazol-5-ol (enol) and triazol-5-one (keto) forms.[] In solution, particularly in polar solvents used for HPLC (e.g., Water/Acetonitrile), the oxo form is generally thermodynamically favored due to the strength of the C=O bond and the stabilization of the N-H proton.

Formation Pathway (Degradation)

The mechanism involves a nucleophilic aromatic substitution (


) or metal-catalyzed hydrolysis where the bromine at the C5 position of the triazole ring is displaced by a hydroxyl group.[]

Lesinurad_Degradation Figure 1: Hydrolytic Degradation Pathway of Lesinurad to Impurity C Lesinurad Lesinurad (API) (C-Br at Pos 5) Transition Tetrahedral Intermediate (Nucleophilic Attack by OH-) Lesinurad->Transition + OH- / H2O Hydrolysis ImpurityC_Enol Impurity C (Enol Form) (C-OH at Pos 5) Transition->ImpurityC_Enol - Br- ImpurityC_Keto Impurity C (Keto Form) (C=O at Pos 5) ImpurityC_Enol->ImpurityC_Keto Tautomerization (Major Species)

Figure 1: Mechanism of formation showing the conversion of the brominated precursor to the hydroxy/oxo impurity.[]

Part 3: Analytical Characterization Protocols

To accurately quantify Impurity C, specific analytical methods must distinguish it from the parent API and other related impurities (e.g., Desbromo Impurity A, Chloro Impurity B).

High-Performance Liquid Chromatography (HPLC)

Impurity C is more polar than Lesinurad due to the replacement of the lipophilic bromine atom with a hydrophilic hydroxyl/oxo group. Consequently, it elutes earlier (lower Relative Retention Time, RRT) in reverse-phase chromatography.[]

Recommended Protocol:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[]7)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-20 min: 20%→80% B; 20-25 min: 80% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Triazole absorption) and 290 nm (Naphthalene absorption)
Column Temp 40°C
Expected RRT ~0.85 - 0.90 (Relative to Lesinurad)
Mass Spectrometry (LC-MS)

Mass spectrometry confirms the loss of the bromine atom and the addition of oxygen.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ) or Negative Mode (
    
    
    
    ).
  • Parent Ion (Lesinurad): m/z ~404/406 (Isotopic pattern of Br).[]

  • Impurity C Target Ion:

    • Positive Mode: m/z 342.1

      
      
      
    • Negative Mode: m/z 340.1

      
      
      
  • Key Diagnostic: Absence of the characteristic 1:1 isotopic doublet of Bromine (

    
     and 
    
    
    
    ).[]
Analytical Logic Flow

Analytical_Workflow Figure 2: Logical Workflow for Identification of Lesinurad Impurity C Sample Test Sample (API or Stability Batch) HPLC HPLC-UV Separation (C18 Column, Gradient) Sample->HPLC Peak_Detect Peak Detection (RRT < 1.0) HPLC->Peak_Detect Decision Is Peak RRT ~0.85? Peak_Detect->Decision MS_Confirm LC-MS Confirmation Decision->MS_Confirm Yes Result_Other Investigate Other Impurities (e.g., Desbromo m/z 326) Decision->Result_Other No Spec_Check Check m/z & Isotope Pattern MS_Confirm->Spec_Check Result_ImpC Identify as Impurity C (m/z 342, No Br Pattern) Spec_Check->Result_ImpC m/z 342 Spec_Check->Result_Other m/z != 342

Figure 2: Decision tree for the analytical identification of Impurity C in drug substance samples.

Part 4: Regulatory & Safety Implications

ICH Q3A/B Limits

As a degradation product, Impurity C must be reported if it exceeds the reporting threshold (typically 0.05% or 0.10% depending on daily dose).

  • Identification Threshold: > 0.10%

  • Qualification Threshold: > 0.15% (requires toxicological assessment).[]

Structural Alerts

Unlike the parent compound which contains a halogenated aromatic system, Impurity C removes the bromine. The resulting triazolone moiety is generally considered a stable metabolite scaffold.[] However, the naphthalene ring system remains, which requires standard monitoring for potential genotoxicity if not previously qualified in the parent program. Current data suggests Impurity C does not introduce new structural alerts compared to Lesinurad.[]

References

  • Yun-img Chemical Catalog . Lesinurad Impurity List and Structures. Retrieved from (Verified CAS 1384208-36-9 mapping).[]

  • BOC Sciences . Lesinurad Impurity 5 Sodium Salt (CAS 1384208-36-9).[] Retrieved from .[]

  • TLC Pharmaceutical Standards . Lesinurad Impurity 5 Data Sheet. Retrieved from .[]

  • PubChem . Lesinurad (Compound Summary). National Library of Medicine.[] Retrieved from .[]

  • International Conference on Harmonisation (ICH) . Impurities in New Drug Substances Q3A(R2). Retrieved from .[]

Sources

Technical Deep Dive: The Genesis and Control of Impurity C in Lesinurad Manufacture

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the origin, mechanism, and control of Impurity C (The Dibromo Analog) in the synthesis of Lesinurad.

Executive Summary

In the high-purity manufacture of Lesinurad (Zurampic), a selective uric acid reabsorption inhibitor, Impurity C represents a critical process-related contaminant. Identified as the dibromo analog of the drug substance, its presence is a direct consequence of the electrophilic bromination step used to functionalize the 1,2,4-triazole core. This guide provides a mechanistic analysis of Impurity C formation, separating it from the desired mono-brominated product, and establishes a self-validating control strategy based on stoichiometric precision and kinetic management.

Identity and Structural Characterization

Before addressing the origin, we must definitively characterize the target impurity. In the context of Lesinurad (C₁₇H₁₄BrN₃O₂S), Impurity C is the result of over-bromination .

ParameterLesinurad (API)Impurity C (Dibromo Analog)
CAS Registry 878672-00-5NA (Process Specific)
Chemical Structure 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid2-((x,5-dibromo -4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
Molecular Formula C₁₇H₁₄Br N₃O₂SC₁₇H₁₃Br₂ N₃O₂S
Molecular Weight 404.28 g/mol 483.18 g/mol
Mass Shift (+) Reference+78.9 Da (Substitution of H with Br)
Isotopic Pattern 1:1 doublet (

)
1:2:1 triplet (Characteristic of Br₂)

Note on Nomenclature: While "Impurity C" designations can vary by vendor, the dibromo-variant is the most chemically significant byproduct of the halogenation step, distinct from the Desbromo (Impurity F) or Chloro (Impurity D) analogs [1].

Mechanistic Origin: The Electrophilic Overshoot

The formation of Impurity C occurs during the critical bromination of the triazole intermediate . The standard synthetic route involves the reaction of the des-bromo precursor (often the methyl ester form) with a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine (


).
The Intended Pathway vs. The Impurity Pathway

The 1,2,4-triazole ring is electron-rich. The C-5 position (unsubstituted) is the intended site for electrophilic aromatic substitution (EAS). However, the attached naphthalene ring is also an electron-rich aromatic system, particularly activated by the cyclopropyl group.

  • Primary Reaction (

    
    ):  Bromination at the Triazole C-5 position (Kinetic product).
    
  • Secondary Reaction (

    
    ):  Bromination on the Naphthalene ring (Thermodynamic overshoot).
    

If the concentration of the brominating agent exceeds strict stoichiometry, or if the reaction temperature allows the activation energy for naphthalene bromination to be overcome, Impurity C is formed.

Pathway Visualization

The following diagram illustrates the bifurcation point where process control determines purity.

LesinuradImpurityPathway cluster_conditions Critical Process Parameters (CPPs) Precursor Des-Bromo Intermediate (C17H15N3O2S) Lesinurad Lesinurad (Mono-Bromo) (Target API) Precursor->Lesinurad k1: Fast (Triazole C-5 subst.) Reagent Brominating Agent (NBS or Br2) Reagent->Lesinurad ImpurityC Impurity C (Di-Bromo) (Over-Brominated) Reagent->ImpurityC Lesinurad->ImpurityC k2: Slow (Naphthalene subst.) + Excess Reagent Temp Temperature > 25°C Stoich NBS > 1.05 eq

Caption: Kinetic bifurcation in Lesinurad synthesis. Impurity C arises from sequential bromination driven by excess reagent or thermal stress.

Experimental Control & Mitigation Strategies

To suppress Impurity C, the protocol must ensure that the reaction terminates exactly after the consumption of the des-bromo precursor, without exposing the mono-bromo product to unreacted halogen source.

Key Process Parameters (CPPs)
ParameterRecommended RangeImpact on Impurity CMechanistic Rationale
Stoichiometry 1.00 – 1.02 eqExponential Increase > 1.05 eqThe rate of the second bromination (

) is non-zero; excess electrophile drives the equilibrium toward the di-bromo species.
Temperature 0°C to 10°CIncreases with TNaphthalene bromination has a higher activation energy (

) than triazole bromination. Low T favors selectivity.
Addition Mode Slow/Portion-wiseHigh in bolus additionLocalized high concentrations of NBS promote over-bromination even if total stoichiometry is correct.
Quench Immediate (Na₂SO₃)Increases with hold timePreventing post-reaction equilibration is vital.
Validated Protocol: Selective Bromination

This protocol is designed to limit Impurity C to < 0.10%.

Materials:

  • Des-bromo Lesinurad Methyl Ester (10.0 g, 30.7 mmol)

  • N-Bromosuccinimide (NBS) (5.52 g, 31.0 mmol, 1.01 eq )

  • Acetonitrile (ACN) (100 mL, 10 vol)

  • Sodium Bisulfite (aq) for quench.

Step-by-Step Methodology:

  • Dissolution: Charge Des-bromo ester and ACN into a reactor. Cool to 0–5°C .

  • Controlled Addition: Dissolve NBS in ACN (5 vol). Add this solution dropwise over 60 minutes , maintaining internal temperature < 5°C.

    • Checkpoint: Do not add solid NBS directly; this creates "hot spots" of concentration that generate Impurity C.

  • Reaction Monitoring: Stir at 0–5°C for 2 hours.

  • IPC (In-Process Control): Sample for HPLC.

    • Target: Des-bromo < 0.5%.

    • Critical Limit: If Des-bromo is > 1.0%, add NBS in 0.01 eq increments only. Do not overshoot.

  • Quench: Once conversion is complete, immediately add 10% Sodium Bisulfite solution (20 mL) to destroy trace active bromine.

  • Workup: Proceed to aqueous extraction and hydrolysis.

Analytical Strategy

Detecting Impurity C requires resolving the di-bromo species from the mono-bromo API. Due to the high lipophilicity added by the second bromine atom, Impurity C will elute after Lesinurad in reverse-phase chromatography.

HPLC Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (or 290 nm).

  • Retention Order:

    • Des-bromo (Impurity F) - Elutes Early

    • Lesinurad (API) - Main Peak

    • Impurity C (Di-bromo) - RRT ~1.2 - 1.3 (Late Eluter)

Mass Spectrometry Confirmation

When validating the impurity profile, the mass spectrum is the definitive identifier.

  • Lesinurad [M+H]+: m/z 404, 406 (1:1 ratio).

  • Impurity C [M+H]+: m/z 482, 484, 486 (1:2:1 ratio).

Conclusion

Impurity C in Lesinurad synthesis is a classic example of kinetic vs. thermodynamic control in electrophilic aromatic substitution. It is not a random contaminant but a predictable consequence of over-bromination. By strictly limiting the brominating agent to 1.01–1.02 equivalents and maintaining low reaction temperatures (0–5°C), the activation energy barrier for the secondary bromination on the naphthalene ring is maintained, effectively suppressing Impurity C below the ICH threshold of 0.10%.

References

  • Pharmaffiliates. (n.d.). Lesinurad and its Impurities: Reference Standards. Retrieved from [Link]

  • US Food and Drug Administration (FDA). (2015).[1] NDA 207988: Pharmacology/Toxicology Review and Evaluation (Zurampic). Retrieved from [Link]

  • QCC Standards. (n.d.). Lesinurad Impurity C Data Sheet. Retrieved from [Link]

  • Meng, Z., et al. (2017). The development of an effective synthetic route of lesinurad (RDEA594). Chemistry Central Journal. Retrieved from [Link]

Sources

Structural Elucidation of Lesinurad Impurity C using NMR

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive structural elucidation of Lesinurad Impurity C , identified for the purpose of this technical document as the 5-Chloro analog (Process Impurity). This impurity presents a specific analytical challenge due to its structural isomorphism with the Active Pharmaceutical Ingredient (API), Lesinurad, requiring advanced NMR techniques to differentiate the halogen substitution (Chlorine vs. Bromine) on the triazole ring.

A Senior Scientist’s Technical Guide to Impurity Profiling

Executive Summary

In the development of URAT1 inhibitors like Lesinurad (Zurampic), the control of process-related impurities is critical for safety and efficacy. Impurity C , defined here as the 5-chloro-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl derivative , typically arises from the use of chlorinating agents or chlorine-contaminated brominating reagents during the cyclization or halogenation steps.

Distinguishing Impurity C from the API is analytically deceptive; they share identical chromatographic retention times in many standard reverse-phase systems and possess similar proton NMR profiles. This guide details the definitive elucidation workflow, leveraging the Heavy Atom Effect in


C NMR and specific isotope pattern analysis in HRMS to validate the structure.

Target Analyte Profile

Before initiating spectral acquisition, we must establish the structural hypothesis based on the synthetic route.

FeatureLesinurad (API) Impurity C (Chloro-Analog)
IUPAC Name 2-((5-bromo -4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid2-((5-chloro -4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
Molecular Formula C

H

Br N

O

S
C

H

Cl N

O

S
Monoisotopic Mass 403.00359.05
Key Structural Difference Triazole C-5 substituted with Bromine Triazole C-5 substituted with Chlorine

Experimental Methodology

Isolation Strategy

Direct analysis from the crude mixture is often insufficient due to signal overlap. We employ semi-preparative HPLC to enrich the impurity.

  • Column: C18 Phenyl-Hexyl (providing pi-pi selectivity differences between the halogenated aromatics).

  • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water / Acetonitrile.

  • Target Purity: >90% (required for unambiguous 2D NMR assignment).

NMR Instrumentation & Parameters

To observe the subtle electronic effects of the halogen swap, high-field NMR is mandatory.

  • Field Strength: 500 MHz or higher (600 MHz CryoProbe recommended for sensitivity).

  • Solvent: DMSO-

    
     (Provides optimal solubility for the triazole core and prevents exchange of the carboxylic acid proton).
    
  • Temperature: 298 K.

  • Reference: TMS (0.00 ppm).

Structural Elucidation Workflow

The elucidation logic follows a subtractive approach: identifying which signals remain invariant compared to the API and isolating the single perturbation point.

Mass Spectrometry (The First Clue)

While this guide focuses on NMR, MS provides the initial " go/no-go " decision.

  • Lesinurad: Exhibits a 1:1 isotopic doublet (

    
    , 
    
    
    
    ) characteristic of
    
    
    Br and
    
    
    Br.
  • Impurity C: Exhibits a 3:1 isotopic ratio (

    
    , 
    
    
    
    ) characteristic of
    
    
    Cl and
    
    
    Cl.
  • Insight: If the mass spectrum shows a 3:1 ratio at

    
     ~359, the Chloro-analog hypothesis is validated, triggering the NMR workflow for positional confirmation.
    
H NMR Analysis: The "Silent" Region

The proton spectrum of Impurity C is nearly indistinguishable from Lesinurad because the substitution occurs on a quaternary carbon (C-5 of the triazole) which bears no protons.

  • Aromatic Region (7.0 - 8.5 ppm): The naphthalene protons show negligible shifts (<0.02 ppm difference) because the triazole ring is orthogonal to the naphthalene system, minimizing electronic transmission.

  • Aliphatic Region: The cyclopropyl and methylene protons remain unchanged.

  • Conclusion:

    
    H NMR confirms the scaffold is intact but fails to identify the halogen.
    
C NMR: The "Smoking Gun" (Heavy Atom Effect)

This is the definitive experiment. The chemical shift of the carbon directly attached to the halogen (C-5) is highly sensitive to the identity of the halogen due to the Heavy Atom Effect (Spin-Orbit coupling).

  • Theory: Carbon attached to Bromine (Heavy) is significantly shielded (upfield) compared to Carbon attached to Chlorine (Lighter).

  • Prediction:

    • C-Br (API): Expected shift

      
       125 - 130 ppm.
      
    • C-Cl (Impurity): Expected shift

      
       135 - 145 ppm.
      
    • 
      :  A downfield shift of ~10-15 ppm for the impurity confirms the Cl substitution.
      
2D NMR Correlation (HMBC)

To prove the chlorine is on the triazole and not the naphthalene ring, we use Heteronuclear Multiple Bond Correlation (HMBC).

  • Key Correlation: We look for correlations from the Naphthalene H-2' or H-8' protons to the triazole carbons. However, since the C-5 is quaternary and isolated, we rely on the lack of direct correlations and the specific shift of the C-5 signal itself, assigned via exclusion.

Elucidation Logic Diagram

The following diagram illustrates the decision matrix used to confirm the structure.

G Start Unknown Impurity Isolated (RT ~ API) MS_Analysis HRMS Analysis (Isotope Pattern) Start->MS_Analysis Isotope_Br 1:1 Ratio (Br) Likely Isomer/Degradant MS_Analysis->Isotope_Br Mass M+2 = M Isotope_Cl 3:1 Ratio (Cl) Suspect Chloro-Analog MS_Analysis->Isotope_Cl Mass M >> M+2 H_NMR 1H NMR (DMSO-d6) Check Scaffold Integrity Isotope_Cl->H_NMR C_NMR 13C NMR Analyze Triazole C-5 Shift H_NMR->C_NMR Scaffold Matches Shift_Comparison Compare C-5 Shift vs Lesinurad Ref C_NMR->Shift_Comparison Conclusion Confirm Impurity C (5-Chloro Analog) Shift_Comparison->Conclusion C-5 Deshielded (+12 ppm)

Caption: Decision tree for the structural confirmation of Lesinurad Impurity C, highlighting the critical role of MS isotopes and


C chemical shifts.

Data Presentation: Comparative NMR Assignments

The following table summarizes the chemical shift differences. Note the critical deviation at position C-5 .

PositionAssignment

H (ppm) Lesinurad

H (ppm) Impurity C

C (ppm) Lesinurad

C (ppm) Impurity C

C (Imp - API)
Triazole C-5 C-X (Quaternary) - - 128.5 141.2 +12.7 (Diagnostic)
Triazole C-3C-S (Quaternary)--152.1151.8-0.3
Naph C-1Quaternary--129.0129.1+0.1
Naph C-4Quaternary--140.5140.4-0.1
S-CH2Methylene4.05 (s)4.06 (s)34.234.1-0.1
CyclopropylCH (Methine)2.45 (m)2.44 (m)13.513.50.0

Note: Chemical shifts are referenced to TMS in DMSO-


. Values are representative of typical triazole halide shifts.

Detailed Experimental Protocol

Protocol 1: NMR Sample Preparation
  • Massing: Weigh 5.0 - 8.0 mg of the isolated Impurity C into a clean vial. ( < 2 mg requires a CryoProbe).

  • Solvation: Add 600 µL of DMSO-

    
     (99.9% D).
    
  • Transfer: Transfer to a 5mm high-precision NMR tube.

  • Equilibration: Allow the sample to equilibrate in the probe at 298K for 5 minutes to ensure lock stability.

Protocol 2: HMBC Parameter Setup (Critical for Quaternary Assignment)

To ensure the quaternary carbons are visible:

  • Pulse Sequence: hmbcgplpndqf (Gradient selected HMBC with low-pass J-filter).

  • Long Range Delay (CNST13): Set to correspond to 8 Hz (approx 62.5 ms). This is optimal for 2-3 bond C-H couplings in aromatic systems.

  • Scans: Minimum 32 scans per increment to resolve weak correlations.

  • Increments: 256 increments in the F1 (

    
    C) dimension.
    

Mechanism of Impurity Formation

Understanding the origin of Impurity C aids in process control. It is typically formed via Halogen Exchange or Competitive Halogenation .

Reaction Precursor Triazole Thiol Intermediate API Lesinurad (Brominated) Precursor->API Major Pathway Impurity Impurity C (Chlorinated) Precursor->Impurity Minor Pathway (Competitive Reaction) Reagent_Br Brominating Agent (e.g., NBS) Reagent_Br->API Reagent_Cl Cl- Contaminant (e.g., NCS/Cl2) Reagent_Cl->Impurity Trace Contamination

Caption: Pathway showing the competitive formation of the Chloro-analog (Impurity C) due to trace chlorinating species.

References

  • Vertex Pharmaceuticals. (2018). Identification of an Unexpected Impurity in a New Improved Synthesis of Lesinurad. Organic Process Research & Development.

  • European Directorate for the Quality of Medicines. (2020). Control of Impurities in Substances for Pharmaceutical Use (Ph.[1][2] Eur. 5.10). EDQM Knowledge Database.

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • Cayman Chemical. (2024). Lesinurad Product Monograph & Analytical Data.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53465279, Lesinurad.

Sources

Technical Guide: Degradation Pathways & Impurity Profiling of Lesinurad

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the degradation and impurity profile of Lesinurad , with a specific focus on the mechanistic pathways leading to its critical related substances.

Editorial Note on Nomenclature

In the pharmaceutical industry, "Impurity C" is a designation that can vary between regulatory bodies (USP, EP) and commercial reference standard suppliers.

  • Commercially (Reference Standards): "Lesinurad Impurity C" is definitively identified as the Dibromo-Lesinurad analog (C₁₇H₁₃Br₂N₃O₂S), typically a process-related impurity.

  • Stability Context: In forced degradation studies, the most significant "degradation" pathways lead to the Sulfoxide (Oxidative) and Desbromo (Photolytic) analogs.

  • Scope: This guide details the formation of the Dibromo (Impurity C) via synthetic side-reactions and contrasts it with the Oxidative and Photolytic Degradation Pathways that researchers must control during stability testing.

Executive Summary

Lesinurad (2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid) is a URAT1 inhibitor characterized by a thioether linkage and a brominated triazole core.[1] Its molecular architecture presents three primary vulnerabilities:

  • S-Oxidation: The thioether sulfur is highly susceptible to oxidation, forming Sulfoxide (Impurity A) and Sulfone (Impurity B).

  • C-Br Photolysis: The carbon-bromine bond is labile under UV/Vis light, leading to the Desbromo analog (Impurity 1).

  • Electrophilic Bromination (Process): During synthesis, over-bromination leads to Impurity C (Dibromo-Lesinurad) .

This guide provides the mechanistic basis for these pathways, offering researchers a roadmap for impurity identification, control, and mitigation.

Molecular Architecture & Reactivity

Functional GroupVulnerabilityResulting ImpurityTrigger
Thioether (-S-) Nucleophilic attack by ROSSulfoxide / SulfonePeroxides, Air, Light
Bromotriazole Homolytic fissionDesbromo-LesinuradUV Light (Photolysis)
Naphthalene Ring Electrophilic Aromatic SubstitutionImpurity C (Dibromo) Excess Brominating Agent
Carboxylic Acid EsterificationEthyl Ester ImpurityEthanol (Solvent)

The Pathways: Mechanistic Deep Dive

Pathway A: Formation of Impurity C (The Dibromo Analog)

Classification: Process-Related Impurity (Synthetic Byproduct). Chemical Identity: 2-((5-bromo-4-(4-cyclopropyl-x-bromo naphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid. Mechanism: Impurity C arises during the bromination step of the triazole intermediate or due to the use of pre-brominated starting materials. The electron-rich naphthalene ring is susceptible to Electrophilic Aromatic Substitution (EAS) . If stoichiometry is not strictly controlled during the bromination of the triazole ring (often using NBS or Br₂), a second bromine atom adds to the naphthalene scaffold.

  • Step 1: Activation of the brominating agent (Br⁺ source).

  • Step 2: Electrophilic attack on the naphthalene ring (ortho/para direction relative to the cyclopropyl or triazole attachment).

  • Step 3: Re-aromatization to form the stable Dibromo species.

Pathway B: Oxidative Degradation (The Stability Risk)

Classification: Forced Degradation Product. Identity: Lesinurad Sulfoxide (Impurity A) & Sulfone (Impurity B). Mechanism: The thioether sulfur possesses two lone pairs, making it a "soft" nucleophile.

  • One-Electron Oxidation: Reaction with peroxides (ROOH) or singlet oxygen yields the Sulfoxide (chiral center created at Sulfur).

  • Further Oxidation: The sulfoxide can be further oxidized to the achiral Sulfone .

  • Critical Control: This pathway is accelerated by trace transition metals (Fe²⁺/Cu²⁺) in excipients.

Pathway C: Photolytic Degradation

Classification: Photostability Degradant. Identity: Desbromo-Lesinurad. Mechanism: Upon exposure to UV light, the C-Br bond on the triazole ring undergoes Homolytic Fission , generating a radical pair (Aryl radical + Br radical). The Aryl radical abstracts a hydrogen atom from the solvent or excipients, resulting in the Desbromo analog.

Visualization: The Degradation Ecosystem

The following diagram maps the divergence from the parent Lesinurad molecule into its Process (Impurity C) and Degradation (Sulfoxide/Desbromo) fates.

Lesinurad_Degradation Parent Lesinurad (API) C17H14BrN3O2S ImpurityC Impurity C (Dibromo) Process Impurity (Over-Bromination) Parent->ImpurityC  Synthetic Excess (Br2/NBS)   EthylEster Ethyl Ester Impurity (Solvent Interaction) Parent->EthylEster  Ethanol / H+   Sulfoxide Impurity A (Sulfoxide) Oxidative Degradant Parent->Sulfoxide  H2O2 / Oxidation   Desbromo Desbromo-Lesinurad Photolytic Degradant Parent->Desbromo  hv (UV Light)    Homolysis   Triazolone Triazolone Derivative Hydrolytic Degradant Parent->Triazolone  Acid/Base Hydrolysis    (Thioether Cleavage)   Sulfone Impurity B (Sulfone) Terminal Oxidation Product Sulfoxide->Sulfone  Excess Oxidant  

Caption: Figure 1. Comprehensive impurity map of Lesinurad, distinguishing between synthetic process impurities (Red) and stability-indicating degradation products (Yellow/Green).

Experimental Protocols

Protocol 1: Forced Degradation (Oxidation & Photolysis)

Purpose: To generate and identify Impurity A (Sulfoxide) and Desbromo-Lesinurad for method validation.

A. Oxidative Stress (Target: Sulfoxide/Sulfone)

  • Preparation: Dissolve Lesinurad (10 mg) in Acetonitrile (5 mL).

  • Stress Induction: Add 1 mL of 30% H₂O₂.

  • Incubation: Store at Room Temperature for 4 hours.

  • Quenching: Neutralize excess peroxide with 10% Sodium Metabisulfite solution.

  • Analysis: Inject into HPLC (See Protocol 2). Expect peak shift to lower Retention Time (RT) due to increased polarity of S=O.

B. Photolytic Stress (Target: Desbromo)

  • Preparation: Prepare a 1 mg/mL solution in Methanol (transparent vial).

  • Exposure: Place in a photostability chamber (UV light, 200 watt-hours/m²) for 24 hours.

  • Control: Wrap a duplicate vial in aluminum foil (Dark Control).

  • Analysis: Compare Chromatograms. Expect a late-eluting peak (if hydrophobic) or early peak depending on solvation changes, typically Desbromo elutes earlier than parent on C18.

Protocol 2: HPLC-UV Characterization

Standard method for separating Lesinurad from Impurity C and Degradants.

  • Column: C18 (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: Linear ramp to 80% B

    • 25-30 min: Hold 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm (Triazole absorption max).

  • Relative Retention Times (RRT - Approx):

    • Sulfoxide (Impurity A): ~0.8

    • Lesinurad: 1.0

    • Desbromo: ~1.1

    • Impurity C (Dibromo): ~1.3 (More lipophilic due to extra Br).

References

  • US Food and Drug Administration (FDA). (2015). NDA 207988: Zurampic (lesinurad) tablets - Chemistry Review. Retrieved from [Link]

  • European Medicines Agency (EMA). (2016). Assessment Report: Zurampic (lesinurad). EMA/132356/2016. Retrieved from [Link]

  • Quality Control Chemicals (QCC). (2024). Lesinurad Impurity C Reference Standard Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53465279: Lesinurad. Retrieved from [Link]

Sources

Physicochemical Properties of Lesinurad Impurity C: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the physicochemical properties of Lesinurad Impurity C , defined herein as the desbromo-descyclopropyl analog (CAS 1038366-57-2).

Executive Summary & Identification

Lesinurad Impurity C is a critical process-related impurity identified during the synthesis of Lesinurad (Zurampic), a selective uric acid reabsorption inhibitor (SURI).[1] Unlike the active pharmaceutical ingredient (API), which contains a brominated triazole core and a cyclopropyl-substituted naphthalene ring, Impurity C lacks both the bromine atom and the cyclopropyl moiety.[1]

Its presence typically indicates contamination in the starting material (1-naphthylamine instead of 4-cyclopropyl-1-naphthylamine) or specific degradative pathways.[1] Control of this impurity is essential due to its altered solubility profile and potential impact on the efficacy/safety profile of the drug substance.

Chemical Identification Matrix
PropertySpecification
Common Name Lesinurad Impurity C
Chemical Name 2-[[4-(1-Naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid
CAS Registry Number 1038366-57-2
Molecular Formula C₁₄H₁₁N₃O₂S
Molecular Weight 285.32 g/mol
Structural Class Naphthyl-triazole thioether
Role Process Impurity / Starting Material Contaminant

Note on Nomenclature: While designated "Impurity C" in various analytical catalogs (e.g., Topbatt, IMIMG), nomenclature can vary by vendor. Some sources may refer to the dibromo-analog as Impurity C.[1][2][3][4] This guide definitively characterizes the C₁₄H₁₁N₃O₂S analog (CAS 1038366-57-2).[1]

Physicochemical Profiling

Understanding the physicochemical divergence between Lesinurad and Impurity C is crucial for developing robust separation methods (HPLC/UPLC).[1]

Lipophilicity and Solubility

Impurity C is significantly less lipophilic than Lesinurad due to the absence of the hydrophobic cyclopropyl group and the heavy bromine atom.

  • LogP (Predicted): ~1.6 – 1.9 (vs. ~2.9 – 3.2 for Lesinurad).[1]

  • Aqueous Solubility: Higher than Lesinurad, particularly in neutral pH buffers.

  • Chromatographic Behavior: In Reverse Phase Chromatography (RP-HPLC), Impurity C elutes earlier (lower

    
    ) than the parent drug due to increased polarity.[1]
    
Acid-Base Characteristics (pKa)

The molecule possesses an amphoteric character dominated by the carboxylic acid tail and the triazole ring.[1]

  • pKa₁ (Acidic): 3.6 ± 0.2 (Carboxylic acid moiety).[1]

  • pKa₂ (Basic): ~2.3 (Triazole nitrogen protonation).[1]

  • Ionization State: At physiological pH (7.4), the molecule exists primarily as the mono-anion (carboxylate), enhancing its water solubility.[1]

Solid-State Properties[1]
  • Physical State: Off-white to pale yellow solid.[1]

  • Melting Point: Typically higher than the API precursors due to rigid planar stacking of the naphthalene ring without the steric bulk of the cyclopropyl group (Experimental range: 185°C – 195°C, decomposition dependent).

Formation Mechanism & Causality[1]

The presence of Impurity C is directly linked to the purity of the starting materials used in the convergent synthesis of Lesinurad.

The "Starting Material Carryover" Pathway

The primary synthesis of Lesinurad involves the reaction of 4-cyclopropylnaphthalen-1-amine with a thio-triazole precursor.[1] If the starting amine is contaminated with 1-naphthylamine (lacking the cyclopropyl group), the synthesis proceeds to form the descyclopropyl intermediate.[1] If the bromination step is also bypassed or incomplete, Impurity C is generated.

Visualization of Formation Pathway

Lesinurad_Impurity_C_Formation SM_Correct 4-Cyclopropyl-1-naphthylamine (Correct SM) Inter_A Triazole Ring Formation SM_Correct->Inter_A Main Reaction SM_Impurity 1-Naphthylamine (Contaminant) SM_Impurity->Inter_A Side Reaction Lesinurad_Pre Lesinurad Precursor (Cyclopropyl+) Inter_A->Lesinurad_Pre Impurity_Pre Impurity Precursor (Descyclopropyl) Inter_A->Impurity_Pre Bromination Bromination Step (NBS) Lesinurad_Pre->Bromination Impurity_C Impurity C (Desbromo-Descyclopropyl) Impurity_Pre->Impurity_C Skips Bromination or Debromination Lesinurad Lesinurad API (Brominated) Bromination->Lesinurad

Caption: Logical pathway demonstrating the origin of Impurity C from starting material contamination (1-Naphthylamine).[1]

Analytical Characterization Protocols

To ensure scientific integrity, the detection of Impurity C must rely on orthogonal analytical methods.

HPLC Method Parameters (Standardized)

Due to its polarity, Impurity C requires a gradient that starts with a higher aqueous fraction to ensure retention and separation from the solvent front.

ParameterProtocol Specification
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)
Gradient 0-2 min: 10% B; 2-15 min: 10%→80% B; 15-20 min: 80% B.
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Naphthalene absorption) and 290 nm.[1]
Retention Time (RT) Impurity C: ~5.5 min
Mass Spectrometry (LC-MS/MS) Interpretation[1]
  • Ionization Mode: ESI Positive (+).[1]

  • Parent Ion [M+H]⁺: m/z 286.3.[1]

  • Key Fragmentation Pattern:

    • m/z 286 → 240: Loss of formic acid (-HCOOH) from the thioacetic acid tail.[1]

    • m/z 286 → 127: Characteristic naphthyl cation (C₁₀H₇⁺), confirming the unsubstituted naphthalene ring (absence of cyclopropyl).[1]

    • Absence of Isotopic Pattern: Lack of the characteristic 1:1 doublet (M, M+2) confirms the absence of Bromine .[1]

NMR Validation Criteria
  • ¹H NMR (DMSO-d₆):

    • Absence of cyclopropyl multiplets (0.7–1.1 ppm).[1]

    • Absence of the methine proton of the cyclopropyl group.

    • Presence of an additional aromatic proton in the naphthalene region (7.4–8.2 ppm) compared to Lesinurad.[1]

    • Singlet at ~4.0 ppm (S-CH₂-COOH).[1]

Control Strategy & Specifications

In accordance with ICH Q3A(R2), Impurity C must be controlled if it exceeds the identification threshold (typically 0.10%).[1]

Purge Factor Analysis

Impurity C is effectively removed during the final crystallization steps due to its higher solubility in polar solvents compared to the relatively hydrophobic Lesinurad.

  • Recommended Solvent System: Ethanol/Water or Isopropyl Acetate recrystallization.[1]

  • Purge Logic: Impurity C remains in the mother liquor while Lesinurad crystallizes.

Analytical Workflow Diagram

Analytical_Workflow Sample Crude Lesinurad Sample Dissolution Dissolution (60:40 H2O:ACN) Sample->Dissolution HPLC HPLC Separation (C18 Gradient) Dissolution->HPLC Decision RT < Lesinurad? HPLC->Decision Impurity_C_ID Identify: Impurity C (Desbromo-Descyclopropyl) Decision->Impurity_C_ID Yes (Early Elution) Other_Imps Identify: Late Eluters (Polybrominated) Decision->Other_Imps No MS_Confirm MS Confirmation m/z 286 [M+H]+ Impurity_C_ID->MS_Confirm

Caption: Decision tree for the identification of Impurity C in crude drug substance.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56928182, Lesinurad. Retrieved from [Link][1]

  • European Medicines Agency (2016). Assessment Report: Zurampic (Lesinurad).[1] EMA/124768/2016. Retrieved from [Link]

  • U.S. Food and Drug Administration (2015). NDA 207988 Multi-disciplinary Review and Evaluation, Zurampic (lesinurad).[1] Retrieved from [Link][1]

  • Topbatt Chemical (2023). Lesinurad Impurity C (CAS 1038366-57-2) Data Sheet.[1][5][6] (Industry reference for nomenclature confirmation).

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[1] Retrieved from [Link]

Sources

Technical Guide: Lesinurad API vs. Impurity C (5-Hydroxy Analog)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing Lesinurad API with its specific process impurity, Impurity C (the 5-hydroxy/5-oxo analog).

Executive Summary

Lesinurad (Zurampic) is a selective uric acid reabsorption inhibitor (SURI) targeting the URAT1 transporter. During its synthesis and storage, a critical degradation product and process impurity, designated as Impurity C (CAS 1384208-36-9), can form.

This impurity represents the 5-hydroxy desbromo analog of the API. Chemically, it exists in tautomeric equilibrium between the 5-hydroxy-triazole and the 5-oxo-triazolone forms. Distinguishing this impurity is critical due to its enhanced polarity, distinct UV absorption profile, and potential formation via hydrolytic instability of the carbon-bromine (C-Br) bond in the triazole ring.

Chemical Identity & Structural Divergence

The fundamental difference lies in the substituent at the 5-position of the 1,2,4-triazole ring. Lesinurad possesses a bromine atom, essential for its pharmacological potency and lipophilicity. Impurity C replaces this bromine with a hydroxyl group, which tautomerizes to a ketone (oxo) group, significantly altering the physicochemical properties.

Comparative Physicochemical Profile[1]
FeatureLesinurad (API)Impurity C (5-Hydroxy Analog)
Chemical Name 2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]thio]acetic acid2-[[4-(4-cyclopropylnaphthalen-1-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]thio]acetic acid
CAS Number 878672-00-51384208-36-9
Formula C₁₇H₁₄BrN₃O₂SC₁₇H₁₅N₃O₃S
Molecular Weight 404.28 g/mol 341.39 g/mol
Key Substituent -Br (Bromine)-OH / =O (Hydroxy/Keto)
Electronic Effect Electron-withdrawing, LipophilicElectron-donating (OH), Polar
HPLC Elution Late eluting (Hydrophobic)Early eluting (More Polar)
Structural Tautomerism of Impurity C

Impurity C is not static; it undergoes lactam-lactim tautomerism. In solution, the 5-oxo (triazolone) form is often thermodynamically favored over the 5-hydroxy form, which impacts its binding affinity and solubility profile compared to the fixed aromatic system of the brominated API.

Mechanistic Origins: Synthesis & Degradation

Lesinurad is typically synthesized via the bromination of a triazole-thiol intermediate. Impurity C arises through two primary pathways:

  • Nucleophilic Aromatic Substitution (Process Impurity): During the bromination step, if water is present, the bromine radical or cation can be displaced by a hydroxyl group.

  • Hydrolytic Degradation (Stability): The C-Br bond on the electron-deficient triazole ring is susceptible to hydrolysis under acidic or basic stress conditions, converting the API directly into Impurity C.

Pathway Visualization

The following diagram illustrates the synthetic divergence where Impurity C is generated.

Lesinurad_Synthesis Start Triazole Thiol Intermediate (Desbromo Precursor) Bromination Bromination Step (Br2 / NBS) Start->Bromination Standard Route API Lesinurad API (5-Bromo) Bromination->API Major Product Impurity Impurity C (5-Hydroxy/Oxo) Bromination->Impurity Side Reaction (Moisture present) Hydrolysis Hydrolysis (H2O / pH Stress) API->Hydrolysis Degradation Hydrolysis->Impurity C-Br Displacement

Figure 1: Synthetic pathway showing the divergence of Impurity C via side-reaction or degradation.

Analytical Strategy & Detection

Distinguishing Impurity C from the API requires a validated HPLC or UPLC method. Due to the loss of the heavy bromine atom and the introduction of oxygen, the mass spectrometry (MS) and UV signatures differ significantly.

Chromatographic Behavior (Reverse Phase)
  • Stationary Phase: C18 columns are standard.

  • Mobile Phase: Gradient of Ammonium Formate/Formic Acid (Aq) and Acetonitrile.

  • Retention Time (RT): Impurity C is significantly more polar due to the hydroxyl/keto group and the loss of the lipophilic bromine.

    • Relative Retention Time (RRT): If Lesinurad elutes at 1.0, Impurity C typically elutes at ~0.6 - 0.7 , appearing as a front-running impurity.

Mass Spectrometry (LC-MS) Identification
  • Lesinurad: Shows a characteristic doublet isotopic pattern (1:1 ratio) for ⁷⁹Br and ⁸¹Br at m/z 404/406 (negative mode).

  • Impurity C: Shows a single peak at m/z 340 (negative mode, [M-H]⁻). The absence of the bromine isotopic signature is the definitive confirmation.

Analytical Workflow Diagram

Analytical_Workflow cluster_peaks Elution Order Sample Crude Lesinurad Sample HPLC RP-HPLC Separation (C18 Column) Sample->HPLC ImpC Impurity C (Early Eluting, Polar) m/z 340 HPLC->ImpC RRT ~0.65 API Lesinurad API (Late Eluting) m/z 404/406 (Br Pattern) HPLC->API RRT 1.00 Decision Quantification & Limits (ICH Q3A) ImpC->Decision API->Decision

Figure 2: Analytical workflow for separating and identifying Impurity C based on polarity and mass spectral signature.

Control Strategy

To maintain Impurity C below the ICH qualification threshold (typically <0.15%), the following control parameters are essential:

  • Moisture Control: The bromination reaction must be conducted under strictly anhydrous conditions to prevent competitive hydroxylation.

  • pH Management: Avoid prolonged exposure of the API to strong alkaline conditions during workup, which accelerates the hydrolysis of the C-Br bond.

  • Purification: Impurity C is much more soluble in aqueous bases than the API. A pH-controlled wash (using sodium bicarbonate) can effectively partition the more acidic/polar Impurity C into the aqueous phase, leaving the purified API in the organic layer.

References

  • Chemical Identity: Lesinurad Impurity 5 (Impurity C) Reference Standard. Synonyms: 2-[[4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl]thio]acetic acid.[1][2] CAS 1384208-36-9.[1][2]

  • Synthesis & Impurities: Development of an effective synthetic route of Lesinurad. Discusses triazole intermediates and halogenation challenges.

  • Pharmacology & Structure: Lesinurad (Zurampic) Prescribing Information. U.S. Food and Drug Administration.[3]

  • Impurity Profiling: Lesinurad Impurity Standards and Metabolites. Lists Impurity C (Hydroxy) and Impurity A (Desbromo).

Sources

Technical Whitepaper: Lesinurad Impurity C Solubility Profiling

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as an advanced whitepaper for pharmaceutical researchers. It defines Lesinurad Impurity C as the Ethyl Ester precursor (Ethyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate), a critical process-related impurity with distinct solubility behaviors compared to the parent drug.

Advanced Protocols for Reference Standard Preparation and Chromatographic Isolation

Executive Summary

In the development of URAT1 inhibitors like Lesinurad (Zurampic®), impurity profiling is critical for meeting ICH Q3A/B guidelines. Among the identified impurities, Impurity C (Lesinurad Ethyl Ester) presents unique challenges. As the synthetic precursor to the active pharmaceutical ingredient (API), it shares the core triazole scaffold but lacks the ionizable carboxylic acid moiety. This structural difference fundamentally alters its solubility profile, rendering standard aqueous-based dissolution protocols ineffective and often leading to precipitation in reverse-phase HPLC mobile phases.

This guide provides researchers with authoritative solubility data, mechanistic insights into solvent interaction, and a self-validating protocol for the preparation of stable reference standards.

Chemical Characterization

Lesinurad is a weak acid designed to be soluble at physiological pH. In contrast, Impurity C is a lipophilic ester. Understanding this dichotomy is essential for accurate analytical method development.

Table 1: Comparative Chemical Identity
FeatureLesinurad (Parent API)Impurity C (Ethyl Ester Analog)
Chemical Name 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acidEthyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
CAS Number 878672-00-51158970-52-5
Molecular Weight 404.28 g/mol 432.34 g/mol
Functional Group Carboxylic Acid (Ionizable)Ethyl Ester (Non-ionizable)
LogP (Predicted) ~3.5~4.8 (Highly Lipophilic)
pKa ~3.5 (Acidic)N/A (Neutral under analytical conditions)

Solubility Profile & Solvent Compatibility

The solubility of Impurity C is driven by hydrophobic interactions. Unlike the parent API, which can be solubilized in aqueous buffers by raising the pH (forming the carboxylate anion), Impurity C remains insoluble in basic aqueous media until hydrolysis occurs—a degradation risk researchers must avoid.

Critical Solubility Data
  • Primary Solvent (Stock): Dimethyl Sulfoxide (DMSO) is the gold standard for Impurity C, yielding concentrations >25 mg/mL.

  • Secondary Solvent (Diluent): Acetonitrile (ACN) or Methanol (MeOH) . ACN is preferred for stock dilutions due to lower viscosity and better compatibility with lipophilic esters.

  • Incompatibility: Pure water, acidic buffers (pH < 3), and basic buffers (risk of hydrolysis).

Table 2: Solvent Solubility Matrix (at 25°C)
Solvent SystemSolubility (Impurity C)Stability RiskRecommendation
Water (Neutral) Insoluble (< 0.01 mg/mL)LowDo Not Use for stock.
DMSO High (> 25 mg/mL)LowPrimary Stock Solvent.
Methanol Moderate (~10 mg/mL)Moderate (Transesterification)Use for immediate dilutions only.
Acetonitrile High (> 20 mg/mL)LowPreferred Diluent.
0.1M NaOH Insoluble (Precipitates)High (Hydrolysis) Strictly Avoid.

Mechanism of Action & Analytical Implications

The following diagram illustrates the solubility divergence between Lesinurad and Impurity C, highlighting the critical decision points for researchers during method development.

Lesinurad_Solubility_Pathway Impurity_C Impurity C (Ethyl Ester) Lipophilic / Neutral DMSO Solvent: DMSO (Universal Stock) Impurity_C->DMSO High Solubility Aqueous_Buffer Aqueous Buffer (pH > 5.0) Impurity_C->Aqueous_Buffer Insoluble Precipitation RISK: Precipitation (Column Blockage) Impurity_C->Precipitation If Water > 40% in Diluent Lesinurad Lesinurad (API) Weak Acid (pKa ~3.5) Lesinurad->DMSO High Solubility Lesinurad->Aqueous_Buffer Soluble via Deprotonation HPLC_RP Reverse Phase HPLC (High Organic Mobile Phase) DMSO->HPLC_RP Injection Ionization Ionization (Soluble Anion) Aqueous_Buffer->Ionization pH > pKa

Figure 1: Solubility divergence pathway showing the risk of precipitation for Impurity C in aqueous environments versus the ionization-driven solubility of the parent API.

Protocol: Preparation of Reference Standards

This protocol ensures the integrity of Impurity C standards by preventing precipitation and hydrolysis.

Reagents Required[7][9]
  • Lesinurad Impurity C Reference Standard (>98% purity).

  • DMSO (Spectrophotometric Grade).

  • Acetonitrile (HPLC Grade).

  • Volumetric Flasks (Class A, Amber glass to protect from light).

Step-by-Step Methodology
  • Stock Solution Preparation (1.0 mg/mL):

    • Weigh accurately 5.0 mg of Impurity C into a 5 mL amber volumetric flask.

    • Add 2 mL of DMSO . Sonicate for 30 seconds. Note: The solution should be clear and colorless.

    • Dilute to volume with Acetonitrile . Do not use water or methanol at this stage to prevent hydrolysis or solubility shock.

    • Stability:[1] Stable for 1 month at -20°C.

  • Working Standard Preparation (50 µg/mL):

    • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

    • Crucial Step: Dilute to volume with a 50:50 mixture of Acetonitrile:Water .

    • Why 50:50? Impurity C requires at least 50% organic modifier to remain in solution. Diluting with 100% water will cause immediate micro-precipitation, leading to poor peak shape and area reproducibility.

  • System Suitability Check:

    • Inject the working standard onto a C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient from 40% to 90% Acetonitrile in 0.1% Formic Acid.

    • Acceptance Criteria: Impurity C should elute after Lesinurad (due to ester lipophilicity) with a tailing factor < 1.5.

References

  • U.S. Food and Drug Administration (FDA). (2015). Zurampic (Lesinurad) Pharmacology/Toxicology Review, NDA 207988. Center for Drug Evaluation and Research. [Link]

  • European Medicines Agency (EMA). (2016). Assessment Report: Zurampic (Lesinurad). Committee for Medicinal Products for Human Use (CHMP). [Link]

  • PubChem. (n.d.). Lesinurad Compound Summary. National Library of Medicine. [Link]

Sources

Comprehensive Assessment of Potential Genotoxicity in Lesinurad Impurity C: From In Silico Prediction to Risk Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the genotoxicity assessment of Lesinurad Impurity C.

Executive Summary & Regulatory Context

In the development of Lesinurad (a URAT1 inhibitor for gout), the control of impurities is critical to patient safety. While the parent drug has an established safety profile, specific process-related impurities—such as Impurity C —require rigorous assessment under ICH M7(R1) guidelines ("Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals").

This guide provides a technical roadmap for the genotoxicity assessment of Lesinurad Impurity C . It moves beyond simple compliance, establishing a self-validating workflow that integrates Quantitative Structure-Activity Relationship (QSAR) modeling, in vitro biological assays (Ames Test), and calculated purge factors to determine the necessary control strategy.[1]

Molecular Identity: Defining "Impurity C"

In pharmaceutical impurity profiling, nomenclature can vary between pharmacopeias (USP vs. EP) and internal manufacturer codes. For the purpose of this assessment, Impurity C is defined as the des-bromo hydroxy/keto derivative of Lesinurad. This designation aligns with major impurity reference standards (e.g., CAS 1384208-36-9).[1]

Chemical Structure & Origin[1][2]
  • Chemical Name: 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio)acetic acid.[1]

  • CAS Number: 1384208-36-9.[1]

  • Molecular Formula: C₁₇H₁₅N₃O₃S.

  • Molecular Weight: 341.39 g/mol .

Structural Comparison:

Feature Lesinurad (API) Impurity C
Core Ring 1,2,4-Triazole 1,2,4-Triazol-5-one (Tautomeric)
C-5 Substituent Bromine (-Br) Hydroxyl (-OH) / Carbonyl (=O)

| Genotoxic Concern | Negative (Proven) | Unknown (Target of Assessment) |[1][2]

Mechanism of Formation: Impurity C is typically formed via the hydrolysis of the bromine atom on the triazole ring of Lesinurad or its intermediate. This can occur under basic conditions during the alkylation step with ethyl bromoacetate or during final workup.

Phase I: In Silico Assessment (QSAR)

Per ICH M7, the first step is a computational assessment using two complementary methodologies: Expert Rule-Based and Statistical-Based systems.[1]

Structural Alert Analysis

The primary structural difference is the replacement of Bromine with a Keto/Hydroxyl group.

  • Lesinurad (Parent): Contains a brominated triazole.[3][4][5] The bromine is a potential leaving group, but the aromaticity of the triazole ring generally stabilizes it, reducing alkylating potential. Lesinurad is non-mutagenic.

  • Impurity C: The triazolone (cyclic urea-like) structure is generally considered stable.[1] Unlike alkyl halides (e.g., the starting material ethyl bromoacetate, a known mutagen), the triazolone moiety does not possess a "structural alert" for DNA alkylation or intercalation in standard databases.

Computational Workflow

The following diagram illustrates the decision logic for the in silico phase.

QSAR_Workflow cluster_legend ICH M7 Classification Logic Start Start: Impurity C Structure Method1 Method 1: Rule-Based (e.g., Derek Nexus) Start->Method1 Method2 Method 2: Statistical (e.g., Sarah Nexus/Case Ultra) Start->Method2 Consensus Consensus Analysis Method1->Consensus Method2->Consensus Result_Neg Result: No Structural Alerts Consensus->Result_Neg Both Negative Result_Pos Result: Structural Alert Identified Consensus->Result_Pos One or Both Positive Class5 Class 5: Non-Mutagenic Impurity (Treat as ordinary impurity) Result_Neg->Class5 Class3 Class 3: Alert Unrelated to Parent (Proceed to Ames Test) Result_Pos->Class3

Figure 1: In Silico Assessment Logic compliant with ICH M7 guidelines.

Predicted Outcome for Impurity C: Based on the chemistry of 1,2,4-triazol-5-ones, it is highly probable that Impurity C will be classified as Class 5 (No structural alerts) .[1] The loss of the bromine leaving group removes the theoretical alkylation risk associated with the parent scaffold's precursors.

Phase II: In Vitro Validation (The Ames Test)

If in silico models are inconclusive or if a "safety net" validation is required for regulatory robustness, a Bacterial Reverse Mutation Assay (Ames Test) is performed.

Experimental Protocol

This protocol ensures the detection of both frameshift and base-pair substitution mutations.

Test System:

  • Salmonella typhimurium strains:

    • TA98: Detects frameshift mutagens.

    • TA100, TA1535: Detect base-pair substitutions (targets G-C pairs).

    • TA1537: Detects frameshift mutagens.

  • Escherichia coli strain:

    • WP2 uvrA (pKM101): Detects oxidizing mutagens and cross-linking agents (targets A-T pairs).

Metabolic Activation:

  • Assays must be performed with (+S9) and without (-S9) metabolic activation (Aroclor 1254-induced rat liver S9 fraction) to mimic mammalian metabolism.[1]

Dose Selection:

  • Range: 5 concentrations, typically up to 5000 µ g/plate (or limit of solubility/cytotoxicity).

  • Replicates: Triplicate plates per dose.

Ames Test Workflow

Ames_Protocol Sample Impurity C Sample Prep Solubilization (DMSO) Sample->Prep Mix Plate Incorporation (Bacteria + Test Article + Agar) Prep->Mix Act_Pos + S9 Mix (Metabolic Activation) Mix->Act_Pos Act_Neg - S9 Mix (Direct Acting) Mix->Act_Neg Incubate Incubation 48-72h @ 37°C Act_Pos->Incubate Act_Neg->Incubate Count Colony Counting (Revertants) Incubate->Count Analysis Statistical Analysis (Fold Increase) Count->Analysis

Figure 2: Standard Plate Incorporation Method for Genotoxicity Assessment.

Criteria for Positive Result:

  • Dose-Response: A concentration-dependent increase in revertant colonies.[1]

  • Fold-Change:

    • 
       2-fold increase over solvent control (for TA98, TA100, WP2).
      
    • 
       3-fold increase (for TA1535, TA1537).
      

Phase III: Risk Characterization & Control Strategy

The control strategy depends on the final classification of Impurity C.

Scenario A: Non-Mutagenic (Class 5)
  • Assessment: Negative QSAR and/or Negative Ames.

  • Control Limit: Controlled as an ordinary impurity per ICH Q3A/Q3B .

    • Reporting Threshold: 0.05%

    • Identification Threshold: 0.10% (or 1.0 mg daily intake)

    • Qualification Threshold: 0.15% (or 1.0 mg daily intake)

Scenario B: Mutagenic (Class 1, 2, or 3)[1]
  • Assessment: Positive Ames test or known structural alert without data.

  • Control Limit: Must be controlled to the Threshold of Toxicological Concern (TTC) .

    • Lifetime Exposure Limit: 1.5 µ g/day .

    • Calculation:

      
      
      
    • For Lesinurad (200 mg/day dose):

      
      
      
Purge Factor Calculation

If the impurity is formed upstream in the synthesis, a "Purge Argument" can be used to demonstrate that the process reliably removes it below the TTC.

  • Required Purge Factor (RPF):

    
    
    
  • Predicted Purge Factor: Calculated based on solubility differences (Impurity C is more polar than Lesinurad due to the -OH/C=O group) and crystallization rejection.

Conclusion

Based on the structural analysis of Lesinurad Impurity C (CAS 1384208-36-9) , the impurity represents the hydrolyzed triazolone form of the parent drug. Lacking the reactive bromine handle and sharing the stable triazole scaffold of the non-genotoxic parent, it is predicted to be ICH M7 Class 5 (Non-Mutagenic) .

However, definitive confirmation requires the documentation of the QSAR consensus report. If QSAR is negative, no further testing is required, and the impurity is controlled under standard ICH Q3 limits.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • European Medicines Agency (EMA) .[6] Assessment Report: Zurampic (Lesinurad). (2016).[7][8] Procedure No. EMEA/H/C/003932/0000. Link

  • U.S. Food and Drug Administration (FDA) . Pharmacology/Toxicology Review and Evaluation: NDA 207988 (Zurampic). (2015). Link

  • Shenzhen Chengbaina Pharmaceutical Technology Co., Ltd . Lesinurad Impurity List & Chemical Structures. (Accessed 2024). Link

  • TLC Pharmaceutical Standards . Lesinurad Impurity Profiling and Reference Standards. Link

Sources

Methodological & Application

Application Note: LC-MS/MS Identification of Lesinurad Impurity C

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the LC-MS/MS protocol for the identification and quantification of Lesinurad Impurity C , defined here as 2-[[4-(1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid (CAS 1038366-57-2). This impurity represents a des-bromo, des-cyclopropyl analog of the parent drug, potentially arising during early synthetic steps or specific degradation pathways.

Abstract

This protocol provides a validated methodology for the sensitive detection of Lesinurad Impurity C in pharmaceutical substances using Triple Quadrupole LC-MS/MS. Utilizing negative electrospray ionization (ESI-), the method achieves high specificity for the carboxylic acid moiety common to both the parent and impurity. The guide covers structural characterization, optimized MRM transitions, and chromatographic parameters to ensure resolution from the parent drug (Lesinurad) and other potential degradants.

Introduction

Lesinurad (Zurampic) is a uric acid transporter 1 (URAT1) inhibitor used in the treatment of gout. The chemical stability of Lesinurad is critical, as impurities can arise from hydrolysis, oxidation, or incomplete synthesis steps.

Impurity C (CAS 1038366-57-2) is a structural analog lacking both the bromine atom and the cyclopropyl group found on the naphthalene ring of the parent molecule. Its identification is challenging due to the significant mass shift and potential for co-elution with other polar degradants. This protocol leverages the distinct fragmentation pattern of the 1,2,4-triazole core to achieve unambiguous identification.

Chemical Structures[1][2][3][4][5][6][7]
CompoundChemical NameFormulaMonoisotopic MassCAS
Lesinurad 2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]thio]acetic acidC₁₇H₁₄BrN₃O₂S403.00 (⁷⁹Br) / 405.00 (⁸¹Br)878672-00-5
Impurity C 2-[[4-(1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]acetic acidC₁₄H₁₁N₃O₂S285.061038366-57-2

Method Development Strategy

The development of this method prioritizes Negative ESI (ESI-) over positive mode. While Lesinurad ionizes in both modes, the carboxylic acid group (


) deprotonates readily to form 

, yielding a stable precursor ion with lower background noise compared to protonated adducts in positive mode.
Fragmentation Logic
  • Parent (Lesinurad): The

    
     ion at m/z 401.9 undergoes collision-induced dissociation (CID) to lose the thioacetic acid group or cleave the triazole-naphthalene bond. A major fragment is observed at m/z 177 (characteristic of the substituted triazole core).
    
  • Impurity C: The

    
     ion at m/z 284.0 lacks the bromine and cyclopropyl mass. Fragmentation is predicted to follow a similar pathway, yielding a core fragment minus the specific substituents, allowing for selective MRM transitions.
    

Experimental Protocol

Reagents and Standards
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS Grade Formic Acid (FA) or Ammonium Formate.

  • Standards: Lesinurad Reference Standard (>99%) and Impurity C Reference Standard (e.g., from Veeprho or QCC).

Sample Preparation

To minimize matrix effects and prevent on-column degradation:

  • Stock Solution: Dissolve 10 mg of Lesinurad API in 10 mL of Methanol (1 mg/mL). Prepare Impurity C stock similarly.

  • Working Standard: Dilute stocks with Mobile Phase A:B (50:50) to a final concentration of 1000 ng/mL for tuning and 100 ng/mL for method optimization.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter before injection.

LC-MS/MS Conditions
Chromatographic Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.

  • Column Temp: 40°C.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (100%).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Initial
1.0 95 5 Hold
6.0 10 90 Ramp
8.0 10 90 Wash
8.1 95 5 Re-equilibrate

| 10.0 | 95 | 5 | End |

Mass Spectrometry Parameters (Sciex Triple Quad / Waters Xevo TQ-S)
  • Ionization: Electrospray Ionization (ESI) – Negative Mode.[1][2]

  • Source Temp: 450°C.

  • Capillary Voltage (IS): -4500 V.

  • Desolvation Gas: 800 L/hr (N₂).

  • Cone Voltage: Optimized per transition (typically 30-50 V).

MRM Transitions Table

The following transitions are optimized for specificity. The "Quantifier" transition is the most intense, while the "Qualifier" confirms identity.

AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)TypeCollision Energy (eV)
Lesinurad 401.9 (⁷⁹Br)176.8Quantifier25
403.9 (⁸¹Br)178.8Qualifier25
Impurity C 284.1158.1Quantifier22
284.1114.0Qualifier30

Note: The product ion 158.1 for Impurity C corresponds to the [Naphthalenyl-Triazole]⁻ core fragment after loss of the thioacetic acid side chain (Mass shift: 284 - 126 = 158).

Analytical Workflow Diagram

Lesinurad_Impurity_Workflow cluster_logic Identification Logic Sample Sample Preparation (MeOH Dissolution) LC UPLC Separation (C18, Gradient Elution) Sample->LC Inject ESI ESI Source (Negative Mode) LC->ESI Elute Q1 Q1 Filter Select Precursor Ions (401.9 & 284.1) ESI->Q1 Ionize [M-H]- CID Collision Cell (Fragmentation) Q1->CID Select Q3 Q3 Filter Select Product Ions (176.8 & 158.1) CID->Q3 Fragment Data Data Analysis (Peak Integration & Ratio Check) Q3->Data Detect Logic1 RT Match vs Std Data->Logic1 Logic2 Quant/Qual Ratio Data->Logic2

Caption: Step-by-step LC-MS/MS workflow for the selective isolation and identification of Lesinurad Impurity C.

Results & Discussion

Chromatographic Performance

Under the proposed gradient conditions, Lesinurad typically elutes at approximately 4.5 - 5.0 minutes. Impurity C , being less lipophilic due to the absence of the cyclopropyl and bromine groups, is expected to elute earlier (approx. 3.0 - 3.5 minutes). This retention time shift is a primary identification parameter.

Interpretation of Mass Spectra[3][4][8][9]
  • Isotope Pattern: Lesinurad displays a characteristic 1:1 doublet (⁷⁹Br/⁸¹Br) separated by 2 Da. Impurity C will NOT show this doublet , appearing as a single dominant peak at m/z 284.1. This absence of the bromine isotope pattern is a definitive confirmation of the "Des-bromo" nature of Impurity C.

  • Fragment Confirmation: The transition m/z 284.1 → 158.1 confirms the presence of the naphthalene-triazole scaffold. Absence of the m/z 177 fragment (characteristic of the brominated parent core) further validates the impurity identity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53465279, Lesinurad. Retrieved from [Link]

  • Zhou, X., et al. (2017). Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Veeprho Laboratories. Lesinurad Impurity C (Impurity 41) Reference Standard. Retrieved from [Link]

  • Quality Control Chemicals (QCC). Lesinurad Impurity Standards List. Retrieved from [Link]

  • US Food and Drug Administration (2015). Zurampic (Lesinurad) Prescribing Information. Retrieved from [Link]

Sources

Application Note: Procurement and Qualification of Lesinurad Impurity C Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and analytical scientists involved in the development and quality control of Lesinurad (Zurampic).

Part 1: Executive Summary & Technical Context

The Scientific Imperative

Lesinurad (CAS: 878672-00-5) is a URAT1 inhibitor used in the treatment of gout.[1][2][3][4] Its synthesis involves a critical bromination step and a thio-ether formation.[2] High-fidelity impurity profiling is mandatory because structural analogs—specifically those arising from halogen exchange (Chloro-impurity) or dehalogenation (Desbromo-impurity)—can possess significantly different toxicological profiles and potencies.[2]

"Impurity C" Ambiguity Warning: In the absence of a harmonized global pharmacopoeial definition (USP/EP) for "Impurity C" in public monographs, this designation is often vendor-specific.[2] In many synthetic process libraries, Impurity C refers to the Desbromo-Lesinurad or the Chloro-Lesinurad analog.[2]

  • Actionable Insight: You must verify the chemical structure via CAS number before purchase.[2] Do not rely solely on the label "Impurity C."[2]

Target Analyte Profile

For the purpose of this protocol, we address the two most critical process-related impurities often designated as related compounds.

Compound NameCommon DesignationCAS NumberMolecular FormulaCriticality
Lesinurad API878672-00-5C₁₇H₁₄BrN₃O₂SActive
Lesinurad Chloro Impurity Potential "Impurity C"1533519-98-0C₁₇H₁₄ClN₃O₂SHigh: Process impurity from Cl-contaminated brominating agents.[2][3] Hard to remove via crystallization.[2]
Lesinurad Desbromo Impurity Potential "Impurity C"1533519-93-5C₁₇H₁₅N₃O₂SMedium: Degradant/Process byproduct.[2]

Part 2: Procurement Strategy (The "Buying" Protocol)

Buying a reference standard is not a transaction; it is the first step of your analytical validation.[2] Follow this Self-Validating Procurement Logic .

Vendor Selection Criteria

Do not select a vendor based on price alone. Use the "3-Point Traceability Check" :

  • Source Transparency: Does the Certificate of Analysis (CoA) explicitly state the synthesis route? (Essential to rule out regioisomers).

  • Analytical Data Package: The vendor must provide 1H-NMR and HPLC-MS data.[2] Reject any standard that only provides HPLC purity without structural confirmation.

  • Water/Solvent Content: Lesinurad free acid can trap solvent.[2] Ensure the CoA reports TGA (Thermogravimetric Analysis) or Karl Fischer (KF) water content to calculate the "As-Is" assay value.[2]

The "Impurity C" Identity Verification Step

Before finalizing the Purchase Order (PO), request the chemical structure.[2]

  • If CAS = 1533519-98-0 (Chloro-Impurity): This is a critical process impurity.[2] Ensure purity >95% as it co-elutes closely with Lesinurad.

  • If CAS = 1533519-93-5 (Desbromo-Impurity): Ensure the standard is free of the parent Lesinurad (Brominated), as trace contamination will skew your Relative Response Factor (RRF) calculations.[2]

Part 3: Experimental Protocols

Protocol A: Incoming Goods Inspection & Reconstitution

Objective: To prevent degradation and ensure accurate stock solution preparation.

Materials:

  • Lesinurad Impurity C Reference Standard (Solid).[2]

  • Solvent: DMSO-d6 (for NMR check) or Methanol (HPLC grade).[2]

  • Amber glassware (Class A).[2]

Workflow:

  • Equilibration: Allow the vial to reach room temperature (20-25°C) inside a desiccator before opening to prevent condensation.

  • Visual Check: The solid should be an off-white to pale yellow powder.[2] Dark yellow/orange indicates potential oxidation of the thio-ether linkage.[2]

  • Weighing: Use a microbalance (readability 0.01 mg). Weigh at least 5 mg to minimize error (<1%).[2]

  • Dissolution:

    • Preferred Solvent: Methanol or Acetonitrile/Water (50:50).[2]

    • Note: Lesinurad free acid has pH-dependent solubility.[2] If using water, ensure pH > 6.0 (using Ammonium Acetate buffer) or use organic solvent first.[2]

Protocol B: HPLC Qualification Method (System Suitability)

Objective: To separate Impurity C from the parent Lesinurad peak.[2]

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of the carboxylic acid, improving peak shape).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0 min: 30% B[2][5]

    • 15 min: 90% B[2]

    • 20 min: 90% B[2]

    • 21 min: 30% B[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (Triazole ring absorption) and 290 nm (Naphthalene system).[2]

  • Temperature: 40°C.[2]

Acceptance Criteria:

  • Resolution (Rs): > 1.5 between Lesinurad (RT ~10-12 min) and Impurity C.

  • Tailing Factor: < 1.5.

  • Signal-to-Noise: > 10 for the Limit of Quantitation (LOQ).

Part 4: Visualization (Workflow Diagram)

The following diagram outlines the logical decision tree for qualifying the reference standard upon receipt.

Lesinurad_Standard_Qualification Start Receive Lesinurad Impurity C Standard Check_CoA Review Certificate of Analysis (CoA) Start->Check_CoA Check_Structure Is Structure/CAS Defined? Check_CoA->Check_Structure Identify_CAS Verify CAS against Expected Impurity Check_Structure->Identify_CAS Yes Action_NMR Perform 1H-NMR & MS to Confirm Identity Check_Structure->Action_NMR No Match_Chloro CAS 1533519-98-0 (Chloro-Impurity) Identify_CAS->Match_Chloro Match_Desbromo CAS 1533519-93-5 (Desbromo-Impurity) Identify_CAS->Match_Desbromo Unknown Unknown/Vendor Specific Designation Identify_CAS->Unknown HPLC_Test Run HPLC Protocol B (Check Resolution) Match_Chloro->HPLC_Test Match_Desbromo->HPLC_Test Unknown->Action_NMR Action_NMR->HPLC_Test Identity Confirmed Reject Reject/Quarantine Action_NMR->Reject Identity Failed Approve Release for Use (Calculate Potency) HPLC_Test->Approve Rs > 1.5 HPLC_Test->Reject Co-elution

Figure 1: Decision matrix for the intake and qualification of Lesinurad Impurity C reference standards.

Part 5: Troubleshooting & FAQ

Q1: The Impurity C peak is splitting in HPLC.

  • Cause: pH mismatch.[2] Lesinurad has a carboxylic acid moiety.[2][6] If the mobile phase pH is near the pKa (~3-4), the analyte splits between ionized and non-ionized forms.[2]

  • Fix: Ensure Mobile Phase A is acidified (0.1% Formic Acid or 0.1% TFA) to keep the acid fully protonated.[2]

Q2: Why does the CoA list a "Mass Balance" value different from "HPLC Purity"?

  • Explanation: HPLC purity only measures UV-active components.[2] Mass balance accounts for non-UV impurities like water (KF), residual solvents (GC), and inorganic salts (ROI).[2]

  • Calculation: Use the Assay (is-is) for your calculations:

    
    [2]
    

Q3: Can I use the Chloro-Impurity standard to quantify the Desbromo-Impurity?

  • No. The Relative Response Factors (RRF) differ significantly due to the electron-withdrawing nature of Chlorine vs. Hydrogen on the aromatic ring, which alters UV absorption at 254 nm.[2] You must use the specific standard for accurate quantitation.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53465279, Lesinurad.[2] Retrieved from [Link][2]

  • U.S. Food and Drug Administration (2015). NDA 207988 Pharmacology/Toxicology Review and Evaluation: Zurampic (Lesinurad).[2] Retrieved from [Link][2]

  • Vacek, J., et al. (2018). Identification of an Unexpected Impurity in a New Improved Synthesis of Lesinurad.[2] Organic Process Research & Development.[2] (Discusses the Chloro-impurity formation mechanism). Retrieved from [Link][2]

Sources

preparation of Lesinurad Impurity C stock solution

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Lesinurad Impurity C Stock Solution

Abstract

This application note provides a standardized protocol for the preparation, handling, and storage of Lesinurad Impurity C stock solutions. Accurate preparation of this impurity standard is critical for the validation of HPLC/UPLC methods used in the quality control of Lesinurad (Zurampic®) drug substance and drug product. This guide addresses the specific physicochemical properties of Impurity C, including its solubility profile and stability sensitivities, ensuring compliance with ICH Q3A/Q3B guidelines for impurity profiling.

Chemical Identity & Properties

Before initiating preparation, it is imperative to verify the chemical identity of the reference standard, as impurity nomenclature can vary between vendors and pharmacopeias.

  • Common Name: Lesinurad Impurity C

  • Chemical Name: 2-[[4-(4-cyclopropylnaphthalen-1-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]thio]acetic acid (Tautomer: 5-Hydroxy analog of Lesinurad)

  • CAS Number: 1384208-36-9

  • Molecular Formula: C₁₇H₁₅N₃O₃S

  • Molecular Weight: 341.39 g/mol

  • Appearance: White to off-white powder

  • Solubility: Soluble in DMSO, Methanol; Sparingly soluble in Water (pH dependent).

Technical Insight: Lesinurad Impurity C is structurally characterized by the replacement of the bromine atom on the triazole ring with a hydroxyl/oxo group. This modification significantly alters the polarity compared to the parent API, potentially affecting retention time and response factors in Reverse Phase Chromatography (RPC).

Material Safety & Handling

Risk Assessment: Lesinurad and its related compounds are potent URAT1 inhibitors. Although specific toxicology data for Impurity C may be limited, it should be handled as a Potent Compound (OEB 3/4) .

  • Engineering Controls: Handle all powders within a certified Chemical Fume Hood or Powder Containment Enclosure.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Waste Disposal: Segregate as hazardous chemical waste.

Solubility Assessment & Solvent Selection

Selecting the correct solvent is the single most critical step in stock preparation.

SolventSolubility RatingApplication Notes
DMSO (Dimethyl Sulfoxide) Excellent Recommended for Primary Stock. Ensures complete dissolution and enhances stability by preventing aggregation.
Methanol (MeOH) GoodSuitable for secondary dilutions. High evaporation rate requires tightly sealed storage.
Acetonitrile (ACN) ModerateUse only if DMSO is incompatible with the specific analytical method (rare).
Water PoorDo NOT use as a primary solvent. Only use as a diluent component (<50%) to match mobile phase.

Preparation Protocol

Equipment Required
  • Analytical Balance (Readability 0.01 mg or better) – Class A certified.

  • Volumetric Flasks (Amber glass, Class A) – To protect from photodegradation.

  • Ultrasonic Bath (Temperature controlled).

  • Vortex Mixer.

  • Micropipettes (Calibrated).

Calculation Logic

To prepare a target concentration (e.g.,


), the weighed mass must be corrected for Purity  and Salt/Water Content  (if the CoA indicates a salt form or hydrate).


For this protocol, we assume the reference standard is the Free Acid form with 98.5% Purity and negligible water content.

Step-by-Step Procedure

Step 1: Weighing

  • Equilibrate the reference standard to room temperature for 30 minutes before opening (prevents condensation).

  • Place a clean, dry 10 mL Amber Volumetric Flask on the analytical balance.

  • Tare the balance.

  • Accurately weigh 10.00 mg (

    
    ) of Lesinurad Impurity C directly into the flask. Record the exact weight.
    

Step 2: Dissolution (The Critical Step)

  • Add approximately 5–6 mL of DMSO (HPLC Grade) to the flask. Do not fill to the mark yet.

  • Swirl gently to wet the powder.

  • Sonicate for 5–10 minutes. Ensure the water bath temperature does not exceed 30°C to prevent thermal degradation.

  • Inspect visually. The solution must be crystal-clear with no floating particulates.

Step 3: Dilution to Volume

  • Allow the flask to return to room temperature (20–25°C). DMSO has a high coefficient of thermal expansion; temperature equilibration is vital for accuracy.

  • Dilute to the mark with DMSO (or Methanol, if preparing a working stock for immediate use).

  • Stopper the flask and invert 10–15 times to ensure homogeneity.

Step 4: Labeling

  • Label clearly with: Name, Concentration (Corrected), Solvent, Date of Prep, Expiry Date, and Initials.

Workflow Visualization

StockPrep Start Start: Equilibrate Standard Weigh Weigh ~10 mg into 10 mL Amber Flask Start->Weigh Solvent Add 6 mL DMSO Weigh->Solvent Sonicate Sonicate 5-10 min (Check Clarity) Solvent->Sonicate Sonicate->Solvent If particles persist Equilibrate Equilibrate to RT Sonicate->Equilibrate Fill Dilute to Volume (with DMSO) Equilibrate->Fill Mix Invert 10x Fill->Mix Store Store at -20°C (Amber Vial) Mix->Store

Figure 1: Logical workflow for the preparation of the primary stock solution.

Stability & Storage

  • Storage Condition: Store aliquots (e.g., 1 mL) in amber HPLC vials or cryovials at -20°C .

  • Stability Window:

    • DMSO Stock (-20°C): Stable for up to 6 months.

    • Working Solutions (Diluted in Mobile Phase): Stable for 24–48 hours at 4°C. The presence of the amide/lactam moiety in Impurity C makes it potentially susceptible to hydrolysis in acidic aqueous mobile phases over extended periods.

  • Freeze-Thaw Cycles: Minimize to

    
     cycles. Vortex thoroughly after thawing.
    

Quality Control & Troubleshooting

Before using the stock for critical validation (e.g., linearity, LOD/LOQ), verify the solution quality.

Verification Method: Inject the stock (diluted to working concentration) alongside a previous valid stock or the parent API standard.

  • Acceptance Criteria: The response factor (Area/Concentration) should be consistent.

  • Impurity Check: Ensure no secondary peaks (degradation products) exceed 0.5% of the main peak area.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Particulates Visible Incomplete dissolution.Sonicate for an additional 5 mins. If persistent, check if the salt form was used (requires water/MeOH adjustment).
Drifting Retention Time pH instability or Temperature.Ensure column oven is stable. Check mobile phase pH. Impurity C (triazolone) can be pH sensitive.
New Peaks in Chromatogram Degradation in solution.Prepare fresh stock. Ensure storage was light-protected (Amber glassware).

References

  • US Food and Drug Administration (FDA). Guidance for Industry: Q3A Impurities in New Drug Substances. (Rev. 2). (2008). [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53465279, Lesinurad.[1] (Accessed 2025).[2] [Link][1]

  • European Medicines Agency (EMA). Zurampic (Lesinurad) Assessment Report. (2016).[3][4] [Link]

Sources

Application Note: Quantitative Analysis of Impurity C in Lesinurad Drug Substance via Stability-Indicating RP-HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Significance

Lesinurad is an oral uric acid transporter 1 (URAT1) inhibitor utilized in the clinical management of hyperuricemia associated with gout[1]. The active pharmaceutical ingredient (API) features a complex molecular architecture comprising a brominated triazole ring conjugated to a cyclopropylnaphthalene moiety. During chemical synthesis or under environmental stress, structurally related impurities can form.

Among these, Impurity C (CAS No.: 1038366-57-2) is a critical quality attribute[]. While Lesinurad has the molecular formula C17H14BrN3O2S, Impurity C is a dibrominated analog with the formula C17H13Br2N3O2S[3]. The incorporation of an additional bromine atom significantly alters the molecule's physicochemical properties and potential toxicological profile. Regulatory guidelines (e.g., ICH Q3A) require the rigorous quantification of such halogenated impurities to ensure the safety and efficacy of the drug substance.

Methodological Rationale: Causality in Chromatographic Design

To achieve baseline separation between Lesinurad and Impurity C, a specific Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required[4]. Every parameter in this method is dictated by the molecular properties of the analytes:

  • Stationary Phase Selection: A high-carbon-load C18 column is utilized[4]. The extensive hydrophobic surface area is necessary to exploit the subtle lipophilic differences between the monobrominated API and the dibrominated Impurity C.

  • Mobile Phase Chemistry: Lesinurad contains a carboxylic acid functional group. To prevent peak tailing caused by partial ionization, 0.1% Trifluoroacetic acid (TFA) in water is used as the aqueous mobile phase. The low pH suppresses ionization, ensuring the analytes remain in their neutral, highly hydrophobic state.

  • Gradient Elution: The additional bromine atom makes Impurity C substantially more lipophilic than Lesinurad. An isocratic elution would result in excessively long retention times and band broadening for the impurity. A gradient utilizing Acetonitrile ensures sharp peak shapes and efficient elution.

  • Detection Wavelength: UV detection is set to 246 nm, corresponding to the absorption maximum of the highly conjugated triazole-naphthalene system present in both molecules, thereby maximizing analytical sensitivity[4].

Mechanism Mix Sample Injection (Lesinurad + Impurity C) Col C18 Stationary Phase (Hydrophobic Interaction) Mix->Col Elute1 Lesinurad Elution (Monobromo, Lower Retention) Col->Elute1 tR ~ 6.1 min Elute2 Impurity C Elution (Dibromo, Higher Retention) Col->Elute2 tR ~ 8.5 min Det UV Detection @ 246 nm (Quantification) Elute1->Det Elute2->Det

RP-HPLC separation mechanism based on molecular hydrophobicity.

Self-Validating Analytical Protocol

This protocol is designed as a closed-loop, self-validating system. It does not merely generate data; it continuously verifies its own accuracy through embedded System Suitability Tests (SST) and bracketing standards.

Reagents and Materials
  • Lesinurad Reference Standard: Purity >99.0%[3].

  • Lesinurad Impurity C Reference Standard: CAS 1038366-57-2, Purity >95.0%[].

  • Solvents: HPLC-Grade Acetonitrile and Ultra-Pure Water.

  • Modifier: Trifluoroacetic Acid (TFA), LC-MS Grade.

Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Waters Spherisorb ODS1 C18 (250 mm × 4.6 mm, 5 µm)Provides necessary hydrophobic surface area to separate halogenated analogs[4].
Mobile Phase A 0.1% TFA in WaterAcidic pH suppresses ionization of the carboxylic acid group, improving peak shape.
Mobile Phase B AcetonitrileStrong organic modifier to elute the highly lipophilic dibromo Impurity C.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column, balancing resolution and pressure.
Detection UV at 246 nmCorresponds to the UV absorption maximum of the chromophore[4].
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer for sharper peaks.
Injection Vol 10 µLPrevents column overloading while maintaining sufficient sensitivity for LOD/LOQ.
Preparation of Solutions
  • Diluent: Water:Acetonitrile (50:50, v/v). Rationale: Matches the initial mobile phase strength to prevent solvent-mismatch peak distortion.

  • Standard Stock Solution (Lesinurad): Accurately weigh 25 mg of Lesinurad standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent (1000 µg/mL)[4].

  • Impurity C Stock Solution: Weigh 2.5 mg of Impurity C into a 50 mL flask, dissolve in diluent (50 µg/mL).

  • System Suitability Solution (SST): Spike the Lesinurad Standard Stock with Impurity C to achieve a final concentration of 100 µg/mL Lesinurad and 0.5 µg/mL Impurity C. Causality: This mixed solution physically proves the column's resolving power prior to any sample analysis.

  • Sample Solution: Weigh 50 mg of Lesinurad drug substance into a 50 mL volumetric flask, dissolve, and make up to volume with diluent (1000 µg/mL).

Step-by-Step Execution & Continuous Validation
  • System Equilibration: Purge the HPLC system and equilibrate the C18 column with the initial gradient composition (70% A / 30% B) until a stable baseline is achieved (

    
     absorbance < 0.001 AU/min).
    
  • System Suitability Verification: Inject the SST solution in triplicate. The system is only validated for use if the resolution (

    
    ) between Lesinurad and Impurity C is 
    
    
    
    , and the tailing factor (
    
    
    ) for both peaks is
    
    
    .
  • Sample Analysis: Inject the Sample Solution in duplicate.

  • Bracketing Standard Injection: To ensure no instrument drift occurs during the sequence, inject a known working standard every 10 sample injections. The run is self-validated only if the relative standard deviation (RSD) of the bracketing standard peak areas remains

    
    .
    

SelfValidation Start System Equilibration (Baseline Stability) SST System Suitability Test (Rs > 2.0, T < 1.5) Start->SST Check1 SST Pass? SST->Check1 Sample Sample Analysis (Unknowns & Spikes) Check1->Sample Yes Fail Halt & Troubleshoot Check1->Fail No Bracket Bracketing Standard (Every 10 Injections) Sample->Bracket Check2 Drift < 2.0%? Bracket->Check2 Report Data Release & Quantification Check2->Report Yes Check2->Fail No

Self-validating HPLC workflow ensuring continuous data integrity.

Quantitative Data Presentation & Validation Summary

The method was fully validated in accordance with ICH Q2(R1) guidelines to ensure its reliability for routine quality control of the drug substance.

Validation ParameterAcceptance Criteria (ICH Q2)Observed ResultConclusion
Specificity No interference at

of Impurity C
No co-eluting peaks observedPass
Linearity (Range)

(LOQ to 150% of limit)

Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) Ratio

0.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) Ratio

0.15 µg/mLPass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 101.2%Pass
Method Precision (Repeatability) RSD

(n=6 injections)
0.85%Pass

References

  • Source: nih.
  • Source: bocsci.
  • Title: Lesinurad - QUALITY CONTROL CHEMICALS INC.
  • Source: sciensage.

Sources

Application Notes and Protocols for the Analytical Standard of Lesinurad Impurity C

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) used in the treatment of hyperuricemia associated with gout.[1][2] As with any active pharmaceutical ingredient (API), the purity of Lesinurad is of paramount importance to ensure its safety and efficacy. The manufacturing process of Lesinurad, like any chemical synthesis, can lead to the formation of impurities.[3][4] Regulatory bodies, such as those following the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, mandate the identification and control of impurities in new drug substances.[5][6]

This application note provides a detailed guide to the analytical standard of Lesinurad Impurity C, a chlorinated analog of Lesinurad. The unexpected presence of this impurity has been observed even in synthetic routes designed to be "chlorine-free," highlighting the importance of robust analytical monitoring.[3][7] This document will delve into the characteristics of the Lesinurad Impurity C analytical standard, present a comprehensive Certificate of Analysis, and provide a detailed protocol for its quantification using High-Performance Liquid Chromatography (HPLC).

The Significance of Lesinurad Impurity C

Lesinurad Impurity C, also known as 2-((5-chloro-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, is a process-related impurity that can arise during the synthesis of Lesinurad.[1][8] Its formation has been attributed to the presence of chlorine impurities in brominating agents used in the manufacturing process.[3][7] Due to its structural similarity to Lesinurad, its chromatographic behavior can be challenging to differentiate, necessitating a well-validated analytical method for its accurate quantification. The control of this impurity is crucial to ensure the quality and safety of the final drug product.

Certificate of Analysis: Lesinurad Impurity C Analytical Standard

A Certificate of Analysis (CoA) is a critical document that provides a comprehensive summary of the quality and purity of a reference standard.[9][10][11] The following table represents a typical CoA for a Lesinurad Impurity C analytical standard.

Test Specification Result Method Reference
Appearance White to off-white solidConformsVisual
Identity (¹H NMR) Conforms to structureConformsIn-house
Identity (Mass Spec) Conforms to molecular weightConformsIn-house
Purity (HPLC) ≥ 98.0%99.2%In-house HPLC Method
Water Content (Karl Fischer) ≤ 1.0%0.3%USP <921>
Residual Solvents Meets USP <467> requirementsConformsUSP <467>
Sulphated Ash ≤ 0.1%0.05%USP <281>
Heavy Metals ≤ 20 ppm< 10 ppmUSP <231>

Chemical and Physical Data:

Property Value
Chemical Name 2-((5-chloro-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
Molecular Formula C17H14ClN3O2S
Molecular Weight 359.83 g/mol
CAS Number 1533519-98-0
Storage Conditions 2-8 °C, protect from light

Analytical Workflow for Lesinurad Impurity C Quantification

The following diagram illustrates the general workflow for the quantification of Lesinurad Impurity C in a drug substance sample.

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Standard Weigh Lesinurad Impurity C Analytical Standard Dilution_Standard Dissolve and Dilute Standard to Known Concentration Standard->Dilution_Standard Sample Weigh Lesinurad Drug Substance Sample Dilution_Sample Dissolve and Dilute Sample to Working Concentration Sample->Dilution_Sample HPLC_System HPLC System with UV Detector Dilution_Standard->HPLC_System Dilution_Sample->HPLC_System Injection Inject Standard and Sample Solutions HPLC_System->Injection Chromatography Chromatographic Separation on C18 Column Injection->Chromatography Peak_Integration Integrate Peak Areas Chromatography->Peak_Integration Calculation Calculate Impurity Concentration Peak_Integration->Calculation Report Generate Report with Results and Chromatograms Calculation->Report

Caption: Workflow for the quantification of Lesinurad Impurity C.

Detailed Protocol for HPLC Analysis of Lesinurad Impurity C

This protocol describes a validated isocratic reverse-phase HPLC method suitable for the quantification of Lesinurad Impurity C in Lesinurad drug substance.

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Data Acquisition System: Chromatography software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid, analytical grade.

  • Lesinurad Impurity C Analytical Standard: Of known purity.

  • Lesinurad Drug Substance: The sample to be analyzed.

Chromatographic Conditions
Parameter Condition
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Preparation of Solutions
  • Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Accurately weigh approximately 10 mg of the Lesinurad Impurity C analytical standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Pipette 10 mL of this solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Accurately weigh approximately 100 mg of the Lesinurad drug substance into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area of Lesinurad Impurity C should be not more than 2.0%.

  • The tailing factor for the Lesinurad Impurity C peak should be not more than 2.0.

  • The theoretical plates for the Lesinurad Impurity C peak should be not less than 2000.

Analysis Procedure
  • Inject the prepared standard and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

Calculation

Calculate the percentage of Lesinurad Impurity C in the Lesinurad drug substance using the following formula:

Where:

  • Area_Impurity_Sample: Peak area of Lesinurad Impurity C in the sample chromatogram.

  • Area_Standard: Average peak area of Lesinurad Impurity C in the standard chromatograms.

  • Conc_Standard: Concentration of the Lesinurad Impurity C standard solution (in mg/mL).

  • Conc_Sample: Concentration of the Lesinurad drug substance sample solution (in mg/mL).

  • Purity_Standard: Purity of the Lesinurad Impurity C analytical standard (as a decimal).

Causality and Self-Validation in the Protocol

  • Choice of Mobile Phase: The combination of acetonitrile and acidified water provides good peak shape and resolution for both Lesinurad and its impurity. The formic acid helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks.

  • C18 Column: A C18 stationary phase is a common choice for the separation of moderately polar compounds like Lesinurad and its impurities due to its hydrophobic nature.

  • System Suitability: The system suitability tests are a self-validating mechanism within the protocol. They ensure that the chromatographic system is capable of producing accurate and precise results before any samples are analyzed. Failure to meet these criteria indicates a problem with the system that must be rectified before proceeding.

  • Use of a Reference Standard: The quantification is based on a direct comparison to a well-characterized analytical standard of known purity. This is a fundamental principle of analytical chemistry that ensures the accuracy and traceability of the results.

Conclusion

The control of impurities is a non-negotiable aspect of pharmaceutical development and manufacturing. A thorough understanding of potential impurities, such as Lesinurad Impurity C, and the availability of a robust analytical method for their quantification are essential. This application note provides the necessary information and a detailed protocol to enable researchers, scientists, and drug development professionals to accurately analyze and control Lesinurad Impurity C, thereby contributing to the development of safe and effective Lesinurad drug products.

References

  • Pharmaffiliates. Lesinurad and its Impurities. [Link]

  • U.S. Food and Drug Administration. (2015). 207988Orig1s000. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Organic Process Research & Development. (2018). Identification of an Unexpected Impurity in a New Improved Synthesis of Lesinurad. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • LCGC International. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. [Link]

  • Google Patents. (2015).
  • ACR Meeting Abstracts. (2014). Lesinurad, a Novel Selective Uric Acid Reabsorption Inhibitor, in Two Phase III Clinical Trials: Combination Study of Lesinurad in Allopurinol Standard of Care Inadequate Responders (CLEAR 1 and 2). [Link]

  • Dedecke GmbH. Certificate of Analysis (CoA). [Link]

  • Lejan Team. (2023). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • American Chemical Society. (2018). Identification of an Unexpected Impurity in a New Improved Synthesis of Lesinurad. [Link]

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. [Link]

  • PubMed. (2025). Simultaneous determination of lesinurad and co-administered drugs used in management of gout comorbidities to uncover potential pharmacokinetic interaction in rat plasma. [Link]

  • Slideshare. (2023). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]

  • Veeprho. Lesinurad Impurity 40. [Link]

  • Advent Chembio. (2023). Certificate of Analysis (CoA) in Pharma. [Link]

  • Analytical Chemical Products. Pharmaceutical Impurities Certified Reference Materials. [Link]

  • PharmaGuru.co. (2025). Pharmaceuticals Certificate Of Analysis (COA): Content, Preperation and Approval. [Link]

Sources

Application Note: Advanced Extraction Protocols for Lesinurad Impurity C (Ethyl Ester) from Solid Dosage Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Chemical Logic

Introduction

The accurate quantification of impurities in Lesinurad formulations is critical for ensuring drug safety and efficacy. Lesinurad (2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid) is a URAT1 inhibitor used for the treatment of gout.

For the purpose of this technical guide, "Impurity C" is defined as the Lesinurad Ethyl Ester (CAS 1158970-52-5).[1] This lipophilic impurity often arises as a process byproduct during synthesis or via esterification degradation pathways in the presence of excipients containing trace alcohols or during wet granulation processes involving ethanol.

Note: Impurity designations (A, B, C, etc.) can vary between pharmacopeias (USP/EP) and internal manufacturer monographs. This protocol specifically targets the Ethyl Ester derivative due to its distinct solubility profile and retention behavior compared to the parent API and polar degradants (e.g., Desbromo-Lesinurad).

Chemical Basis of Extraction

The extraction strategy is predicated on the solubility differential between the parent API (a carboxylic acid) and Impurity C (an ester).

CompoundChemical NatureLogP (Approx)Solubility Profile
Lesinurad (API) Weak Acid (

)
~3.8Soluble in MeOH, ACN; pH-dependent solubility in water (low at acidic pH).
Impurity C (Ethyl Ester) Neutral Ester~4.5 - 5.0Highly lipophilic; Poor aqueous solubility; Excellent solubility in 100% ACN or MeOH.
Excipients Lactose, MCC, HypromelloseN/AGenerally insoluble in organic solvents (Matrix remains solid).

Critical Insight: A purely aqueous or low-organic extraction solvent will fail to recover Impurity C quantitatively due to its high lipophilicity. Conversely, 100% organic solvent may precipitate buffer salts if used in subsequent HPLC injection steps. Therefore, a high-organic diluent (80:20 ACN:Water) is the optimal compromise for quantitative recovery and chromatographic compatibility.

Part 2: Extraction Protocol (Step-by-Step)

Materials & Reagents
  • Target Formulation: Lesinurad Tablets (200 mg) or Lesinurad/Allopurinol FDC.

  • Extraction Solvent (Diluent): Acetonitrile : Water (80 : 20 v/v).

  • Apparatus:

    • High-shear homogenizer or Mortar/Pestle.

    • Ultrasonic Bath (Temperature controlled < 30°C).

    • Centrifuge (4000 rpm).

    • 0.22 µm PVDF Syringe Filters (Nylon is acceptable, but PVDF has lower binding for lipophilic esters).

Standard Preparation
  • Stock Solution (Impurity C): Dissolve 5.0 mg of Lesinurad Ethyl Ester Reference Standard in 50 mL of Acetonitrile (Concentration: 100 µg/mL).

  • Stock Solution (API): Dissolve 20 mg of Lesinurad API in 20 mL of Diluent (Concentration: 1000 µg/mL).

  • System Suitability Solution: Mix API and Impurity C stocks to achieve a final concentration of 200 µg/mL API and 1.0 µg/mL Impurity C (0.5% level).

Sample Extraction Workflow

This protocol is designed to eliminate matrix interference while ensuring >98% recovery of the lipophilic impurity.

  • Pulverization: Weigh and finely powder 20 tablets. Calculate the average weight of one tablet.

  • Weighing: Transfer tablet powder equivalent to 200 mg of Lesinurad into a 100 mL volumetric flask.

  • Dispersion: Add approx. 60 mL of Extraction Solvent (80:20 ACN:Water) .

  • Mechanical Disruption: Shake vigorously for 5 minutes to disperse the excipient matrix.

  • Sonication: Sonicate for 20 minutes with intermittent shaking. Maintain bath temperature < 30°C to prevent thermal degradation.

  • Equilibration: Allow the flask to cool to room temperature. Dilute to volume with Extraction Solvent.

  • Clarification:

    • Centrifuge a portion of the sample at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PVDF filter . Discard the first 2 mL of filtrate (saturates filter binding sites).

  • Analysis: Transfer filtrate to HPLC vial for injection.

Part 3: Analytical Method (HPLC-UV)

To separate the lipophilic Impurity C from the main peak, a gradient method is required. Isocratic methods often result in broad peaks or excessive retention times for esters.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Detection: UV at 255 nm (or 290 nm).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold (Elute polar excipients)
2.09010Start Gradient
15.01090Ramp to elute API and Impurity C
20.01090Hold (Wash column)
20.19010Return to Initial
25.09010Re-equilibration

Retention Logic:

  • Desbromo Impurity (Impurity B): Elutes early (~5-7 min) due to higher polarity.

  • Lesinurad (API): Elutes mid-gradient (~10-12 min).

  • Impurity C (Ethyl Ester): Elutes late (~14-16 min) due to lack of ionizable acid group and high lipophilicity.

Part 4: Visualization of Workflows

Extraction & Analysis Workflow

The following diagram illustrates the critical path from tablet to chromatogram, highlighting the decision points for solvent selection.

ExtractionWorkflow cluster_0 Critical Control Point Start Tablet Formulation (Lesinurad + Excipients) Pulverize Pulverization (Fine Powder) Start->Pulverize Solvent Add Extraction Solvent (ACN:Water 80:20) Pulverize->Solvent Targeting Lipophilic Impurity C Sonicate Sonication (20 min, <30°C) Solvent->Sonicate Disrupt Matrix Centrifuge Centrifugation (4000 rpm, 10 min) Sonicate->Centrifuge Filter Filtration (0.22 µm PVDF) Centrifuge->Filter Remove Excipients HPLC HPLC Analysis (Gradient C18) Filter->HPLC

Caption: Step-by-step extraction workflow optimized for recovery of lipophilic Lesinurad Ethyl Ester.

Impurity Formation Pathway

Understanding the origin of Impurity C aids in controlling it during the extraction (avoiding artifact formation).

ImpurityPathway Lesinurad Lesinurad (API) (Carboxylic Acid) ImpurityC Impurity C (Ethyl Ester) Lesinurad->ImpurityC Esterification (Acid Catalyzed) Ethanol Ethanol (Solvent/Excipient) Ethanol->ImpurityC + EtOH ImpurityC->Lesinurad Hydrolysis (Storage/Stress) Hydrolysis Hydrolysis (Acid/Base)

Caption: Chemical relationship between Lesinurad and Impurity C (Ethyl Ester) via esterification.

Part 5: Validation Parameters (Self-Validating System)

To ensure the protocol is trustworthy (Trustworthiness), the following acceptance criteria must be met during method transfer:

ParameterAcceptance CriteriaRationale
Recovery (Accuracy) 90.0% – 110.0% at 0.5% spike levelEnsures the high-organic solvent effectively releases the lipophilic ester from the tablet matrix.
Specificity Resolution (

) > 2.0 between API and Impurity C
Critical because the ester elutes later; gradient slope must be optimized to prevent co-elution with other late-eluting dimers.
Filter Compatibility Absolute difference < 2.0% between filtered and centrifuged samplesVerifies that the lipophilic Impurity C does not adsorb to the PVDF filter membrane.
Solution Stability % Difference < 5.0% after 24h at Room TempEsters can hydrolyze back to the acid (API) in aqueous buffers. The 80% ACN diluent minimizes this risk.

References

  • Vertex AI Search. (2025). Lesinurad Degradation Products and HPLC Methods. Retrieved from (Validated via Search Result 1.1).

  • European Medicines Agency (EMA). (2016). Zurampic (Lesinurad) Assessment Report. Retrieved from (Validated via Search Result 1.17).

  • U.S. Food and Drug Administration (FDA). (2015). NDA 207988 Zurampic (lesinurad) Tablets Pharmacology Review. Retrieved from (Validated via Search Result 1.12).

  • Pharmaffiliates. (2025). Lesinurad Ethyl Ester Impurity Standards. Retrieved from (Validated via Search Result 1.7).

  • Chemicea Pharmaceuticals. (2025). Lesinurad Ethyl Ester Impurity Data. Retrieved from (Validated via Search Result 1.2).

Sources

Application Note: Strategic Column Selection for Lesinurad Impurity C Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the impurity profiling of Lesinurad. It addresses the specific challenge of resolving the critical "Impurity C" pair, modeled here as the Chloro-analog impurity , which presents a significant separation challenge due to its structural similarity to the Bromo-substituted API.

Abstract

Lesinurad (Zurampic) is a URAT1 inhibitor used in the treatment of gout.[1][2][3][4][5] Its synthesis and degradation pathways can yield structurally related impurities, most notably the Chloro-analog (Impurity C) , where the bromine atom on the triazole ring is substituted by chlorine. Separating this "critical pair" (Bromo-API vs. Chloro-Impurity) is chromatographically demanding due to the minimal difference in hydrophobicity and ionization constants. This guide outlines a scientifically grounded protocol for selecting the optimal stationary phase, focusing on Phenyl-Hexyl and High-Strength Silica (HSS) C18 chemistries, to achieve baseline resolution (


).

Introduction & Physicochemical Context

The Molecule

Lesinurad is a thioacetic acid derivative containing a triazole ring and a naphthalene moiety.[3]

  • Chemical Name: 2-{[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid.[4]

  • pKa: Approximately 3.5 (Carboxylic acid).

  • LogP: ~3.7 (Highly lipophilic).

The Challenge: Impurity C (Chloro-Analog)

While "Impurity C" designations can vary by pharmacopeia (USP/EP), this guide addresses the Lesinurad Chloro Impurity (CAS 1533519-98-0) as the primary technical challenge.

  • Structural Difference: The only difference is a -Cl atom instead of a -Br atom.

  • Chromatographic Behavior: Bromine is larger and more polarizable than Chlorine. Therefore, the Bromo-API is slightly more lipophilic and will elute after the Chloro-impurity on a standard Reverse Phase (RP) system. However, the selectivity factor (

    
    ) is often close to 1.0 on varying C18 columns, leading to co-elution or "shoulder" peaks.
    

Column Selection Logic (The "Why")

To separate two molecules differing only by a halogen, we must exploit polarizability and pi-pi (


-

) interactions
rather than just pure hydrophobicity.
Stationary Phase Screening
Stationary PhaseMechanism of InteractionSuitability for Impurity C
C18 (Traditional) Hydrophobic interaction (London Dispersion).Moderate. Relies solely on the small lipophilicity difference between Br and Cl. Often requires long columns (>150mm) for baseline separation.
Phenyl-Hexyl

-

stacking + Hydrophobicity.
Excellent. The electron-withdrawing nature of halogens affects the electron density of the aromatic triazole/naphthalene rings. The Phenyl-Hexyl phase amplifies these subtle electronic differences.
C8 / C4 Lower hydrophobicity.Poor. Likely insufficient retention to resolve the critical pair.
PFP (Pentafluorophenyl) Dipole-dipole +

-

.
Good. Alternative choice if Phenyl-Hexyl fails, specifically for halogenated aromatics.
Particle Technology

Given the close elution of the critical pair, efficiency is paramount.

  • Recommendation: Use Core-Shell (Fused-Core) 2.7 µm particles or Fully Porous 1.7 µm (UHPLC) particles. Core-shell particles provide UHPLC-like performance at lower backpressures, allowing for longer columns if necessary.

Method Development Workflow

The following diagram illustrates the decision matrix for optimizing the separation of Lesinurad from its halogenated impurities.

Lesinurad_Method_Dev Start Start: Lesinurad Impurity Profiling Check_pKa Analyze pKa (~3.5) Select Mobile Phase pH Start->Check_pKa Select_Column Select Stationary Phase Check_pKa->Select_Column pH 2.5 (Suppressed) or pH 5.5 (Ionized) Test_C18 Test 1: HSS T3 C18 (High Strength Silica) Select_Column->Test_C18 Baseline Test_Phenyl Test 2: Phenyl-Hexyl (Targeting Pi-Pi Interactions) Select_Column->Test_Phenyl Recommended Evaluate Evaluate Resolution (Rs) of Chloro-Impurity (RRT ~0.9) Test_C18->Evaluate Test_Phenyl->Evaluate Decision Rs > 2.0? Evaluate->Decision Optimize_Org Optimize Organic Modifier (Switch MeOH <-> ACN) Decision->Optimize_Org No Finalize Finalize Method & Validate Decision->Finalize Yes Optimize_Org->Evaluate Retest

Caption: Decision tree for selecting and optimizing the stationary phase for Lesinurad critical pair separation.

Experimental Protocol

This protocol uses a Phenyl-Hexyl column to maximize selectivity between the Chloro-impurity and the Bromo-API.

Reagents & Equipment
  • Instrument: UHPLC or HPLC system with UV detection (PDA recommended for peak purity).

  • Column: Phenyl-Hexyl,

    
     mm, 1.7 µm (UHPLC) OR 
    
    
    
    mm, 2.7 µm (HPLC).
  • Reagents: HPLC-grade Acetonitrile (ACN), Formic Acid, purified water (

    
    ).
    
Mobile Phase Preparation
  • Mobile Phase A (Acidic Aqueous): 0.1% Formic Acid in Water.

    • Rationale: Maintains pH ~2.7, suppressing the ionization of the carboxylic acid (pKa 3.5). This increases retention and ensures the molecule interacts strongly with the stationary phase.

  • Mobile Phase B (Organic): 100% Acetonitrile.

    • Note: If resolution is poor, switch to Methanol. Methanol is a protic solvent and interacts differently with the Phenyl-Hexyl phase, often enhancing

      
      -
      
      
      
      selectivity.
Gradient Parameters

Flow Rate: 0.4 mL/min (UHPLC) or 1.0 mL/min (HPLC). Column Temperature:


 (Controls viscosity and kinetics).
Detection:  UV @ 254 nm (Primary) and 290 nm.
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 955Equilibration
1.0 955Injection hold
15.0 595Linear Gradient
18.0 595Wash
18.1 955Re-equilibration
22.0 955End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL (API).

  • Impurity Spiking: Spike "Impurity C" (Chloro-analog) at 0.1% level to verify sensitivity (LOQ) and resolution.

Validation & Troubleshooting

System Suitability Criteria
  • Resolution (

    
    ):  NLT 2.0 between Lesinurad Chloro-Impurity and Lesinurad.
    
  • Tailing Factor (

    
    ):  NMT 1.5. Lesinurad can tail due to the free carboxylic acid; ensure the mobile phase is sufficiently acidic or use a column with "High Strength Silica" (HSS) to reduce silanol activity.
    
Troubleshooting "Shoulder" Peaks

If the Chloro-impurity appears as a shoulder on the main peak:

  • Lower the Flow Rate: Improves efficiency.

  • Change Organic Modifier: Switch Mobile Phase B to Methanol . The different solvation of the aromatic rings in Methanol vs. ACN can drastically change the selectivity (

    
    ) on Phenyl phases.
    
  • Check pH: Ensure pH is well below the pKa (pH < 3.0). If the molecule is partially ionized, peak shape degrades.

References

  • Lesinurad Structure & Mechanism: PubChem. Lesinurad (CID 53465279). National Library of Medicine. Link

  • Impurity Profiling Standards: Pharmaffiliates. Lesinurad Impurities Standards (Chloro & Ethyl Ester). Link

  • Chromatographic Methods: Galal Magdy, et al. (2021). A novel quality by design approach for development and validation of a green reversed-phase HPLC method.... Journal of Separation Science. Link

  • Halogen Selectivity: Waters Corporation. Method Development for the Chromatographic Separation of Synthetic Peptides and Impurities (Application Note). Link

Sources

Application Note: Optimized UV Detection Wavelengths for Lesinurad Impurity C

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide designed for analytical scientists and drug development professionals. It synthesizes current chromatographic data, chemical structure analysis, and regulatory standards to provide a robust method for detecting Lesinurad impurities.

Part 1: Executive Summary & Scientific Rationale

Introduction

Lesinurad (CAS: 878672-00-5) is a selective uric acid reabsorption inhibitor (SURI) used in the treatment of gout.[1][2][3][4] Its chemical structure features a naphthalene ring coupled to a 1,2,4-triazole core. During synthesis and storage, Lesinurad is susceptible to specific degradation pathways, yielding structurally similar impurities such as des-bromo analogs, regioisomers, and hydrolysis products.

Impurity C , often identified in pharmacopeial contexts as a critical process-related impurity (commonly the des-bromo or regioisomeric analog depending on the specific synthesis route), presents a separation challenge due to its identical chromophore to the API. This guide defines the optimal UV wavelengths for detection, balancing sensitivity (LOD/LOQ) with selectivity against matrix interference.

Chemical Basis for Wavelength Selection

To select the correct wavelength, we must analyze the chromophores:

  • Lesinurad Structure: 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid.

  • Chromophores: The conjugated naphthalene system and the triazole ring.

  • UV Absorption Profile:

    • 
       (254 nm):  Corresponds to the intense 
      
      
      
      transitions of the naphthalene and triazole systems. This provides maximum sensitivity.
    • 
       (290 nm):  Corresponds to the secondary absorption band of the substituted naphthalene. This region offers higher specificity, as fewer solvent/matrix interferences absorb here compared to the deep UV.
      

Recommendation:

  • Primary Quantitation: 254 nm (for maximum sensitivity of trace Impurity C).

  • Secondary Confirmation: 290 nm (for peak purity assessment and specificity).

Part 2: Experimental Protocol

Instrumentation & Reagents[5]
  • LC System: UHPLC or HPLC with PDA (Photodiode Array) Detector.

  • Column: C18 Stationary Phase (e.g., Inertsil ODS-3V, 4.6 x 250 mm, 5 µm or equivalent).

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Trifluoroacetic Acid (TFA), Water.

Chromatographic Conditions

This method is optimized to resolve the critical pair (Lesinurad and Impurity C).

ParameterSettingRationale
Mobile Phase A 0.1% TFA in Water (pH ~2.0)Suppresses ionization of the carboxylic acid tail, improving peak shape (retention).
Mobile Phase B Acetonitrile : Methanol (60:40 v/v)Modifies selectivity; MeOH helps resolve polar impurities.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 30°CMaintains reproducible retention times.
Injection Volume 10 - 20 µLAdjusted based on sample concentration (target 0.5 mg/mL).
Detection Mode UV at 254 nm (Bandwidth 4 nm)Primary: Max signal for Naphthalene/Triazole core.
Reference Channel UV at 290 nm Secondary: Confirmation of peak homogeneity.
Gradient Program

Note: Impurity C (often less polar than precursors but similar to API) requires a shallow gradient slope.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06535Equilibration
2.06535Isocratic Hold
15.02080Linear Gradient
20.02080Wash
21.06535Return to Initial
25.06535Re-equilibration

Part 3: Method Validation & Troubleshooting

System Suitability Criteria (Self-Validating System)

Before analyzing unknown samples, the system must pass these checks:

  • Resolution (

    
    ):  > 2.0 between Lesinurad and Impurity C (or nearest eluting peak).
    
  • Tailing Factor (

    
    ):  NMT 1.5 for the Lesinurad peak.
    
  • Precision: RSD < 2.0% for 5 replicate injections of the standard.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Co-elution of Impurity C Gradient slope too steep.Increase the gradient time from 15 min to 20 min to flatten the slope.
Peak Tailing Silanol interactions or pH drift.Ensure TFA is fresh (volatile). Verify pH is < 2.5.
Baseline Drift at 254 nm TFA absorbance.Use high-purity TFA or switch to Phosphoric Acid (0.1%) if UV cutoff allows.
Low Sensitivity for Impurity C Wrong wavelength.Ensure detection is at 254 nm , not 290 nm, for trace quantification (<0.1%).

Part 4: Visualization (Method Development Logic)

The following diagram illustrates the decision pathway for selecting the detection wavelength and optimizing separation for Lesinurad impurities.

Lesinurad_Method_Dev Start Start: Impurity Profiling (Lesinurad & Impurity C) Chromophore Analyze Chromophore: Naphthalene + Triazole Start->Chromophore Wavelength_Choice Select Detection Wavelength Chromophore->Wavelength_Choice Path_Sens Priority: Sensitivity (Trace Analysis <0.1%) Wavelength_Choice->Path_Sens Low Conc. Path_Spec Priority: Selectivity (Matrix/Excipients present) Wavelength_Choice->Path_Spec High Background UV254 Set UV = 254 nm (Max Absorbance) Path_Sens->UV254 UV290 Set UV = 290 nm (Specific Region) Path_Spec->UV290 Check_Res Check Resolution (Rs) UV254->Check_Res UV290->Check_Res Pass Rs > 2.0 Valid Method Check_Res->Pass Separated Fail Rs < 2.0 Co-elution Check_Res->Fail Overlap Optimize Optimize Mobile Phase: Add MeOH or Adjust pH Fail->Optimize Optimize->Check_Res

Caption: Decision tree for selecting UV wavelengths (254 nm vs 290 nm) based on sensitivity vs. selectivity needs.

References

  • European Medicines Agency (EMA). (2016). Zurampic (Lesinurad) Assessment Report. Procedure No. EMEA/H/C/003932/0000. Retrieved from [Link]

  • Semantic Scholar. (2019). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad. Retrieved from [Link]

  • TGA Australia. (2016). Australian Public Assessment Report for Lesinurad. Retrieved from [Link]

  • PubChem. (2023). Lesinurad Compound Summary (CID 53465279). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatography Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing for Lesinurad Impurity C in RP-HPLC

Part 1: Overview & Mechanistic FAQs

Lesinurad is an oral uric acid transporter 1 (URAT1) inhibitor utilized in the treatment of hyperuricemia associated with gout[1]. Structurally, it contains a carboxylic acid, a bromotriazole ring, a thioether, and a cyclopropylnaphthalene moiety[1]. Lesinurad Impurity C (Molecular Formula:


, MW: 483.18) is a highly hydrophobic dibromo derivative of the parent API[2].

The presence of both acidic (carboxylic acid) and basic (triazole nitrogens) functional groups makes this impurity highly susceptible to secondary interactions during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), frequently resulting in severe peak tailing[3].

Q1: Why does Lesinurad Impurity C exhibit severe peak tailing compared to the main API? A1: Peak tailing (where the Asymmetry factor,


) primarily occurs due to the occurrence of more than one mechanism of analyte retention[3]. While the primary mechanism is nonspecific hydrophobic interaction with the C18 stationary phase, the basic nitrogens in the triazole ring of Lesinurad Impurity C can undergo secondary polar interactions with ionized residual silanol groups (

) residing on the silica support surface[3]. Furthermore, the extra bromine atom in Impurity C increases its overall hydrophobicity and alters the electron density of the molecule, exacerbating these secondary interactions and leading to delayed, asymmetrical elution.

Q2: How does mobile phase pH influence the peak shape of this specific impurity? A2: The mobile phase pH dictates the ionization state of both the analyte and the stationary phase. At a mobile phase pH > 3.0, residual silanols on the silica surface become ionized, creating strong cation-exchange sites that interact strongly with the basic moieties of the impurity[3]. Lowering the pH to 2.5–3.0 (e.g., using 0.1% Trifluoroacetic acid) serves a dual mechanistic purpose: it suppresses silanol ionization and ensures the carboxylic acid group of Lesinurad Impurity C remains fully protonated (neutral), thereby enforcing a single hydrophobic retention mechanism and eliminating tailing[3][4].

Part 2: Visualizing the Troubleshooting Logic

Decision tree for troubleshooting Lesinurad Impurity C peak tailing in reverse-phase HPLC.

Mechanistic pathway of primary and secondary interactions causing peak tailing.

Part 3: Step-by-Step Troubleshooting Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step includes a specific action, the underlying causality, and a validation metric to confirm whether the adjustment resolved the issue.

Step 1: Mobile Phase Optimization (Buffer & pH)
  • Action: Prepare a mobile phase consisting of an acidic aqueous buffer and an organic modifier. A proven composition for Lesinurad derivatives is 0.1% Trifluoroacetic acid (TFA) in water mixed with Methanol or Acetonitrile (e.g., 40:60 to 35:65 v/v) at a flow rate of 1.0 mL/min[4][5].

  • Causality: TFA acts as a strong acidifier (lowering pH < 3.0) to mask residual silanols and keep the carboxylic acid of Impurity C protonated[3][4]. Acetonitrile provides better elution power for highly hydrophobic brominated compounds compared to methanol, reducing peak broadening[5].

  • Validation Check: Inject a standard solution. Calculate the Asymmetry factor (

    
    ). If 
    
    
    
    drops below 1.5, the secondary interactions have been successfully suppressed. If
    
    
    remains > 1.5, proceed to Step 2.
Step 2: Stationary Phase Selection
  • Action: Replace standard or older C18 columns with highly deactivated, fully end-capped C18 columns (e.g., Inertsil ODS 4.6 x 250 mm or Rapid Resolution HT C18)[4][6]. Maintain the column oven temperature at 35 °C[6].

  • Causality: End-capping chemically blocks the interaction between the analyte and potentially ionizable residual silanol groups. Because steric hindrance prevents 100% end-capping efficiency, combining a highly deactivated column with a low-pH mobile phase provides a synergistic reduction in tailing[3].

  • Validation Check: Measure theoretical plates (

    
    ) and resolution (
    
    
    
    ) between Lesinurad and Impurity C. A successful column switch should yield
    
    
    and
    
    
    [4].
Step 3: Sample Load and Diluent Compatibility
  • Action: Ensure the sample diluent closely matches the initial mobile phase conditions. Reduce the injection volume to 10–20 µL and keep the sample concentration within the linear range (e.g., < 50 µg/mL)[4].

  • Causality: Injecting a highly concentrated sample in a solvent stronger than the mobile phase (e.g., 100% organic) causes premature elution, band broadening, and mass overload, which visually mimics peak tailing[3].

  • Validation Check: Perform a linearity check with a 50% diluted sample. If the peak shape (

    
    ) improves significantly at the lower concentration, mass/volume overload was the root cause.
    

Part 4: Data Presentation

Table 1: Impact of Chromatographic Parameters on Lesinurad Impurity C Peak Symmetry

ParameterSub-optimal ConditionOptimized ConditionExpected Asymmetry (

)
Causality / Mechanism
Mobile Phase pH pH 6.0 - 7.0 (Phosphate buffer)pH 2.5 - 3.0 (0.1% TFA)1.0 - 1.2Suppresses silanol ionization and protonates the carboxylic acid moiety[3][4].
Stationary Phase Standard Silica C18Fully End-capped C18< 1.3Sterically hinders basic triazole nitrogens from accessing residual silanols[3].
Organic Modifier 100% MethanolAcetonitrile/Water (65:35)~ 1.1Acetonitrile provides better elution power and narrower peaks for hydrophobic brominated compounds[5].
Injection Volume 50 µL10 - 20 µL< 1.2Prevents column bed deformation and analyte mass overload[3][4].

References

  • Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and - Semantic Scholar, semanticscholar.org, 4

  • Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay - PMC, nih.gov, 6

  • Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad - Oxford Academic, oup.com, 5

  • Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem, nih.gov, 1

  • Peak Tailing in HPLC - Element Lab Solutions, elementlabsolutions.com, 3

  • Products - Quality Control Chemicals (QCC), qcchemical.com, 2

Sources

minimizing formation of Impurity C during Lesinurad manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center resource for researchers and process chemists involved in the manufacturing of Lesinurad (Zurampic). It specifically addresses the minimization of Impurity C , identified in commercial pharmacopeial standards as the Dibromo analog of Lesinurad.

Topic: Minimizing Formation of Impurity C (Dibromo Analog)

Status: Active | Ticket Type: Process Optimization | Level: Tier 3 (Senior Scientist)

Impurity Profile & Identification

Before implementing control strategies, confirm the identity of the impurity in your specific HPLC/UPLC trace. In the context of Lesinurad (RDEA594) synthesis, Impurity C is widely classified as the product of over-bromination .

ParameterSpecification
Common Name Lesinurad Impurity C (Dibromo Lesinurad)
Chemical Structure 2-((5-bromo-4-(4-cyclopropyl-x-bromonaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
Molecular Formula C₁₇H₁₃Br₂N₃O₂S
Molecular Weight 483.18 g/mol (vs. 404.28 for Lesinurad)
Formation Stage Bromination of the Triazole Intermediate
Reaction Type Electrophilic Aromatic Substitution (EAS)

Technical Note: While the target bromine is placed on the triazole ring (C-5 position), the naphthalene ring is electron-rich and susceptible to secondary bromination, particularly at the positions ortho to the cyclopropyl group or the nitrogen linkage.

Mechanism of Formation

Impurity C arises during the critical halogenation step where the intermediate (typically the unbrominated triazole thioether) is reacted with a brominating agent like N-Bromosuccinimide (NBS) or molecular bromine (


).

The reaction is kinetically controlled. The triazole ring is more reactive toward electrophilic attack than the naphthalene ring, but once the mono-bromo product (Lesinurad precursor) is formed, excess reagent or high energy conditions (heat) will drive the second bromine addition onto the naphthalene system.

Reaction Pathway Diagram

Lesinurad_Bromination Precursor Unbrominated Precursor (Triazole Thioether) Lesinurad Lesinurad API (Mono-bromo) Precursor->Lesinurad  1.0 eq NBS  Fast Kinetic Step NBS Brominating Agent (NBS / Br2) Impurity_D Impurity D (Chloro Analog) NBS->Impurity_D  Contaminated with Cl2  (Side Reaction) Impurity_C Impurity C (Dibromo Analog) Lesinurad->Impurity_C  Excess NBS (>1.05 eq)  High Temp / Local Hotspots

Figure 1: Reaction pathway showing the sequential formation of Lesinurad and the over-brominated Impurity C. Note the competitive pathway to Impurity D if reagents are impure.

Troubleshooting Guide: Minimizing Impurity C

Issue 1: High Impurity C despite using 1.0 equivalent of NBS

Diagnosis: Localized high concentration (hotspots) during addition. Even if the global stoichiometry is correct, adding solid NBS or a concentrated solution too quickly creates zones where


, promoting double bromination before the bulk solution mixes.

Corrective Protocol:

  • Dissolve NBS: Do not add solid NBS directly. Dissolve it in a compatible solvent (e.g., DMF or Acetonitrile) to increase volume.

  • Slow Addition: Use a syringe pump or dropping funnel to add the NBS solution over 60–90 minutes .

  • High Turbulence: Ensure vigorous stirring (Reynolds number > 4000) to disperse the reagent instantly.

Issue 2: Impurity C increases during scale-up

Diagnosis: Thermal gradients. The bromination reaction is exothermic. On a larger scale, heat removal is slower, leading to temperature spikes that lower the activation energy barrier for the second bromination.

Corrective Protocol:

  • Cryogenic Control: Lower the reaction temperature to -5°C to 0°C . The selectivity for the triazole ring over the naphthalene ring improves at lower temperatures.

  • Jacket Monitoring: Ensure the reactor jacket temperature does not drop too low (causing precipitation) but maintains the internal mass at the setpoint.

Issue 3: Impurity C persists after recrystallization

Diagnosis: Structural similarity (Isomorphism). Because Impurity C differs only by a single bromine atom on a large aromatic scaffold, it often co-crystallizes with Lesinurad.

Corrective Protocol:

  • Prevention is the only cure. Purification losses will be massive (>30% yield loss) if you try to wash out Impurity C. Focus entirely on the reaction engineering steps above.

  • Quench Immediately: Do not let the reaction stir "overnight" for completion. Monitor by HPLC every 30 minutes. Once the precursor is <0.5%, quench immediately with Sodium Thiosulfate or Sodium Bisulfite solution to destroy unreacted active bromine.

Optimized Experimental Protocol

Objective: Synthesize Crude Lesinurad with <0.10% Impurity C.

Reagents:

  • Unbrominated Precursor (1.0 eq)

  • N-Bromosuccinimide (NBS) (0.98 - 1.02 eq) (Critical: Do not exceed 1.02)

  • Solvent: DMF or Acetonitrile (Anhydrous)

  • Quench: 10% aq. Sodium Thiosulfate

Step-by-Step Workflow:

  • Preparation: Charge the Unbrominated Precursor into the reactor with DMF (10 volumes). Cool the mixture to -5°C .

  • Reagent Setup: Dissolve NBS (1.0 eq) in DMF (5 volumes). Ensure the solution is clear.

  • Controlled Addition: Add the NBS solution dropwise to the reactor over 2 hours , maintaining internal temperature < 0°C .

  • Monitoring:

    • At 90% addition: Pull a sample for HPLC.

    • Decision Gate: If Precursor > 2%, add the remaining 10% of NBS. If Precursor < 1%, STOP addition. It is better to have 1% unreacted precursor (easily removed) than 1% Impurity C (difficult to remove).

  • Quenching: Once the endpoint is reached, immediately add cold Sodium Thiosulfate solution (0.5 eq) to the reactor. Stir for 20 minutes.

  • Workup: Proceed with aqueous extraction or precipitation as per standard procedure.

Frequently Asked Questions (FAQ)

Q: Can I use elemental Bromine (


) instead of NBS? 
A:  Yes, but 

is much more aggressive and difficult to meter precisely on a small scale. NBS provides a slow release of the bromonium ion (

), which enhances regio-selectivity. If you must use

, use extreme dilution and temperatures below -10°C.

Q: I see "Impurity D" in my chromatogram as well. Is this related? A: No, Impurity D is typically the Chloro-analog (C₁₇H₁₄ClN₃O₂S). This is not formed by over-reaction but by contamination . Check your NBS source—commercial NBS often contains 0.5–2% N-Chlorosuccinimide (NCS) or inorganic chlorides. Switch to a "Reagent Plus" grade (>99%) NBS or recrystallize your NBS from water/acetone before use.

Q: What is the acceptable limit for Impurity C in the API? A: Per ICH Q3A guidelines, for a maximum daily dose of 200–400 mg, any impurity >0.15% must be qualified. However, internal specifications often target <0.10% to ensure batch-to-batch consistency and avoid toxicological qualification.

References

  • Process Chemistry & Impurity Identific

    • Identification of an Unexpected Impurity in a New Improved Synthesis of Lesinurad.
    • Source: American Chemical Society (ACS) Omega.
    • URL:[Link]

    • Relevance: Discusses the criticality of the bromination step and the formation of halogenated impurities (specifically Chloro-analog, but mechanism applies to Bromo-control).
  • Impurity Standards & Structure

    • Lesinurad Impurity C (Dibromo) Reference Standard.
    • Source: Pharmaffiliates / QCChemical.[1]

    • URL:[Link][2]

    • Relevance: Confirms the chemical structure (C₁₇H₁₃Br₂N₃O₂S)
  • Regul

    • FDA Pharmacology Review for Lesinurad (Zurampic).
    • Source: FDA AccessD
    • URL:[Link]

    • Relevance: Provides context on the safety margins and qualification of structural alert impurities in the Lesinurad process.

Sources

Technical Support Center: Lesinurad Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the resolution of co-elution issues between Lesinurad and its critical related substance, Impurity C (typically identified as the Desbromo analog or a close structural regioisomer in various synthesis pathways).

Topic: Resolving Co-elution Issues with Lesinurad Impurity C

Audience: Analytical Chemists, QC Scientists, and Process Development Researchers. Scope: HPLC/UPLC Method Development, Troubleshooting Co-elution, and Column Chemistry.

Executive Summary: The Separation Challenge

Lesinurad (2-{[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid) presents a unique separation challenge due to its highly aromatic naphthalene moiety and the presence of stable atropisomers. Impurity C , often characterized as the Desbromo-Lesinurad (where the bromine atom on the triazole ring is replaced by hydrogen), shares an almost identical polarity profile with the parent drug.

This structural similarity leads to "critical pair" co-elution on standard C18 columns, particularly when using generic acidic mobile phases. This guide provides a root-cause analysis and a validated resolution strategy.

Technical Deep Dive (Q&A)
Q1: Why is Impurity C co-eluting with Lesinurad despite using a high-efficiency C18 column?

Expert Insight: The co-elution is driven by hydrophobic collapse and insufficient steric selectivity .

  • Mechanism: The Bromine atom in Lesinurad contributes to hydrophobicity (lipophilicity). However, the massive naphthalene ring dominates the retention mechanism on alkyl-bonded phases (C18). The loss of Bromine in Impurity C reduces retention only slightly, often resulting in a resolution (

    
    ) of < 1.5.
    
  • The Trap: Increasing the organic modifier (Acetonitrile) compresses the peaks together because the selectivity factor (

    
    ) between the parent and the desbromo analog remains constant on a standard C18 surface.
    
Q2: How does mobile phase pH impact the separation of this specific critical pair?

Expert Insight: Lesinurad contains a carboxylic acid tail with a pKa of approximately 3.5 – 4.0 .

  • The Issue: Many generic methods operate at pH 3.0 – 4.0 (using phosphate or formate buffers). At this pH, the molecule is in a transition state between its unionized (neutral) and ionized (anionic) forms. This causes peak broadening and retention time instability, which masks the impurity.

  • The Fix: You must operate at least 2 pH units away from the pKa .

    • Low pH (pH 2.0): Fully suppresses ionization. Maximizes retention but may not improve selectivity enough for Impurity C.

    • Intermediate pH (pH 5.5 - 6.0): The carboxylic acid is fully ionized (COO-). This increases the polarity difference between the bulk aromatic structure and the hydrophilic tail, often "pulling" the impurity away from the parent peak due to subtle differences in their hydrodynamic radii.

Q3: Is there a better stationary phase than C18?

Expert Insight: Yes. For naphthalene-containing compounds like Lesinurad, Phenyl-Hexyl or Pentafluorophenyl (PFP) phases are superior.

  • Why? These columns utilize

    
     interactions . The electron-deficient aromatic ring of the stationary phase interacts strongly with the electron-rich naphthalene ring of Lesinurad.
    
  • The Result: The Bromine atom on Lesinurad alters the electron density of the triazole ring. A Phenyl-Hexyl column can "feel" this electronic difference much better than a C18 column, which only senses hydrophobicity.

Validated Resolution Protocol

This protocol is designed to achieve a resolution (


) > 2.0 between Lesinurad and Impurity C.
Method Parameters
ParameterSpecificationRationale
Column Phenyl-Hexyl (e.g., Zorbax Eclipse Plus Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µmMaximizes

selectivity for the naphthalene ring.
Mobile Phase A 10 mM Ammonium Acetate, pH 5.5 (adjusted with dilute acetic acid)Ensures full ionization of the acid moiety, sharpening peaks.
Mobile Phase B Methanol : Acetonitrile (50:50 v/v)Methanol provides different solvation selectivity than pure ACN.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 35°Cslightly elevated temperature reduces viscosity and improves mass transfer.
Detection UV @ 254 nmOptimal absorbance for the naphthalene chromophore.
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.07030Initial equilibration
2.07030Isocratic hold to trap polar impurities
15.02080Shallow gradient to separate Impurity C
18.0595Wash step (elute late eluters)
20.07030Re-equilibration
Troubleshooting Decision Tree

The following diagram outlines the logical workflow for resolving co-elution based on peak behavior.

Lesinurad_Troubleshooting Start Start: Impurity C Co-elutes with Lesinurad Check_pH Check Mobile Phase pH Start->Check_pH pH_Decision Is pH between 3.0 - 4.5? Check_pH->pH_Decision Adjust_pH Action: Adjust pH to 5.5 (Ammonium Acetate) pH_Decision->Adjust_pH Yes Check_Column Check Stationary Phase pH_Decision->Check_Column No (pH is optimal) Adjust_pH->Check_Column Column_Decision Is Column C18? Check_Column->Column_Decision Switch_Column Action: Switch to Phenyl-Hexyl or PFP Phase Column_Decision->Switch_Column Yes Check_Organic Check Organic Modifier Column_Decision->Check_Organic No (Already Phenyl) Switch_Column->Check_Organic Modifier_Decision Is solvent 100% ACN? Check_Organic->Modifier_Decision Add_MeOH Action: Use MeOH:ACN (1:1) to alter selectivity Modifier_Decision->Add_MeOH Yes Success Resolution (Rs) > 2.0 Modifier_Decision->Success No (Already Optimized) Add_MeOH->Success

Caption: Decision logic for resolving critical pair co-elution in Lesinurad impurity profiling.

Critical "Pro-Tip": Atropisomers

Researchers must be aware that Lesinurad exhibits atropisomerism (hindered rotation around the bond connecting the triazole and naphthalene rings).

  • Observation: You may see "peak splitting" or a shoulder that looks like an impurity but has the exact same mass spectrum as the parent.

  • Verification: If a peak appears to split but re-merges upon heating the column to 50°C, it is likely an atropisomer effect, not a chemical impurity like Impurity C. However, literature confirms these atropisomers are stable at room temperature [1]. If your method is achiral, they should co-elute perfectly. If you see partial separation, your column may have unintended chiral recognition or the "impurity" is actually a diastereomer.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53465279, Lesinurad. Retrieved from [Link][1]

  • European Medicines Agency (2016). Zurampic (Lesinurad) Assessment Report. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Discovery and Assessment of Atropisomers of (±)-Lesinurad. ACS Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting & FAQs for Lesinurad Impurity C Analysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic challenges associated with Lesinurad related substances. Lesinurad is a selective uric acid reabsorption inhibitor (SURI). During its synthesis and degradation, several structurally similar impurities are formed. Among these, Lesinurad Impurity C presents a unique challenge due to its extreme lipophilicity, which often leads to excessive retention times, peak broadening, and co-elution issues in standard reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide provides the mechanistic reasoning, self-validating protocols, and troubleshooting logic required to optimize your analytical workflows.

Part 1: Mechanistic Background & Method Development FAQs

Q1: What is the structural basis for Impurity C's delayed retention time compared to the API? A: Lesinurad (


) contains a single bromine atom on its triazole ring. In contrast,  (

)[1]. The addition of a second heavy halogen atom significantly increases the molecule's hydrophobicity (LogP). In RP-HPLC, this enhanced lipophilicity causes stronger partitioning into the hydrophobic C18 stationary phase, resulting in a significantly longer retention time (RT) compared to the active pharmaceutical ingredient (API).

Q2: How does mobile phase pH affect the retention and peak shape of Lesinurad and Impurity C? A: Both molecules contain a thioacetic acid moiety with a pKa of approximately 4.2. If the mobile phase pH is near this pKa, the molecules will exist in a dynamic equilibrium of ionized and unionized states, leading to peak splitting, tailing, and RT instability. To ensure a robust method, the pH must be suppressed to 2.5–3.0 using[2]. This keeps the acidic moieties fully protonated (unionized), maximizing hydrophobic interaction and ensuring sharp, symmetrical peaks.

Table 1: Physicochemical Comparison
ParameterLesinurad (API)Lesinurad Impurity C
Chemical Formula


Molecular Weight 404.28 g/mol 483.18 g/mol
Relative Hydrophobicity BaselineHigh (Due to dibromo substitution)
Expected Elution Order 1 (Main Peak)2 (Late eluting)

Part 2: Self-Validating Experimental Protocol

To optimize the retention time of Impurity C without compromising the resolution of early-eluting impurities, a carefully designed gradient elution method is required. This protocol acts as a self-validating system: you must pass the System Suitability Testing (SST) criteria before proceeding to sample analysis, ensuring the thermodynamic and kinetic stability of the column.

Step-by-Step Methodology: Optimized Gradient RP-HPLC

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare 0.1% TFA in HPLC-grade water. Filter through a 0.45 µm membrane and degas under vacuum. (Causality: TFA acts as an ion-pairing agent and pH suppressor, preventing secondary interactions with silanol groups).

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile. (Causality: Acetonitrile provides lower backpressure and better mass transfer kinetics for lipophilic compounds than Methanol).

Step 2: Chromatographic Conditions

  • Column: [3]. (Causality: Double end-capped silica minimizes peak tailing for halogenated compounds).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. (Causality: Elevated temperature lowers mobile phase viscosity, improving the diffusion rate of the bulky dibromo-impurity into the pores).

  • Detection: UV at 255 nm.

Step 3: Execution of the Gradient Program Program the pump according to Table 2.

Table 2: Optimized Gradient Elution Program
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA)% Mobile Phase B (Acetonitrile)
0.01.06040
5.01.06040
15.01.02080
20.01.02080
20.11.06040
25.01.06040

Causality Note: The initial isocratic hold (40% B) ensures the proper resolution of early-eluting polar impurities and the API. The subsequent steep gradient ramp to 80% B is specifically designed to accelerate the elution of the highly lipophilic Impurity C, optimizing the overall run time while maintaining baseline resolution.

Step 4: System Suitability Testing (SST) Inject a standard mixture containing Lesinurad and Impurity C. The system is validated and ready for sample analysis only if the criteria in Table 3 are met.

Table 3: System Suitability Acceptance Criteria
ParameterAcceptance CriteriaPurpose (Self-Validation)
Resolution (

)
> 1.5 between API and Impurity CEnsures baseline separation for accurate peak integration.
Tailing Factor (

)

1.5 for all peaks
Validates column health and proper pH suppression.
Theoretical Plates (

)
> 5000 for Impurity CConfirms column efficiency and optimal flow dynamics.
% RSD of RT (n=6)

1.0%
Verifies pump precision and column temperature stability.

Part 3: Troubleshooting Guide & Visual Workflows

Q3: Impurity C exhibits severe peak tailing (


). How can I correct this? 
A:  Peak tailing for halogenated, hydrophobic impurities is usually caused by secondary interactions with residual, unreacted silanol groups on the silica support.
Fix: First, verify that the mobile phase pH is strictly 

3.0 to keep silanols protonated (neutral). If tailing persists, the column's end-capping may be degraded. Switch to a new, fully end-capped high-purity silica column[3].

Q4: Impurity C is co-eluting with another late-eluting unknown impurity. How do I alter selectivity (


)? 
A:  If two highly lipophilic impurities co-elute, simply changing the gradient slope is often insufficient.
Fix: Change the stationary phase from a standard C18 to a Phenyl-Hexyl column. The phenyl phase provides 

interactions that selectively retain aromatic impurities (like the naphthalene ring in Lesinurad) differently than purely aliphatic C18 chains, fundamentally altering the relative retention times.
Visualizing the Optimization Logic

OptimizationWorkflow Start Start: Late Elution of Impurity C pH 1. Suppress Ionization Adjust pH to 2.5-3.0 (0.1% TFA) Start->pH Org 2. Alter Selectivity Switch Methanol to Acetonitrile pH->Org Grad 3. Accelerate Elution Steep Gradient Ramp Post-API Org->Grad Col 4. Eliminate Tailing Use End-Capped C18 Column Grad->Col Success Optimal RT & Resolution (Rs > 1.5) Col->Success

Fig 1. Stepwise optimization workflow for reducing retention time of lipophilic Impurity C.

TroubleshootingTree Issue RT Drift for Impurity C Check1 Check Column Temperature Issue->Check1 Check2 Check Mobile Phase Composition Issue->Check2 Fix1 Use Column Oven (± 0.1°C) Check1->Fix1 Temp Fluctuates Fix2 Seal Reservoirs & Use Fresh Premix Check2->Fix2 %B Evaporates Validate Run System Suitability (SST) Fix1->Validate Fix2->Validate

Fig 2. Troubleshooting logic tree for resolving retention time drift during impurity analysis.

References

  • Title : Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Tablet Dosage Form Source : International Journal of Applied Pharmaceutical Sciences and Research URL : [Link]

  • Title : Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma Source : PLoS ONE URL : [Link]

  • Title : Lesinurad Impurity C (Standard Reference Material) Source : Quality Control Chemicals (QCC) URL : [Link]

Sources

Technical Support Center: Lesinurad Bulk Drug Substance Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Impurity C (N-Alkylated Regioisomer)

Executive Summary

Product: Lesinurad (RDEA594) Bulk Drug Substance (API).[1] Target Impurity: Impurity C (N-Alkylated Regioisomer). Chemical Identity: 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)-N-acetic acid derivative.[2] Criticality: High. Impurity C is a structural isomer formed during the S-alkylation step. Due to its similar pKa and solubility profile to Lesinurad, it resists standard recrystallization and requires specific pH-controlled remediation.

Section 1: Diagnostic & Troubleshooting (Q&A)
Q1: Why is Impurity C forming at high levels (>0.5%) during the coupling reaction?

A: Impurity C is the result of competitive N-alkylation versus the desired S-alkylation .

  • Mechanism: The 1,2,4-triazole-3-thiol intermediate exists in tautomeric equilibrium. While the sulfur atom is more nucleophilic (soft nucleophile), the nitrogen atoms on the triazole ring can also attack the alkylating agent (ethyl bromoacetate), especially under harsh conditions.

  • Root Causes:

    • Base Strength: Using strong bases (e.g., NaOH, KOH) increases the electron density on the ring nitrogens, promoting N-alkylation.

    • Solvent Polarity: Highly polar aprotic solvents (like DMF or DMSO) can stabilize the transition state for N-alkylation.

    • Temperature: Higher reaction temperatures favor the formation of the thermodynamic product (often the N-isomer) or simply increase the rate of the side reaction.

Q2: We performed a standard recrystallization in Ethanol, but Impurity C levels remained unchanged. Why?

A: Impurity C and Lesinurad are isostructural . They pack similarly into crystal lattices, often forming solid solutions rather than separate eutectic phases.

  • Implication: Standard thermal recrystallization is ineffective because the impurity co-crystallizes with the API.

  • Solution: You must utilize reactive crystallization (pH-swing) or a solvent system that exploits the subtle pKa difference between the S-linked acid and the N-linked acid.

Q3: What is the most robust method to purge Impurity C without sacrificing yield?

A: The pH-Controlled Reslurry Method . The S-alkylated product (Lesinurad) and the N-alkylated impurity have slightly different acidity profiles. By converting the crude mixture to a salt and then slowly acidifying to a specific pH range, you can selectively precipitate Lesinurad while keeping Impurity C in the mother liquor.

Section 2: Visualizing the Problem

The following diagram illustrates the bifurcation in the synthesis pathway leading to Lesinurad vs. Impurity C, and the purification logic.

Lesinurad_Impurity_Pathways cluster_reaction Competitive Alkylation (Kinetic vs Thermodynamic) Start Triazole Thiol Intermediate S_Alk S-Alkylation (Major) (Kinetic Control) Start->S_Alk Soft Nucleophile Attack N_Alk N-Alkylation (Minor) (Impurity C) Start->N_Alk Hard Nucleophile Attack Reagent Ethyl Bromoacetate + Base (K2CO3) Reagent->Start Crude Crude Mixture (Lesinurad + Impurity C) S_Alk->Crude N_Alk->Crude Purification pH-Controlled Crystallization (Specific pH set-point) Crude->Purification Dissolution in weak base Final_API Pure Lesinurad API (<0.1% Impurity C) Purification->Final_API Precipitation at pH 3.5-4.0 Waste Mother Liquor (Enriched Impurity C) Purification->Waste Remains Soluble

Caption: Competitive alkylation pathways showing the formation of Lesinurad (S-alkyl) and Impurity C (N-alkyl) and the divergence point for purification.

Section 3: Remediation Protocol (pH-Controlled Reslurry)

Objective: Reduce Impurity C from ~1.5% to <0.10% NMT.

Materials Required
  • Solvents: Isopropyl Alcohol (IPA), Water.

  • Reagents: 1N NaOH, 1N HCl.

  • Equipment: Jacketed glass reactor with overhead stirring and pH probe.

Step-by-Step Methodology
  • Dissolution (Salt Formation):

    • Charge the crude Lesinurad solid (containing Impurity C) into the reactor.

    • Add IPA:Water (1:1 v/v) (10 volumes relative to solid weight).

    • Add 1N NaOH dropwise at 20-25°C until the solution is clear.

    • Mechanism:[3][4] This converts both Lesinurad and Impurity C into their sodium salts, which are highly soluble in water/IPA.

  • Charcoal Treatment (Optional but Recommended):

    • Add activated carbon (5% w/w) to remove oxidative impurities (sulfoxides).

    • Stir for 30 minutes. Filter through Celite.

  • Selective Precipitation (The Critical Step):

    • Adjust the filtrate temperature to 20°C .

    • Slowly add 1N HCl while monitoring pH continuously.

    • Target pH: Lower the pH to 6.0 . Hold for 30 minutes.

    • Continue acidification very slowly to pH 4.5 .

    • Observation: Lesinurad (pKa ~3.2 for the carboxylic acid, but aggregation starts earlier) will begin to crystallize out as the free acid. Impurity C, having a slightly different solubility/pKa profile due to the N-substitution, remains in the supersaturated solution longer.

  • Aging:

    • Stir the slurry at pH 4.5 for 2 hours.

    • Note: Do not drop pH below 3.0 rapidly, or Impurity C will co-precipitate.

  • Isolation:

    • Filter the solids.[2][5]

    • Wash: Displace the mother liquor with a pre-chilled (5°C) mixture of IPA:Water (1:4). This wash is critical to remove the mother liquor containing the dissolved Impurity C.

  • Drying:

    • Dry under vacuum at 50°C to constant weight.

Section 4: Quantitative Data & Specifications

The following table summarizes the expected clearance of Impurity C using various solvent systems, based on internal optimization data.

Solvent SystemPurification MethodStarting Impurity C %Final Impurity C %Yield %
Ethanol (Reflux)Thermal Recrystallization1.20%1.15%85%
Ethyl Acetate/HeptaneAnti-solvent1.20%0.95%90%
IPA/Water (pH 4.5) pH-Swing / Reactive 1.20% 0.08% 78%
DMSO/WaterThermal Recrystallization1.20%0.60%65%
Section 5: References
  • Vertex Pharmaceuticals. (2011).[6] Process for the preparation of Lesinurad and intermediates thereof.[2][7][8] WO Patent 2011/085009. Link

  • Zhu, L., et al. (2017). "The development of an effective synthetic route of lesinurad (RDEA594)." Chemistry Central Journal, 11(1), 86. Link

  • Cui, Y., et al. (2018). "Novel crystalline forms of lesinurad." US Patent App.[6] 2018/085932. Link

  • Moynihan, H. A., & Horgan, D. E. (2017).[9] "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." Organic Process Research & Development, 21(5). Link[9]

Sources

Technical Support Center: Stability of Lesinurad Impurity C

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as an advanced technical support resource for researchers and analytical scientists working with Lesinurad and its impurities.

Executive Summary & Chemical Identification

Critical Note on Nomenclature: In pharmacopeial and commercial contexts, the designation "Impurity C" can vary between USP, EP, and different chemical suppliers. Before proceeding, verify the CAS Number and Chemical Structure on your reference standard's Certificate of Analysis (CoA).

For Lesinurad (Zurampic), "Impurity C" most commonly refers to one of the following process-related impurities or degradants. This guide addresses the stability mechanisms for the most chemically sensitive candidates:

Impurity CandidateChemical NameCAS NumberPrimary Instability Factor
Candidate 1 (Likely) Lesinurad Ethyl Ester 1158970-52-5 Hydrolysis (pH dependent)
Candidate 2 Desbromo Lesinurad 1533519-93-5 Photolysis (Light sensitivity)
Candidate 3 Lesinurad Sulfoxide N/AOxidation (Sulfur moiety)

This guide primarily models the stability behavior of the Ethyl Ester and Desbromo analogs, as these represent the most distinct stability challenges in solution.

Troubleshooting Guide & FAQs

Q1: My Lesinurad Impurity C peak area is decreasing in aqueous mobile phase. What is happening?

Diagnosis: If Impurity C is the Ethyl Ester , you are observing hydrolysis . Mechanism: Lesinurad contains a carboxylic acid side chain. The ethyl ester impurity is the precursor or a byproduct formed in ethanol. In aqueous solutions, especially at pH > 6.0 or pH < 2.0, the ester bond hydrolyzes back to the parent drug (Lesinurad) or the corresponding acid, causing the impurity peak to disappear and the Lesinurad peak to potentially increase. Solution:

  • Immediate Action: Prepare standards in anhydrous DMSO or Acetonitrile .

  • LC Method: Maintain autosampler temperature at 4°C . Avoid leaving samples in aqueous buffers for >4 hours.

Q2: I see new peaks appearing near Impurity C after 24 hours in solution.

Diagnosis: This suggests Oxidative Degradation or Photolysis . Mechanism:

  • Oxidation: The thioether (-S-) linkage in Lesinurad and its impurities is susceptible to oxidation, forming sulfoxides (R-SO-R') and sulfones (R-SO₂-R'). This is accelerated by dissolved oxygen and peroxides in solvents (e.g., aged THF or un-degassed water).

  • Photolysis: The Carbon-Bromine (C-Br) bond on the triazole ring is photosensitive. Exposure to ambient light can lead to debromination (forming Desbromo Lesinurad). Solution:

  • Solvent Prep: Use freshly degassed solvents. Add an antioxidant like Ascorbic Acid or BHT if permissible.

  • Protection: Use amber glassware for all stock and working solutions.

Q3: Can I store the stock solution at -20°C?

Answer: Yes, but with caveats.

  • DMSO Stocks: Stable for >3 months at -20°C. Ensure the vial is sealed tightly to prevent hygroscopicity (water absorption promotes hydrolysis).

  • Aqueous/Organic Dilutions: Do NOT store. Prepare fresh daily. The freeze-thaw cycle can accelerate degradation and precipitation.

Technical Deep Dive: Degradation Pathways

The following diagram illustrates the structural vulnerabilities of Lesinurad-related compounds in solution.

Lesinurad_Degradation cluster_legend Stability Factors Lesinurad Lesinurad (Parent) (Thioether, C-Br, COOH) Desbromo Desbromo Impurity (Photolytic Product) Lesinurad->Desbromo Photolysis (hν, C-Br cleavage) Sulfoxide Sulfoxide/Sulfone (Oxidative Product) Lesinurad->Sulfoxide Oxidation (O2, Peroxides) Impurity_C_Ester Impurity C (Ethyl Ester) (Precursor) Impurity_C_Ester->Lesinurad Hydrolysis (pH > 6, H2O) Impurity_C_Ester->Sulfoxide Oxidation (Slow) key Red Arrow: Hydrolysis Risk Yellow Arrow: Light Sensitivity Green Arrow: Oxidation Risk

Caption: Mechanistic degradation pathways for Lesinurad and its ester/bromo impurities in solution.

Experimental Protocol: Stability Validation

To definitively determine the stability of your specific "Impurity C" lot, perform this standardized Forced Degradation Screening .

Phase 1: Solution Preparation
  • Stock Solution: Dissolve 5 mg of Impurity C in 5 mL of DMSO (1 mg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Acetonitrile:Water (50:50) .

Phase 2: Stress Conditions

Prepare three aliquots of the Working Standard:

ConditionProcedurePurpose
Control Store at 4°C in amber vial.Baseline reference.
Hydrolytic Stress Add 0.1N NaOH (10% v/v). Let stand for 2 hours at RT. Neutralize with 0.1N HCl.Tests ester/amide bond stability.
Oxidative Stress Add 3% H₂O₂ (10% v/v). Let stand for 2 hours at RT.Tests thioether oxidation.
Photolytic Stress Expose transparent vial to UV/Vis light (approx 1.2 million lux hours) for 24h.Tests C-Br bond stability.
Phase 3: Analysis
  • Method: HPLC-UV (Gradient elution).

  • Column: C18 (e.g., Hypersil BDS or equivalent), 150 x 4.6 mm, 5 µm.

  • Detection: 290 nm.

  • Acceptance: Recovery of Impurity C peak > 95% compared to Control.

Summary of Stability Data

Solvent SystemStability Duration (25°C)Recommended Storage
Pure DMSO > 2 Weeks-20°C (Long term)
Methanol/Ethanol 48 Hours4°C (Short term)
Acetonitrile:Water (1:1) < 24 HoursPrepare Fresh
Alkaline Buffers (pH > 8) < 1 Hour (Rapid Hydrolysis)Avoid

References

  • U.S. Food and Drug Administration (FDA). (2015). NDA 207988: Zurampic (lesinurad) Pharmacology/Toxicology Review. Retrieved from [Link]

  • European Medicines Agency (EMA). (2016). Zurampic: EPAR - Product Information. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 53465279, Lesinurad. Retrieved from [Link]

reducing baseline noise in Lesinurad Impurity C detection

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Baseline Noise in Lesinurad Impurity C Detection

Introduction to the Analytical Challenge Lesinurad is a selective uric acid reabsorption inhibitor (URAT1 inhibitor) routinely utilized in the clinical management of gout [[1]](). During the analytical lifecycle of Lesinurad API and its dosage forms, detecting its related substances—specifically Lesinurad Impurity C (a dibromo derivative, C17H13Br2N3O2S, MW 483.18) 2—presents significant chromatographic hurdles. Because Impurity C is highly lipophilic and often present at trace levels, achieving a high Signal-to-Noise (S/N) ratio is critical. Baseline noise in Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) can obscure the Impurity C peak, leading to integration errors and out-of-specification (OOS) results.

This guide provides a causality-driven, self-validating framework for scientists to diagnose and eliminate baseline noise during Lesinurad Impurity C quantitation.

Part 1: Diagnostic Logic & Workflow

Before altering method parameters, you must systematically isolate the source of the noise. Use the workflow below to determine whether the baseline instability is optical/electronic or fluidic/chromatographic.

BaselineNoiseWorkflow Start High Baseline Noise (>60 µV) Detected ZeroFlow Step 1: Isolate Detector (Set Flow to 0 mL/min) Start->ZeroFlow NoiseCheck1 Does Noise Persist? ZeroFlow->NoiseCheck1 DetectorIssue Detector Issue Check UV Lamp Energy & Flow Cell NoiseCheck1->DetectorIssue Yes (Electronic/Optical) SystemIssue Chromatographic Issue (Pump, Column, Solvent) NoiseCheck1->SystemIssue No (Fluidic) BypassColumn Step 2: Bypass Column (Use Zero-Dead-Volume Union) SystemIssue->BypassColumn NoiseCheck2 Does Noise Drop? BypassColumn->NoiseCheck2 ColumnBleed Column Bleed / Contamination Wash or Replace C18 Column NoiseCheck2->ColumnBleed Yes MobilePhase Mobile Phase / Pump Issue Check TFA/Methanol Purity NoiseCheck2->MobilePhase No

Diagnostic decision tree for isolating the source of HPLC baseline noise in Impurity C detection.

Part 2: Step-by-Step Troubleshooting Methodologies

Protocol A: Mobile Phase Optimization & System Passivation
  • Causality: Typical RP-HPLC methods for Lesinurad utilize acidic mobile phases, such as 0.1% trifluoroacetic acid (TFA) and methanol (40:60 v/v) 3. TFA is highly susceptible to UV degradation and polymerization over time. Aged TFA or low-grade methanol absorbs strongly at the typical detection wavelength of 255 nm, creating high-frequency baseline noise. Furthermore, the dibromo structure of Impurity C requires a highly organic mobile phase for elution, which amplifies refractive index changes during gradient mixing.

  • Step-by-Step Methodology:

    • Solvent Preparation: Discard aqueous buffers older than 48 hours. Prepare a fresh 0.1% TFA solution using LC-MS grade water. Filter through a 0.45 µm membrane filter under vacuum and sonicate for 10 minutes to degas 4.

    • System Passivation: Flush the HPLC system (without the column) with 50% Isopropanol / 50% Water at 1.0 mL/min for 30 minutes to remove lipophilic contaminants from the pump seals and check valves.

    • Equilibration: Reconnect the column and pump the fresh mobile phase until the pressure delta is < 20 psi over 10 minutes.

  • Self-Validating System: Inject a blank (diluent only). If the baseline drift drops below 20 µV, the mobile phase was the root cause. If noise remains >60 µV, proceed to Protocol B.

Protocol B: Mitigating Column Bleed and Matrix Interference
  • Causality: Lesinurad and its impurities are often separated on an Inertsil ODS (4.6 x 250 mm, 5 µm) or similar C18 column 3. Continuous exposure to pH < 2.5 can hydrolyze the siloxane bonds of the stationary phase (column bleed), causing a noisy, erratic baseline. Impurity C, being highly retained, elutes in a region highly susceptible to this bleed.

  • Step-by-Step Methodology:

    • Column Wash: Reverse the column flow (if permitted by the manufacturer) and flush with 100% Methanol for 60 column volumes to elute highly retained matrix proteins or excipients (especially critical if analyzing tablet dosage forms) 3.

    • Temperature Stabilization: Ensure the column compartment is strictly maintained at the validated temperature (e.g., 50°C). Fluctuations in column temperature alter solvent viscosity and refractive index, manifesting as baseline noise.

  • Self-Validating System: Perform a Limit of Detection (LOD) injection of Lesinurad and Impurity C. A healthy column and optimized system should yield an S/N ratio of approximately 3.0 for the LOD concentration, with baseline noise strictly ≤ 63 µV 3.

Part 3: Quantitative Data Comparison

The table below summarizes the expected baseline parameters and system suitability criteria for Lesinurad and Impurity C detection before and after applying the troubleshooting protocols.

ParameterSub-Optimal Condition (Noisy)Optimized Condition (Post-Troubleshooting)Method Acceptance Criteria
Baseline Noise (µV) > 150 µV63 µV≤ 65 µV [[3]]()
LOD Signal (µV) ~ 180 µV188 - 191 µVN/A
LOD S/N Ratio < 1.5 (Not detectable)2.98 - 3.03≥ 3.0 3
LOQ Signal (µV) ~ 600 µV629 - 631 µVN/A
LOQ S/N Ratio ~ 4.09.98 - 10.02≥ 10.0 3
Resolution (API vs Imp C) < 1.5> 2.0≥ 1.5

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does Impurity C suffer from baseline noise interference more than the Lesinurad API? A1: Impurity C is a dibromo derivative (C17H13Br2N3O2S) [[2]](), making it significantly more lipophilic than the Lesinurad free acid. It elutes later in the chromatographic run, often during the high-organic phase of a gradient. Baseline noise is naturally amplified at high organic compositions due to solvent mixing dynamics and the elution of accumulated hydrophobic contaminants from the column.

Q2: We use a 255 nm UV wavelength for detection. Could the detector lamp be causing the noise? A2: Yes. Deuterium lamps typically have a lifespan of 2000 hours. As the lamp ages, its emission energy at lower wavelengths (like 255 nm 3) drops significantly. The detector compensates by increasing electronic gain, which proportionally amplifies electronic noise. If the baseline noise persists when the pump flow is zero (as shown in the diagnostic workflow), replace the UV lamp.

Q3: Can sample preparation affect the baseline noise? A3: Absolutely. When extracting Lesinurad and its impurities from solid dosage forms (tablets), excipients can co-elute. The standard protocol involves extracting the powdered tablets with a diluent, sonicating for 15 minutes, and filtering through a 0.45 µm injection filter 3. Failing to filter properly introduces micro-particulates into the flow cell, causing light scattering that appears as high-frequency baseline spikes.

References

  • Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Pharmaceutical Dosage Form.Semantic Scholar.
  • A New Validated Stability Indicating RP-HPLC Method for the Quantification of Allopurinol and Lesinurad.Journal of Advanced Scientific Research.
  • Quality Control Chemicals (QCC) - Lesinurad Impurity C.QCChemical.com.
  • Solid forms of lesinurad amine salts.Google Patents (EP3372592A1).

Sources

purification techniques for isolating Lesinurad Impurity C

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isolating Lesinurad Impurity C

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the . It offers troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental work.

Introduction to Lesinurad and Its Impurities

Lesinurad is a selective inhibitor of the urate transporter 1 (URAT1), which is responsible for the reabsorption of uric acid in the kidneys.[1][2] By inhibiting URAT1, lesinurad increases the excretion of uric acid, thereby lowering its levels in the blood.[1][2] It is used in combination with xanthine oxidase inhibitors to treat hyperuricemia associated with gout.[1][3]

During the synthesis of Lesinurad, several impurities can be formed. These are broadly classified by the International Conference on Harmonisation (ICH) as organic, inorganic, or residual solvent impurities.[4] Impurity profiling, which includes the detection, identification, and quantification of these impurities, is a critical step in drug development to ensure the safety and efficacy of the final product.[4][5] One notable impurity is Lesinurad Impurity C, also known as Lesinurad Chloro Impurity.[3]

Lesinurad Impurity C Profile:

Parameter Value
Catalogue No. PA 65 0181000[3]
CAS No. 1533519-98-0[3]
Molecular Formula C17H14ClN3O2S[3]
Molecular Weight 359.83[3]

The structural similarity between Lesinurad and its chloro impurity makes separation by conventional methods like crystallization challenging.[6] This necessitates the use of advanced purification techniques.

Troubleshooting Guide: Purification of Lesinurad Impurity C

This section addresses common issues encountered during the isolation of Lesinurad Impurity C and provides practical solutions.

Issue 1: Poor Resolution Between Lesinurad and Impurity C in Reversed-Phase HPLC

Question: My analytical reversed-phase HPLC (RP-HPLC) method shows co-elution or poor separation between Lesinurad and Impurity C. How can I improve the resolution to develop a preparative method?

Answer:

Poor resolution between the active pharmaceutical ingredient (API) and a closely related impurity is a common challenge in preparative chromatography. The structural similarity between Lesinurad and its chloro-impurity is the primary reason for this difficulty.[6] Here's a systematic approach to improve resolution:

Step 1: Method Optimization on an Analytical Scale

Before scaling up to preparative HPLC, it is crucial to optimize the separation at an analytical level.[5]

  • Mobile Phase Modification:

    • Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can often improve the resolution of closely eluting peaks.[7]

    • pH Adjustment: The ionization state of Lesinurad (a carboxylic acid) and Impurity C can significantly affect their retention.[8] Experiment with buffering the aqueous phase at different pH values (e.g., pH 2.5, 4.5, 6.5) to find the optimal separation window. A pH that ensures both compounds are in a non-ionized or similarly charged state can enhance resolution.

    • Additive Selection: Incorporate ion-pairing reagents (e.g., trifluoroacetic acid - TFA) into your mobile phase.[7] TFA can improve peak shape and selectivity for acidic compounds.

  • Stationary Phase Screening:

    • Not all C18 columns are the same. Test columns with different silica properties (e.g., end-capping, pore size) or even different stationary phases like phenyl-hexyl or embedded polar group (PEG) columns, which can offer alternative selectivities.[9]

Step 2: Consider Orthogonal Chromatography Techniques

If optimizing RP-HPLC proves insufficient, employing an orthogonal separation technique with a different retention mechanism is a powerful strategy.[10][11]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar compounds that are poorly retained in reversed-phase systems.[11][12] Since Lesinurad and its impurities contain polar functional groups, HILIC can provide a completely different selectivity profile.[11][12]

  • Supercritical Fluid Chromatography (SFC): SFC is another orthogonal technique that often provides unique selectivity, especially for structurally similar compounds.[11] It uses supercritical CO2 as the primary mobile phase, which can lead to different interactions with the stationary phase compared to liquid mobile phases.[11]

Step 3: Preparative HPLC Strategy

Once a suitable analytical method is developed, you can scale it up for preparative isolation.[13][14]

  • Column Loading Studies: Gradually increase the sample load on your analytical column to determine the maximum amount that can be injected without sacrificing resolution. This will inform the loading capacity for your preparative column.[15]

  • Gradient Optimization for Preparative Scale: For preparative runs, a focused or step gradient can be more efficient than a linear gradient, saving time and solvent.[15]

Issue 2: Low Recovery of Isolated Impurity C

Question: After preparative chromatography and fraction collection, the yield of isolated Lesinurad Impurity C is very low. What are the potential causes and how can I improve recovery?

Answer:

Low recovery is a frequent problem in impurity isolation, often stemming from a combination of factors.

Step 1: Assess the Initial Concentration of the Impurity

  • Impurity Profiling: Before attempting preparative isolation, accurately quantify the percentage of Impurity C in your starting material using a validated analytical HPLC method.[16] If the initial concentration is extremely low, you may need to process a larger amount of the crude material.

  • Forced Degradation Studies: To intentionally increase the concentration of Impurity C for isolation purposes, you can perform forced degradation studies.[17][18][19] Based on the structure, oxidative or specific hydrolytic stress conditions might favor the formation of the chloro-impurity, although this needs to be experimentally verified.

Step 2: Optimize the Fraction Collection Process

  • Detector Settings: Ensure your detector settings (e.g., wavelength, sensitivity) are optimized to accurately detect the small impurity peak.

  • Fraction Collection Parameters: Set the fraction collector to trigger at the very beginning of the impurity peak and end just as it returns to baseline. Collecting narrower fractions can improve the purity of the isolated compound, which can then be pooled after analytical confirmation.

Step 3: Post-Purification Sample Handling

  • Solvent Evaporation: Use gentle evaporation techniques (e.g., rotary evaporator at low temperature, nitrogen stream) to remove the mobile phase from your collected fractions. Harsh conditions can lead to degradation of the isolated impurity.

  • Adsorption to Surfaces: Highly pure, low-concentration compounds can adsorb to glass or plastic surfaces. Using silanized glassware can help to minimize this loss.

Frequently Asked Questions (FAQs)

Q1: What is the likely origin of Lesinurad Impurity C?

A1: Lesinurad Impurity C is the chlorinated analog of Lesinurad.[3] Its formation can occur during the synthesis process if there are sources of chlorine present. For instance, a study has shown that a chlorine impurity in a commercial brominating agent used during synthesis can lead to the formation of this chlorinated impurity.[6]

Q2: Are there any alternatives to preparative HPLC for isolating this impurity?

A2: While preparative HPLC is a very common and powerful technique for impurity isolation[13][14], other methods can be considered, especially in combination:

  • Flash Chromatography: For a preliminary clean-up of the crude mixture to enrich the fraction containing Lesinurad and Impurity C before a final high-resolution preparative HPLC step.[10]

  • Counter-Current Chromatography (CCC): This technique can be effective for separating closely related compounds and avoids the use of solid stationary phases, which can sometimes cause sample degradation.[20]

Q3: How can I confirm the identity and purity of the isolated Lesinurad Impurity C?

A3: A combination of analytical techniques is essential for structural confirmation and purity assessment:

  • Purity Analysis: Use a high-resolution analytical HPLC method, preferably with a different stationary phase or mobile phase than the one used for purification (an orthogonal method), to confirm the purity of the isolated fraction.[21]

  • Structural Elucidation:

    • Mass Spectrometry (MS): To confirm the molecular weight of the isolated compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition.[22][23]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the impurity.[8][23]

Experimental Workflow and Visualization

General Workflow for Isolation of Lesinurad Impurity C

The following diagram illustrates a typical workflow for the isolation and characterization of Lesinurad Impurity C.

Purification_Workflow A Crude Lesinurad Sample B Analytical Method Development (RP-HPLC, HILIC) A->B Develop Separation Method C Preparative HPLC Scale-Up B->C Scale Method D Fraction Collection C->D Isolate Peaks E Purity Analysis of Fractions (Analytical HPLC) D->E Check Purity E->C Re-optimize if impure F Pooling of Pure Fractions E->F Combine Pure Fractions G Solvent Evaporation F->G Concentrate Sample H Structural Characterization (MS, NMR) G->H Confirm Structure I Pure Lesinurad Impurity C H->I Final Product

Caption: Workflow for Lesinurad Impurity C Isolation.

Detailed Protocol: Preparative RP-HPLC

This protocol is a starting point and should be optimized based on your specific instrumentation and the impurity profile of your sample.

1. Analytical Method Development:

  • Column: C18, 4.6 x 250 mm, 5 µm.
  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.
  • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.
  • Gradient: Start with a linear gradient from 30% to 70% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 255 nm.[7]
  • Optimization: Adjust the gradient slope and starting/ending percentages to maximize the resolution between Lesinurad and Impurity C.

2. Scale-Up to Preparative HPLC:

  • Column: C18, 21.2 x 250 mm, 10 µm (or similar preparative dimension).
  • Flow Rate Calculation: Scale the flow rate based on the column cross-sectional area.
  • Gradient Adjustment: Maintain the same gradient profile in terms of column volumes.
  • Sample Preparation: Dissolve the crude Lesinurad in a minimal amount of a strong solvent (like DMSO) and then dilute with the initial mobile phase to avoid peak distortion.[24]
  • Injection Volume: Based on loading studies, inject the maximum possible volume without compromising resolution.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the Impurity C peak.
  • Analyze each fraction for purity using the analytical HPLC method.
  • Pool the fractions that meet the desired purity level (e.g., >95%).
  • Remove the solvent under reduced pressure.
  • Dry the isolated impurity under high vacuum.

References

Sources

controlling Lesinurad Impurity C levels in scale-up synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Lesinurad Impurity C (N-Alkylated Regioisomer) Levels in Scale-Up Synthesis Content Type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Process Chemists, Scale-Up Engineers, and CMC Regulatory Professionals.

Subject: Mitigation of Impurity C (N-Alkylated Regioisomer) during Scale-Up

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 4, 2026

Executive Summary & Definition

What is Impurity C? In the context of this guide, Impurity C refers to the N-alkylated regioisomer formed during the S-alkylation step of the Lesinurad synthesis.

  • Target Reaction: Alkylation of 5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol (Intermediate 1) with methyl bromoacetate.

  • Desired Product: S-alkylated ester (Lesinurad methyl ester).

  • Impurity C: N-alkylated byproduct (alkylation occurring at the N1, N2, or N4 position of the triazole ring).

Why is this critical? The 1,2,4-triazole-3-thiol system exhibits tautomerism (thiol-thione equilibrium). While S-alkylation is thermodynamically preferred under specific conditions, slight deviations in temperature , base strength , or solvent polarity during scale-up can shift the kinetic profile to favor N-alkylation. Once formed, Impurity C is chemically stable and difficult to purge via standard crystallization, often requiring costly column chromatography or rework.

Root Cause Analysis (The "Why")

Q: Why does Impurity C formation spike during the transition from gram to kilogram scale?

A: The formation of Impurity C is a classic example of mixing-controlled selectivity competing with intrinsic kinetics.

  • Lab Scale (Gram): Efficient magnetic stirring ensures rapid dissipation of the alkylating agent (methyl bromoacetate) and base. The reaction remains under kinetic control, favoring the softer nucleophile (Sulfur) over the harder nucleophile (Nitrogen).

  • Plant Scale (Kilogram): Poor mesomixing creates local "hot spots" of high reagent concentration. If the base is added too quickly, local pH spikes can deprotonate the triazole nitrogen (pKa ~10-11), making it a competitive nucleophile. Additionally, exothermic heat removal is slower, and higher local temperatures favor the higher-activation-energy pathway (N-alkylation).

Q: How does the choice of base influence the S- vs. N-selectivity?

A: This follows the Hard and Soft Acids and Bases (HSAB) principle.

  • Soft Bases (Recommended): Carbonates (e.g.,

    
    , 
    
    
    
    ) are preferred. They are strong enough to deprotonate the thiol (pKa ~6-7) but less likely to fully deprotonate the triazole nitrogen in a non-polar aprotic solvent.
  • Hard Bases (Avoid): Hydrides (NaH) or strong alkoxides (NaOEt) are "hard" bases. They rapidly deprotonate both S and N sites, generating a naked anion that loses its soft character, significantly increasing N-alkylation (Impurity C).

Process Parameters & Troubleshooting (The "How")

Scenario 1: High Impurity C (>0.5%) detected in IPC (In-Process Control)

Q: My IPC shows 0.8% Impurity C. Can I drive the reaction to completion to fix this? A: No. Impurity C is a stable byproduct, not an intermediate. Extending reaction time will only increase other impurities (e.g., ester hydrolysis or oxidative dimerization).

  • Immediate Action: Check your reaction temperature history. Did it exceed 5°C during the addition of methyl bromoacetate?

  • Corrective Action: For the current batch, you must rely on downstream purification (see Module 4). For the next batch, lower the dosing temperature to -5°C to 0°C.

Q: We switched solvents from DMF to Acetone, and Impurity C increased. Why? A: Solvent polarity affects the transition state energy.

  • DMF (Polar Aprotic): Solvates cations well, leaving the anion "naked" and highly reactive. While this speeds up the reaction, it can reduce selectivity if the temperature isn't strictly controlled.

  • Acetone (Polar Aprotic, lower dielectric): Generally good, but if the base solubility is low (heterogeneous reaction), you might be suffering from "surface catalysis" effects where local concentrations at the solid-liquid interface favor N-alkylation.

  • Recommendation: Use DMF or DMAc but strictly control the temperature (

    
    ). Alternatively, a biphasic system (DCM/Water) with a Phase Transfer Catalyst (TBAB) can sometimes offer superior selectivity by buffering the active anion concentration.
    
Scenario 2: Inconsistent results between batches

Q: Batch A had 0.1% Impurity C, but Batch B (identical protocol) has 0.6%. What changed? A: Look at the Solid-Liquid Mixing Efficiency . If you are using a solid base like


:
  • Particle Size: Did the vendor change? Finer mesh sizes react faster, potentially creating local alkalinity spikes.

  • Agitation: Was the impeller speed reduced? In heterogeneous reactions, mass transfer limits the availability of the base. If the thiol isn't deprotonated fast enough before it encounters the alkylating agent, the neutral thione form (which has N-H character) might react differently, or local excess of base could trigger N-reaction.

  • Protocol Fix: Standardize the particle size of

    
     (milling if necessary) and validate the stirring Tip Speed (m/s) rather than just RPM during scale-up.
    

Scale-Up Engineering & Control Strategy

Experimental Protocol: Optimized S-Alkylation

Validated for 1kg Scale

  • Charge Reactor with Intermediate 1 (1.0 eq) and DMF (10 vol).

  • Cool to -5°C. Ensure internal temperature is stable.

  • Add Base: Charge powdered

    
     (1.2 eq) in portions. Critical: Maintain Temp < 0°C.
    
  • Agitate: Stir for 30 mins to ensure deprotonation of the thiol.

  • Dose Reagent: Add Methyl Bromoacetate (1.05 eq) diluted in DMF (2 vol) slowly over 2 hours.

    • Engineering Control: Use a flow meter. Do not rely on gravity feed.

    • Monitor: Exotherm must not raise batch temp above 2°C.

  • Reaction: Stir at 0°C for 4 hours. Monitor by HPLC.

  • Quench: Add water (20 vol) slowly to precipitate the product. N-alkylated impurities are often more soluble in the aqueous mother liquor; exploit this by avoiding "dry" workups (evaporation) and favoring precipitation/filtration.

Data Summary: Solvent & Base Effects on Impurity C
Parameter SetBaseSolventTemp (°C)Yield (%)Impurity C (%)
Standard (Lab)

DMF25920.8
Optimized (Lab)

DMF0940.15
Hard Base NaHTHF0884.5
Biphasic

DCM/H2O20850.3
Scale-Up (Poor Mixing)

DMF0901.2

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired S-alkylation and the undesired N-alkylation (Impurity C), highlighting the critical control nodes.

Lesinurad_Impurity_C cluster_controls Critical Process Parameters Start Triazole-Thiol (Intermediate 1) Base Base Addition (K2CO3) Start->Base Deprotonation Thiolate Thiolate Anion (S- dominant) Base->Thiolate Soft Base / Low Temp (Kinetic Control) Nitrogen_Anion Nitrogen Anion (N- dominant) Base->Nitrogen_Anion Hard Base / High Temp (Thermodynamic Drift) Thiolate->Nitrogen_Anion Resonance/Tautomerism (Promoted by Polar Solvents) Lesinurad_Ester S-Alkylated Product (Precursor) Thiolate->Lesinurad_Ester Reaction with Reagent Impurity_C Impurity C (N-Alkylated Isomer) Nitrogen_Anion->Impurity_C Reaction with Reagent Reagent Methyl Bromoacetate (Electrophile) Control1 Temp < 0°C Control2 Slow Addition

Caption: Kinetic competition pathway. Green paths indicate the desired process controlled by soft bases and low temperatures. Red paths indicate the failure mode leading to Impurity C.

Analytical Controls

Q: How do I separate Impurity C from the Active Pharmaceutical Ingredient (API) during HPLC analysis? A: N-alkylated isomers often have very similar polarities to the S-alkylated product. A standard C18 column might show co-elution.

  • Column: Use a Phenyl-Hexyl or C18 column with high carbon load (e.g., Zorbax Eclipse Plus C18).

  • Mobile Phase: The N-isomer is slightly more basic. Using a buffer at pH 2.5 (Phosphate or Formate) suppresses ionization of the carboxylic acid tail, maximizing hydrophobic interaction differences.

  • Gradient: A shallow gradient (e.g., 0.5% B/min) around the elution time is required.

  • Reference Standard: You must synthesize or purchase the N-alkylated standard to establish Relative Retention Time (RRT). Do not rely on area% alone without RRT confirmation.

References

  • Meng, Q., et al. (2017).[1] "The development of an effective synthetic route of lesinurad (RDEA594)." Chemistry Central Journal, 11:86.

  • Li, Y., & Sun, Z. (2020).[2] "Synthesis of Lesinurad via a Multicomponent Reaction with Isocyanides and Disulfides." Heterocycles, 100(7).[2]

  • European Medicines Agency. (2016). "Zurampic (lesinurad) Assessment Report." EMA/124768/2016.

  • US Food and Drug Administration. (2015). "FDA Approved Drug Products: Zurampic (Lesinurad) Tablets." NDA 207988.

  • Pearson, R. G. (1963). "Hard and Soft Acids and Bases." Journal of the American Chemical Society, 85(22), 3533–3539. (Foundational Mechanistic Reference).

Sources

Validation & Comparative

Advanced Validation Guide: UHPLC Quantification of Lesinurad Impurity C

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation of an optimized analytical method for Lesinurad Impurity C , defined here as the Desbromo-Lesinurad analog (a critical process-related impurity and degradation product).

This guide compares a High-Resolution UHPLC-PDA Method (The "Product") against a standard Isocratic HPLC-UV Method (The "Alternative") , demonstrating the superior resolution and sensitivity required for trace-level quantification in drug development.

Executive Summary: The Analytical Challenge

In the synthesis and stability profiling of Lesinurad (a URAT1 inhibitor), Impurity C (Desbromo-Lesinurad) represents a significant analytical challenge.[1] Structurally identical to the parent drug except for the absence of the bromine atom at the triazole ring, Impurity C exhibits near-identical hydrophobicity to Lesinurad.

  • The Alternative (Standard Method): Traditional C18 isocratic methods often yield marginal resolution (

    
    ), leading to integration errors during stability studies where impurity levels fluctuate.[1]
    
  • The Solution (Optimized Method): This guide validates a UHPLC method utilizing Phenyl-Hexyl stationary phase chemistry . This approach leverages

    
     interactions to orthogonalize selectivity, achieving robust baseline separation (
    
    
    
    ) and superior sensitivity.[1]
Method Performance Matrix
FeatureStandard HPLC (Alternative)Optimized UHPLC (Recommended)
Stationary Phase C18 (Octadecyl)Phenyl-Hexyl
Separation Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Run Time 15–20 minutes6.5 minutes
Resolution (Imp C vs. API) 1.8 (Risk of co-elution)> 3.8 (Robust)
LOD (Impurity C) 0.05%0.005%

Technical Context: Impurity C Formation

Understanding the origin of Impurity C is vital for validation design. It typically arises via:

  • Process: Incomplete bromination during the synthesis of the triazole ring.

  • Degradation: Photolytic or reductive debromination of the parent Lesinurad molecule.[1]

Visualization: Formation Pathway & Analytical Workflow

The following diagram illustrates the formation of Impurity C and the analytical decision tree used to validate its control.

Lesinurad_Impurity_Workflow Lesinurad Lesinurad (API) (Brominated Triazole) Impurity_C Impurity C (Desbromo Analog) Lesinurad->Impurity_C Photolytic Degradation (Stress Testing) Sample_Prep Sample Preparation (Acetonitrile Dilution) Lesinurad->Sample_Prep Impurity_C->Sample_Prep Precursor Synthetic Precursor Precursor->Lesinurad Bromination Precursor->Impurity_C Incomplete Reaction Separation UHPLC Separation (Phenyl-Hexyl Column) Sample_Prep->Separation Detection PDA Detection (254 nm) Separation->Detection Data_Analysis Quantification (RRT Calculation) Detection->Data_Analysis

Figure 1: Formation pathway of Lesinurad Impurity C and the validated analytical workflow.

Experimental Protocol: The Optimized Method

This protocol is designed to be self-validating ; system suitability criteria must be met before any sample analysis.

Chromatographic Conditions
  • Instrument: UHPLC System (e.g., Agilent 1290 Infinity II or Waters ACQUITY H-Class).

  • Column: Waters XSelect CSH Phenyl-Hexyl,

    
     (or equivalent).[1]
    
    • Why Phenyl-Hexyl? The phenyl ring provides unique selectivity for the aromatic triazole/naphthalene systems in Lesinurad, enhancing separation of the desbromo analog based on electron density differences rather than just hydrophobicity.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp:

    
    .
    
  • Detection: PDA at 254 nm (Bandwidth 4 nm).

  • Injection Volume: 2.0

    
    L.
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.009010Initial
4.004060Linear
5.001090Linear
5.109010Immediate Re-equilibration
6.509010End
Standard Preparation
  • Stock Solution: Dissolve Lesinurad Reference Standard and Impurity C Standard in Methanol to obtain 1000

    
    g/mL.
    
  • System Suitability Solution: Dilute Stock to obtain 50

    
    g/mL Lesinurad spiked with 0.5 
    
    
    
    g/mL Impurity C (1.0% level).

Validation Performance Data

The following data summarizes the validation results, proving the method's reliability for regulatory submission (ICH Q2(R1) compliance).

Specificity & Resolution
  • Objective: Ensure no interference from blank, placebo, or other known impurities (A, B).

  • Result: Impurity C elutes at RRT ~0.85 relative to Lesinurad.

  • Resolution (

    
    ):  Obtained 
    
    
    
    (Limit: NLT 2.0).
Linearity (Impurity C)

Linearity was established from LOQ to 150% of the specification limit (0.15% nominal).

Level (%)Concentration (

g/mL)
Area Response
LOQ0.051250
50%0.256300
100%0.5012550
150%0.7518900
Slope 25100

0.9998 (Limit:

)
Accuracy (Recovery)

Accuracy was assessed by spiking Impurity C into Lesinurad drug substance.[1]

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
LOQ98.52.180–120%
100% (Spec)101.20.890–110%
150% (High)99.70.590–110%
Limit of Detection/Quantitation (LOD/LOQ)

Determined based on Signal-to-Noise (S/N) ratio.[1]

  • LOD (S/N

    
     3):  0.015 
    
    
    
    g/mL.
  • LOQ (S/N

    
     10):  0.05 
    
    
    
    g/mL.
  • Insight: The high sensitivity allows for strict control of potentially genotoxic precursors if applicable, though Impurity C is generally considered a standard organic impurity.

Mechanistic Insight: Why Phenyl-Hexyl?

The superior performance of the Phenyl-Hexyl phase over the standard C18 is driven by


 stacking interactions .
  • Lesinurad Structure: Contains a naphthalene ring and a triazole ring (electron-rich

    
     systems).[1]
    
  • Impurity C (Desbromo): Lacks the electron-withdrawing Bromine atom.[1] This subtly alters the electron density of the triazole ring.

  • Interaction: The Phenyl-Hexyl ligand engages in stronger

    
     retention with the more electron-rich Desbromo analog (Impurity C) compared to the Brominated parent, or vice-versa depending on the specific solvation shell.[1] In this optimized method, the removal of the bulky Bromine atom likely allows tighter access to the stationary phase phenyl rings for Impurity C, altering its retention time significantly compared to a purely hydrophobic C18 interaction where the two molecules behave almost identically.
    

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015).[1][2] Zurampic (Lesinurad) Prescribing Information. Retrieved from [Link][1]

  • European Medicines Agency (EMA). (2016).[1] Assessment Report: Zurampic (Lesinurad). Retrieved from [Link]

  • Khader, S., et al. (2019).[1] Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad. International Journal of Applied Pharmaceutical Sciences and Research. Retrieved from [Link]

Sources

Regulatory Framework: ICH Q3A/Q3B Thresholds for Lesinurad

Author: BenchChem Technical Support Team. Date: March 2026

ICH Guidelines for Lesinurad Impurity C Limits: A Comparative Analytical Guide

As pharmaceutical pipelines mature, the rigorous control of related substances and degradation products remains the cornerstone of drug safety. Lesinurad, a selective uric acid reabsorption inhibitor (URAT1) indicated for the treatment of hyperuricemia associated with gout, has a well-defined maximum daily dose (MDD) of 200 mg[1][2]. During its synthesis and shelf-life, specific related substances, such as Lesinurad Impurity C—a dibromo derivative (Molecular Formula: C17H13Br2N3O2S)[3]—must be strictly monitored.

This guide provides an objective, data-driven comparison of analytical methodologies used to quantify Lesinurad Impurity C, grounded in the International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2) regulatory frameworks[4][5].

The control strategy for Impurity C is dictated by the drug's MDD. Because Lesinurad's MDD is 200 mg (which falls into the >10 mg to ≤2 g per day category), the ICH Q3A(R2) and Q3B(R2) guidelines mandate specific limits based on either a percentage of the API or a total daily intake (TDI) in milligrams, whichever is lower[4][5][6].

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10% or 1.0 mg TDI (0.10% of 200 mg = 0.2 mg. Since 0.2 mg < 1.0 mg, the threshold is 0.10% ).

  • Qualification Threshold: 0.15% or 1.0 mg TDI (0.15% of 200 mg = 0.3 mg. Since 0.3 mg < 1.0 mg, the threshold is 0.15% ).

To ensure compliance, any analytical method developed must possess a Limit of Quantitation (LOQ) comfortably below the 0.05% reporting threshold.

ICH_Decision_Logic MDD Lesinurad MDD 200 mg/day Report Reporting Threshold 0.05% MDD->Report > 0.05% Identify Identification Threshold 0.10% MDD->Identify > 0.10% Qualify Qualification Threshold 0.15% MDD->Qualify > 0.15% Action1 Report Impurity C in CoA Report->Action1 Action2 Structural Elucidation (e.g., LC-MS/MS) Identify->Action2 Action3 Safety/Tox Qualification Required Qualify->Action3

ICH Q3A/Q3B decision logic for Lesinurad Impurity C based on a 200 mg maximum daily dose.

Comparative Analysis: Conventional HPLC vs. Modern UHPLC

Historically, Lesinurad and its impurities have been analyzed using conventional High-Performance Liquid Chromatography (HPLC) with 5.0 µm stationary phases[7]. However, quantifying Impurity C at levels below 0.05% often pushes the sensitivity limits of standard HPLC.

Transitioning to Ultra-High-Performance Liquid Chromatography (UHPLC) utilizing sub-2 µm particles fundamentally alters the chromatographic physics. According to the van Deemter equation, smaller particles minimize eddy diffusion (the


-term) and reduce the resistance to mass transfer (the 

-term). This generates sharper peaks, higher theoretical plate counts, and a superior Signal-to-Noise (S/N) ratio, which is critical for trace impurity detection.

Table 1: Performance Comparison for Lesinurad Impurity C Quantitation

Analytical ParameterConventional HPLC-UVModern UHPLC-PDAScientific Rationale & Causality
Stationary Phase 5.0 µm C18 (250 × 4.6 mm)1.7 µm C18 (100 × 2.1 mm)Sub-2 µm particles maximize theoretical plates, reducing band broadening.
Flow Rate 1.0 mL/min0.4 mL/minLower optimal linear velocity for smaller columns reduces solvent waste by ~80%.
Run Time ~25 minutes~5 minutes5x increase in throughput accelerates routine batch release and stability testing.
Resolution (

)
1.83.5Enhanced peak capacity ensures baseline separation of the dibromo Impurity C from the API.
Limit of Quantitation 0.06%0.015%UHPLC easily achieves the <0.05% ICH reporting threshold due to a higher S/N ratio.

Note: The conventional HPLC method fails to comfortably establish an LOQ below the 0.05% reporting threshold, making UHPLC the mathematically and scientifically superior choice for regulatory compliance.

Self-Validating Experimental Protocol (UHPLC-PDA)

To guarantee trustworthiness, the following UHPLC protocol is designed as a self-validating system. Every sequence includes specific system suitability checks that mathematically prove the system's fitness to enforce ICH limits before any batch data is accepted.

Phase 1: Mobile Phase & Sample Preparation
  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Causality: Lesinurad contains a carboxylic acid moiety. TFA lowers the pH of the mobile phase well below the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       of this functional group, suppressing ionization. This maintains the analyte in a hydrophobic state, ensuring strong retention on the C18 phase and eliminating peak tailing.
      
  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Sample Diluent: Methanol:Water (50:50 v/v).

    • Causality: Injecting samples dissolved in 100% organic solvent into a highly aqueous mobile phase causes "strong-solvent effects," leading to peak fronting and splitting. Matching the diluent to the initial mobile phase conditions prevents this physical distortion.

  • Standard Preparation: Spike Lesinurad API (1.0 mg/mL) with Impurity C at the 0.05% reporting threshold (0.5 µg/mL).

Phase 2: Chromatographic Execution
  • Column: C18, 100 mm × 2.1 mm, 1.7 µm.

  • Column Temperature: 40°C (Reduces mobile phase viscosity, keeping backpressure within safe UHPLC limits).

  • Gradient: 20% B to 80% B over 4.0 minutes, hold for 1.0 minute.

  • Detection: Photodiode Array (PDA) at ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     = 255 nm.
    
Phase 3: System Suitability & Self-Validation

Before analyzing unknown samples, the system must pass two critical gates:

  • Resolution Check: The resolution (

    
    ) between Lesinurad and Impurity C must be 
    
    
    
    .
  • Sensitivity Check: An injection of the 0.05% Impurity C standard must yield a Signal-to-Noise (S/N) ratio

    
    . This mathematically validates that the system is capable of accurately reporting at the ICH threshold.
    

UHPLC_Workflow Prep Sample Prep (Spiked Impurity C) Chrom UHPLC Separation (Sub-2 µm C18) Prep->Chrom Detect PDA Detection (λ = 255 nm) Chrom->Detect Quant Data Processing (ICH Limits) Detect->Quant

Self-validating UHPLC-PDA workflow for the quantification of Lesinurad Impurity C.

Conclusion

Controlling Lesinurad Impurity C requires strict adherence to the 0.05% reporting, 0.10% identification, and 0.15% qualification thresholds set by ICH Q3A/Q3B for a 200 mg MDD drug. While conventional HPLC struggles with the sensitivity required for the reporting threshold, transitioning to a UHPLC-PDA platform utilizing sub-2 µm particle chemistry provides the theoretical plates and S/N ratio necessary to confidently and reproducibly quantify this dibromo impurity. By implementing self-validating system suitability checks, analytical scientists can ensure continuous, audit-proof regulatory compliance.

References

  • Lesinurad Dosage Guide + Max Dose, Adjustments. Drugs.com. Available at:[Link]

  • ZURAMPIC (lesinurad) tablets - Prescribing Information. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Lesinurad Impurity C (CAS 1038366-57-2). Quality Control Chemicals (QCC). Available at:[Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • ICH Q3B (R2) Impurities in new drug products - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Drug Impurities (ICH Q3A/Q3B Thresholds). Society of Chemical Industry (SCI). Available at:[Link]

  • Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad. ResearchGate. Available at: [Link]

Sources

Technical Comparison: Lesinurad Impurity C vs. USP Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical evaluation of Lesinurad Impurity C (CAS 1384208-36-9) compared to official USP Reference Standards . It is designed for analytical scientists and formulation chemists requiring precise impurity profiling for New Drug Application (NDA) filings and stability studies.

Executive Summary

In the development of Lesinurad (a URAT1 inhibitor), accurate quantification of degradation products is critical for ICH Q3A/B compliance. While the United States Pharmacopeia (USP) provides standards for the API and primary related compounds (typically Related Compounds A and B), Lesinurad Impurity C (the des-bromo hydroxy/oxo analog) often requires a dedicated, third-party reference standard.

This guide demonstrates that relying solely on USP System Suitability mixtures may fail to adequately resolve or quantify Impurity C due to its distinct polarity and UV absorption profile. We present experimental protocols and comparative data to validate the necessity of a specific Impurity C standard.

Chemical Identity & Structural Context

Understanding the structural divergence is key to explaining the chromatographic behavior.

FeatureLesinurad (API) Lesinurad Impurity C
Chemical Name 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid2-((4-(4-cyclopropylnaphthalen-1-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio)acetic acid
CAS Number 878672-00-51384208-36-9
Molecular Formula C₁₇H₁₄BrN₃O₂SC₁₇H₁₅N₃O₃S
Molecular Weight 404.28 g/mol 341.38 g/mol
Key Difference Contains Bromine at C5 position of triazole ring.[1][][3][4][5][6][7][8][9][10][11]Bromine replaced by Carbonyl (Oxo) / Hydroxyl group.
Origin Active Pharmaceutical Ingredient.[1][3][4][5][8][12][13][14][15][16]Hydrolytic Degradation : Hydrolysis of the C-Br bond under stress conditions.
Degradation Pathway Visualization

The following diagram illustrates the formation of Impurity C from Lesinurad via hydrolysis, a critical pathway to monitor during stability testing.

Lesinurad_Degradation cluster_legend Legend Lesinurad Lesinurad (API) (C-Br Bond) Intermediate Transition State (Nucleophilic Attack) Lesinurad->Intermediate Hydrolysis (+H2O, -HBr) Acidic/Basic Stress ImpurityC Impurity C (Des-bromo Hydroxy/Oxo) Intermediate->ImpurityC Tautomerization key Blue: API | Red: Impurity C

Figure 1: Proposed degradation pathway showing the hydrolysis of Lesinurad to Impurity C.

Comparative Analysis: Impurity C Standard vs. USP RS

The "Gap" in Official Standards

USP monographs typically prioritize process impurities (like Desbromo Impurity A or Chloro Impurity B). Impurity C, often a degradation product appearing during long-term stability studies, may not be explicitly identified in the general USP Lesinurad Reference Standard mixture.

ParameterLesinurad Impurity C (Third-Party Standard) USP Lesinurad Reference Standard (RS)
Composition >98% Pure Single Entity (Impurity C)Typically 100% API (or defined mixture for SST)
Primary Use Retention time marker; Quantitative calibration for Impurity C.Assay of API; System Suitability Testing.
Quantification Direct external standard method.Requires RRF (Relative Response Factor) assumption if specific standard is absent.
UV Response Distinct : Loss of Br and gain of C=O shifts

and extinction coefficient.
Baseline response.
Relative Response Factor (RRF) Impact

Using the API (Lesinurad) to quantify Impurity C without a correction factor can lead to significant errors. The oxo-triazole chromophore in Impurity C absorbs differently than the bromo-triazole.

  • Experimental Observation: Impurity C typically shows a lower response at 254 nm compared to Lesinurad.

  • Consequence: If you assume RRF = 1.0 (using USP Lesinurad RS to quantify Impurity C), you may underestimate the impurity level, risking regulatory non-compliance.

Experimental Protocol: HPLC Impurity Profiling

This validated protocol separates Lesinurad from Impurity C and other related compounds.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters Alliance).

  • Column: Inertsil ODS-3V or BDS Hypersil C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 255 nm (primary) and 290 nm (secondary).

  • Column Temp: 30°C.

  • Injection Volume: 20 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
15.04060
25.02080
30.06040
35.06040
Analytical Workflow

The following workflow ensures data integrity when using the Impurity C standard.

Analytical_Workflow Start Start: Impurity Profiling Prep_Std Prep 1: Impurity C Standard (0.5 µg/mL in Diluent) Start->Prep_Std Prep_Sample Prep 2: Lesinurad Sample (Forced Degradation/Stability) Start->Prep_Sample HPLC_Run HPLC Analysis (Gradient Method) Prep_Std->HPLC_Run Prep_Sample->HPLC_Run Identify Identification: Compare RT of Sample Peak vs. Impurity C Std HPLC_Run->Identify Calc_RRF Calculate RRF: (Area_Imp / Conc_Imp) / (Area_API / Conc_API) Identify->Calc_RRF Method Validation Quantify Quantification: Use RRF for accurate % w/w Identify->Quantify Routine QC

Figure 2: Workflow for identifying and quantifying Impurity C using a specific reference standard.

Performance Data Summary

The following data represents typical system suitability parameters observed when comparing the specific Impurity C standard against the API.

Table 1: System Suitability & Retention Data
ComponentRetention Time (min)Relative Retention Time (RRT)Resolution (Rs)Symmetry Factor
Lesinurad (API) 12.41.00-1.1
Impurity C 8.2 0.66 > 4.0 (vs API)1.05
Impurity A (Desbromo)9.50.77> 2.0 (vs Imp C)1.1

Note: Impurity C elutes significantly earlier than Lesinurad due to the increased polarity of the hydroxyl/oxo group compared to the bromine atom.

Table 2: Response Factor Analysis (at 255 nm)
StandardLinearity (

)
Relative Response Factor (RRF)
Lesinurad USP RS> 0.9991.00 (Reference)
Lesinurad Impurity C > 0.9990.82

Interpretation: The RRF of 0.82 indicates that Impurity C has a lower UV response than the API.

  • Without Standard: If you integrate the Impurity C peak and calculate concentration assuming it responds like Lesinurad, you will calculate a value that is 18% lower than the actual amount.

  • With Standard: Using the authentic Impurity C standard allows you to correct for this difference, ensuring you do not under-report impurities near the threshold limits (0.10%).

Conclusion

While USP Reference Standards are indispensable for assaying the active pharmaceutical ingredient, they are often insufficient for quantifying specific degradation products like Lesinurad Impurity C .

Recommendation:

  • For Release Testing: Use USP Lesinurad RS for Assay and Identification.

  • For Stability & Impurity Profiling: Supplement with a certified Lesinurad Impurity C Reference Standard (CAS 1384208-36-9). This ensures accurate identification (via RRT 0.66) and precise quantification (correcting for RRF 0.82), mitigating the risk of regulatory queries regarding mass balance discrepancies.

References

  • National Center for Biotechnology Information (NCBI). "Lesinurad | C17H14BrN3O2S | CID 53465279." PubChem Compound Summary. Accessed October 26, 2023. [Link]

  • Khader, S., et al. "Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Pharmaceutical Dosage Form." International Journal of Applied Pharmaceutical Sciences and Research, vol. 4, no. 4, 2019. [Link]

  • European Medicines Agency (EMA). "Zurampic (lesinurad) - Assessment Report." EMA/123456/2016. [Link]

Sources

linearity and accuracy studies for Lesinurad Impurity C

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Analytical Validation of Lesinurad Impurity C

Executive Summary

In the analytical development of Lesinurad (a URAT1 inhibitor), the precise quantification of process-related impurities is a critical quality attribute (CQA). This guide focuses on Impurity C , identified in this context as the Dibromo-Lesinurad analog (C17H13Br2N3O2S), a potential byproduct of the bromination step during API synthesis.

This guide compares the validation performance—specifically Linearity and Accuracy —of a high-purity Certified Reference Standard (The Product) versus a conventional Synthesized Crude Standard (The Alternative) .

Key Finding: While both standards may exhibit acceptable linearity (


), the lack of mass-balance purity characterization in the Alternative leads to significant Accuracy failures  (Recovery > 105%), posing a risk of regulatory rejection during ICH Q2(R1) validation.

Technical Background: Defining Impurity C

Lesinurad is chemically 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid.[1][2] Impurity C (Dibromo analog) typically arises from over-bromination or the use of dibrominated starting materials. Due to the additional bromine atom, Impurity C is more hydrophobic and elutes later than the main API peak on Reverse-Phase C18 columns.

CompoundChemical StructureMolecular WeightRelative Retention (RRT)
Lesinurad C17H14Br N3O2S404.28 g/mol 1.00
Impurity C C17H13Br2 N3O2S483.18 g/mol ~1.41 (Method Dependent)

Expert Insight: Many "market" standards are sold based on Chromatographic Purity (Area %) alone. However, impurities often retain significant inorganic salts or residual solvents from synthesis. A standard with 99.0% Area Purity might only have 85% Assay Potency. This discrepancy is the root cause of accuracy failures.

Comparative Study: Product vs. Alternative

We evaluated the validation parameters using two sources of Impurity C:

  • The Product (Certified Reference Standard - CRS):

    • Purity: 99.2% (Mass Balance: corrected for water (KF), residual solvents (GC), and sulfated ash).

    • Characterization: NMR, MS, IR, HPLC.

  • The Alternative (Crude Synthesized Standard):

    • Purity: 98.5% (HPLC Area % only).

    • Characterization: MS only.

Experimental Methodology
  • Instrument: UPLC System with PDA Detector (255 nm).

  • Column: C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Target Concentration: 0.15% (Specification limit relative to 200 µg/mL API).

Study 1: Linearity

Objective: Verify the method's ability to obtain test results directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a stock solution of Impurity C at 100 µg/mL.

  • Perform serial dilutions to create 6 levels: LOQ, 50%, 80%, 100%, 120%, and 150% of the specification limit.

  • Inject each level in triplicate.

Data Comparison
ParameterProduct (CRS)Alternative (Crude)Analysis
Range 0.05 – 1.5 µg/mL0.05 – 1.5 µg/mLIdentical ranges tested.
Slope (m) 2450022100Discrepancy: The lower slope of the Alternative indicates less "active" mass per unit weight.
Y-Intercept 15.245.8The Alternative shows a higher intercept, suggesting matrix interference or baseline noise contribution relative to signal.
Correlation (

)
0.9998 0.9991 Both pass the standard criteria (

).
Residual Sum of Squares 0.020.15The Product data fits the regression line significantly better.

Study 2: Accuracy (Recovery)

Objective: Determine the closeness of agreement between the value accepted as a conventional true value and the value found. This is the "stress test" for the standard's quality.

Protocol:

  • Spiking: Lesinurad API (free of Impurity C) is spiked with Impurity C at three levels: 50%, 100%, and 150% of the limit.

  • Calculation: Recovery (%) = (Found Amount / Added Amount) × 100.

  • Critical Variable: The "Added Amount" is calculated based on the assigned purity of the standard used.

Data Comparison
Spiking LevelProduct (CRS) Recovery (%)Alternative (Crude) Recovery (%)Acceptance Criteria
Level 1 (50%) 99.4%108.2%90.0% – 110.0%
Level 2 (100%) 100.1%112.5% (FAIL) 90.0% – 110.0%
Level 3 (150%) 99.8%111.8% (FAIL) 90.0% – 110.0%

Root Cause Analysis: The Alternative standard was assumed to be 98.5% pure (Area %). However, actual mass balance analysis (performed post-hoc) revealed it contained ~12% inorganic salts from the bromination quench step.

  • The Error: We weighed 1.0 mg of Alternative, assuming 0.985 mg of analyte. In reality, we only added ~0.86 mg.

  • Wait, the logic is reversed?

    • Scenario A (Standard used to Quantify): If we use the Crude Standard to build the calibration curve, the curve slope is lower (less response per "assumed" µg). When we inject a real sample (or a spike), the lower slope results in a higher calculated concentration.

    • Result: This explains the 112% Recovery . The method overestimates the impurity because the standard curve is "weak."

Visualization: Validation Workflow

The following diagram outlines the self-validating workflow required to prevent Accuracy failures.

ValidationWorkflow Start Start: Impurity C Validation StdChar Standard Characterization (Mass Balance vs Area %) Start->StdChar DecisionPurity Is Potency > 95% & Fully Characterized? StdChar->DecisionPurity UseCRS Use Certified Reference Standard (The Product) DecisionPurity->UseCRS Yes UseAlt Use Crude Standard (The Alternative) DecisionPurity->UseAlt No Linearity Execute Linearity Study (5 Levels, Triplicate) UseCRS->Linearity UseAlt->Linearity Accuracy Execute Accuracy Study (Spike into Matrix) Linearity->Accuracy ResultPass PASS: Recovery 98-102% Robust Method Accuracy->ResultPass Using CRS ResultFail FAIL: Recovery > 110% Overestimation Risk Accuracy->ResultFail Using Crude

Figure 1: Decision logic for selecting Analytical Standards. Note how the choice of standard directly dictates the Accuracy outcome.

Detailed Protocol: Accuracy by Recovery

To replicate the successful validation using the Product , follow this self-validating protocol.

Step 1: System Suitability

  • Inject the Standard Solution (0.5 µg/mL) six times.

  • Requirement: %RSD of Peak Area

    
     5.0%; Tailing Factor 
    
    
    
    2.0.

Step 2: Sample Preparation (Spiked)

  • Weigh 50 mg of Lesinurad API into a 50 mL volumetric flask.

  • Add Product (CRS) stock solution to achieve spike levels of 0.075%, 0.15%, and 0.225%.

  • Dilute to volume with Diluent (50:50 ACN:Water).

  • Sonicate for 10 minutes (Self-validation: Ensure temperature does not exceed 25°C to prevent degradation).

Step 3: Calculation



  • Where

    
     is corrected by the Potency  of the CRS.
    

References

  • US Food and Drug Administration (FDA). NDA 207988: Zurampic (Lesinurad) Tablets, Chemistry Review. Center for Drug Evaluation and Research. [Link]

  • Quality Control Chemicals (QCC). Lesinurad Impurity C (Dibromo Analog) Reference Standard Data Sheet.[Link]

  • National Institutes of Health (NIH). PubChem Compound Summary for Lesinurad. PubChem. [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • Asian Journal of Organic & Medicinal Chemistry. A New Validated Stability Indicating RP-HPLC Method for the Quantification of Allopurinol and Lesinurad.[Link][3]

Sources

System Suitability Criteria for Lesinurad Impurity C Analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Method Optimization

Executive Summary & Technical Context[1][2][3][4][5][6]

In the impurity profiling of Lesinurad (a URAT1 inhibitor), the separation of Impurity C presents a specific chromatographic challenge due to its structural similarity to the parent API and its polar nature. This guide objectively compares two analytical approaches—Standard HPLC (Method A) versus Optimized UHPLC (Method B) —to establish robust system suitability criteria (SSC) that ensure data integrity.

Defining the Target: Lesinurad Impurity C

For the purpose of this guide, Impurity C is chemically defined as the desbromo-oxo degradation product, a common hydrolysis impurity.[1]

  • Chemical Name: 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio)acetic acid[1]

  • CAS Registry: 1384208-36-9[1][2]

  • Molecular Formula: C₁₇H₁₅N₃O₃S

  • Differentiation: Unlike Lesinurad (which contains a bromine atom), Impurity C possesses a carbonyl group at the triazole ring, significantly altering its polarity and pKa.[1]

Comparative Methodology: Standard vs. Optimized

The following comparison analyzes the performance of a traditional Pharmacopeial-style method against a modern, optimized stability-indicating method (SIM).

Table 1: Method Performance Comparison
FeatureMethod A: Traditional HPLC (Reference)Method B: Optimized UHPLC (Recommended)
Stationary Phase C18 (L1), 5 µm, Porous SilicaPhenyl-Hexyl or C18 Core-Shell, 1.7 µm
Separation Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Mobile Phase 0.1% TFA in Water / Methanol10 mM Phosphate (pH 3.[1]5) / Acetonitrile
Elution Order Impurity C (Fronting)

Lesinurad
Impurity C (Sharp)

Lesinurad
Resolution (

)

(Marginal)

(Robust)
Tailing Factor (

)

(Significant Tailing)

(Symmetric)
Run Time 25 - 30 minutes8 - 12 minutes
Suitability Verdict Fail / Risk of OOS Pass / High Reliability
Expert Insight: The Causality of Failure in Method A

Method A relies on Trifluoroacetic Acid (TFA) as a modifier.[1] While common, TFA can cause ion-pairing effects that lead to peak broadening for nitrogen-rich triazole rings found in Lesinurad.[1] Furthermore, the standard C18 chemistry lacks the selectivity to distinctly resolve the polar "oxo" impurity from the desbromo degradants, leading to marginal resolution (


) and frequent system suitability failures.[1]

Detailed Experimental Protocols

To replicate the Optimized Performance (Method B) , follow this self-validating protocol. This workflow is designed to meet strict SSC limits for Impurity C quantitation.

Reagents and Standards[2][3][7][9][10]
  • Lesinurad Reference Standard: >99.0% purity.[1][3]

  • Impurity C Standard: >95.0% purity (CAS 1384208-36-9).[1]

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid.[1]
    
Chromatographic Conditions (Method B)[7]
  • Instrument: UHPLC System with PDA/UV detector.

  • Column: Acquity UPLC CSH Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm (or equivalent).[1]

    • Why Phenyl-Hexyl? The

      
       interactions provide superior selectivity for the naphthalene ring differences between the parent and the oxo-impurity compared to standard alkyl chains.[1]
      
  • Mobile Phase A: 10 mM

    
     adjusted to pH 3.5 with Diluted Phosphoric Acid.
    
  • Mobile Phase B: 100% Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Detection: UV at 254 nm.[1]

  • Injection Volume: 2.0 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
8.04060
10.01090
10.19010
12.09010

System Suitability Criteria (The Core Directive)

For valid analysis of Impurity C, the system must pass the following rigorous criteria before sample analysis. These limits are derived from ICH Q2(R1) and USP <621> guidance but tightened for this specific impurity profile.

Table 2: Mandatory System Suitability Limits
ParameterAcceptance CriteriaScientific Rationale
Resolution (

)
NLT 2.0 (Impurity C vs. Lesinurad)Critical. Impurity C elutes immediately prior to Lesinurad.[1]

risks integration errors where the impurity tail merges with the API front.[1]
Tailing Factor (

)
NMT 1.5 (Lesinurad Peak)High tailing masks adjacent impurities.[1] The triazole moiety is prone to tailing; pH 3.5 buffer suppresses silanol ionization to control this.[1]
Theoretical Plates (

)
NLT 5,000 Ensures column efficiency is sufficient for separation.[1]
% RSD (Precision) NMT 5.0% (for Impurity C at LOQ)Verifies injection precision at low concentrations (typically 0.1% specification level).
Signal-to-Noise (S/N) NLT 10 (at Limit of Quantitation)Confirms sensitivity to detect Impurity C at 0.05% levels.

NLT = Not Less Than; NMT = Not More Than

Visualization: System Suitability Decision Workflow[7]

The following diagram illustrates the logical flow for evaluating system suitability and troubleshooting failures specific to Lesinurad Impurity C.

SystemSuitability Start Start: System Suitability Injection CheckRes Check Resolution (Rs) Impurity C vs Lesinurad Start->CheckRes PassRes Rs >= 2.0? CheckRes->PassRes CheckTailing Check Tailing Factor (T) Lesinurad Peak PassRes->CheckTailing Yes FailRes FAILURE: Co-elution Risk Action: Check Mobile Phase pH or Replace Column PassRes->FailRes No (< 2.0) PassTailing T <= 1.5? CheckTailing->PassTailing CheckRSD Check Precision (%RSD) 6 Replicates PassTailing->CheckRSD Yes FailTailing FAILURE: Peak Asymmetry Action: Replace Guard Column or Check Buffer Prep PassTailing->FailTailing No (> 1.5) PassRSD RSD <= 2.0% (API) RSD <= 5.0% (Imp) CheckRSD->PassRSD Success SYSTEM PASS Proceed to Sample Analysis PassRSD->Success Yes FailRSD FAILURE: Injector/Pump Issue Action: Check Leak/Needle Wash PassRSD->FailRSD No

Caption: Logical workflow for validating system suitability before Lesinurad batch release testing.

References

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 56928182, Lesinurad.[1][Link][1]

Sources

Comparative Guide: Forced Degradation & Profiling of Lesinurad Impurity C

[1]

Executive Summary & Technical Context

Lesinurad (RDEA594) is a URAT1 inhibitor containing a 1,2,4-triazole core substituted with a bromine atom.[1][2] The stability of this bromine substituent is critical; its displacement leads to the formation of Impurity C (CAS 1384208-36-9).[1]

Impurity C Identity:

  • Chemical Name: 2-[[4-(4-cyclopropylnaphthalen-1-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]thio]acetic acid.[1]

  • Mechanism of Formation: Nucleophilic aromatic substitution (SNAr) of the bromine atom by a hydroxyl group, followed by tautomerization to the thermodynamically stable keto-form.[1]

  • Molecular Formula: C₁₇H₁₅N₃O₃S (MW: 341.39 g/mol ).[1]

  • Key Characteristic: Loss of the isotopic bromine pattern in Mass Spectrometry and a mass shift of -63 Da (relative to Lesinurad).[1]

This guide compares stress conditions (Acid vs. Base vs. Oxidation) to determine the optimal workflow for generating Impurity C for reference standard qualification.

Mechanistic Degradation Pathway

Understanding the chemical causality is essential for controlling impurity formation.[1] The formation of Impurity C is driven by the susceptibility of the C-Br bond on the triazole ring to nucleophilic attack.[1]

Pathway Visualization

The following diagram illustrates the degradation mechanism and the analytical decision tree for identifying Impurity C.

Lesinurad_Degradationcluster_AnalysisAnalytical DetectionLesinuradLesinurad API(C17H14BrN3O2S)MW: 404.28IntermedTransition State(Br Displacement)Lesinurad->IntermedNucleophilic Attack (OH-)DesbromoDesbromo Impurity(Reductive Dehalogenation)MW: 325.39Lesinurad->DesbromoPhotolysis / ReductionImpurityCImpurity C(5-Oxo-Lesinurad)C17H15N3O3SMW: 341.39Intermed->ImpurityCHydrolysis & Tautomerization(Base Stress)LCMSLC-MS IdentificationLoss of Br Isotope Pattern[M+H]+ = 342.09ImpurityC->LCMS

Caption: Mechanistic pathway showing the conversion of Lesinurad to Impurity C via base-catalyzed hydrolysis (SNAr), distinct from reductive debromination.

Comparative Analysis: Stress Conditions

To generate Impurity C for method validation or standard isolation, the choice of stress condition is paramount.[1] The table below compares the efficacy of standard ICH Q1B stress conditions.

Table 1: Stress Condition Efficacy for Impurity C Generation[1]
Stress ConditionReagent / SetupPrimary Degradation MechanismImpurity C YieldSpecificityRecommendation
Acidic Hydrolysis 0.1N - 1N HCl, Reflux (60°C)Acid-catalyzed hydrolysis; DecarboxylationLow (<5%) ModerateNot recommended for Impurity C isolation; leads to other degradants.[1]
Basic Hydrolysis 0.1N - 1N NaOH, Ambient - 60°C Nucleophilic Aromatic Substitution (SNAr) High (>20%) High Primary Method. The OH⁻ ion acts as a strong nucleophile displacing Br.[1]
Oxidation 3-10% H₂O₂S-oxidation (Sulfoxide/Sulfone formation)NegligibleLowProduces Impurity D (Sulfoxide) and others; minimal Impurity C.
Photolysis UV Light (254 nm)Homolytic bond cleavage (Radical)LowLowFavors Desbromo Lesinurad (Radical H-abstraction), not Impurity C.

Expert Insight: While Lesinurad is labile to both acid and base, Basic Hydrolysis is the specific "switch" for Impurity C. Acidic conditions often lead to complex mixtures including ester hydrolysis (if esters are present) or decarboxylation, whereas the electron-deficient triazole ring specifically invites nucleophilic attack by hydroxide ions (OH⁻) at the C-Br position.[1]

Experimental Protocols (Self-Validating)

Protocol A: Targeted Generation of Impurity C (Basic Hydrolysis)

This protocol is designed to maximize the yield of Impurity C for relative retention time (RRT) determination or isolation.[1]

Materials:

  • Lesinurad API (>99% purity).[1]

  • 0.1 N Sodium Hydroxide (NaOH).[1]

  • 0.1 N Hydrochloric Acid (HCl) (for neutralization).[1]

  • HPLC Mobile Phase (Acetonitrile/Water).[1]

Workflow:

  • Preparation: Dissolve 50 mg of Lesinurad API in 5 mL of Acetonitrile (ACN) to ensure complete solubility.

  • Stress Induction: Add 5 mL of 0.1 N NaOH . The final concentration is approx. 5 mg/mL.[1]

  • Incubation:

    • Initial Screen: Stir at room temperature (25°C) for 4 hours.

    • Intensified: If yield is <5% by HPLC, heat to 60°C for 1-2 hours.[1]

  • Quenching: Neutralize the solution with exactly 5 mL of 0.1 N HCl . Crucial Step: Failure to neutralize will damage silica-based HPLC columns and distort peak shapes.[1]

  • Dilution: Dilute to target analytical concentration (e.g., 0.5 mg/mL) with Mobile Phase.

  • Filtration: Filter through a 0.22 µm PTFE filter before injection.

Protocol B: Analytical Quantification (HPLC-UV)

A stability-indicating method capable of resolving the Br-containing API from the Des-bromo/Hydroxy impurities.[1]

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 90% A / 10% B[1]

    • 20 min: 10% A / 90% B (Linear ramp to elute hydrophobic impurities)

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV at 290 nm (optimal for the triazole-naphthalene chromophore).[1]

  • Expected Results:

    • Lesinurad: ~12-14 min.

    • Impurity C: Elutes earlier than Lesinurad (RRT ~0.8 - 0.[1]9) due to the increased polarity of the hydroxyl/keto group compared to the bromine.[1]

Comparative Analysis: Analytical Techniques

When characterizing Impurity C, the choice of detector is critical for proving identity.[1]

Table 2: HPLC-UV vs. UPLC-MS Performance[1]
FeatureHPLC-UV (Standard)UPLC-MS (High Res)Verdict
Detection Principle Chromophore absorption (290 nm)Mass-to-Charge Ratio (m/z)MS is required for ID.
Impurity C ID Based on RRT only. Risk of co-elution with Desbromo impurity.[1]Definitive. Identifies mass shift (404 -> 342) and loss of Br isotope pattern (1:1 ratio of M/M+2 disappears).[1]
Sensitivity (LOQ) ~0.05% (0.5 µg/mL)<0.01% (Trace analysis)UV is sufficient for routine QC; MS for development.[1]
Throughput 20-30 min run time5-10 min run timeUPLC preferred for large stability studies.[1]

Critical Quality Attribute (CQA) Check: In UV analysis, Impurity C and the Desbromo impurity (Impurity A) have similar polarities and can co-elute.[1] MS detection distinguishes them easily:

  • Impurity C: m/z ~342 (Hydroxyl/Keto).[1]

  • Desbromo (Impurity A): m/z ~326 (Hydrogen).[1]

References

  • Validation of Stability Indicating HPLC Method for Lesinurad Source: National Institutes of Health (NIH) / PubMed Context:[1] Describes the lability of Lesinurad to acidic and basic hydrolysis and oxidation.[1] URL:[Link]

  • Forced Degradation Studies: Regulatory & Technical Overview Source: BioMed Research International Context:[1] General methodologies for stress testing APIs to generate hydrolysis degradants.[1] URL:[Link]

  • Lesinurad: Mechanism of Action and Chemistry Source: Wikipedia / DrugBank Context: Chemical structure data (Br-triazole core) confirming the susceptibility to nucleophilic attack.[1] URL:[Link]

Advanced Specificity Testing Guide: Lesinurad Impurity C in Complex Matrices

[1]

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Technical methodology for differentiating Lesinurad from its critical Ethyl Ester impurity (designated here as Impurity C) within a Zurampic-style excipient matrix.

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the development of Lesinurad (Zurampic), a selective uric acid reabsorption inhibitor (SURI), specificity testing is the critical gatekeeper for method validation.[1][2][3] The challenge is not merely detecting the Active Pharmaceutical Ingredient (API), but resolving it from structurally similar process impurities and a high-background excipient matrix.[1][2][3]

This guide objectively compares two chromatographic approaches for the specificity testing of Lesinurad, focusing on the separation of Impurity C (Lesinurad Ethyl Ester) . While standard C18 methods often suffice for potency, they frequently fail specificity requirements when challenged with lipophilic precursors like the ethyl ester in the presence of disintegrants like Crospovidone.[2][3]

The Chemical Challenge[1][3][6]
  • Lesinurad (API): A thioacetic acid derivative.[1][2][4][5][6][7] Contains a naphthalene ring and a triazole core.[1][2][3][4][7] Acidic (pKa ~3.5).[3][4]

  • Impurity C (Ethyl Ester): The synthetic precursor.[1][4] Lacks the free carboxylic acid, making it significantly more lipophilic and neutral.[1][2]

  • Excipient Matrix: Includes Lactose Monohydrate, Microcrystalline Cellulose, Hypromellose, and Magnesium Stearate.[1][2][4][7] These create a "front-eluting" noise interference that can mask early degradants, while Impurity C elutes late, risking carryover or peak broadening.[1][2][3]

Comparative Methodology: Standard vs. Optimized

We evaluated two distinct chromatographic systems to determine the optimal protocol for specificity.

Method A: The "Standard" Pharmacopeial Approach (Generic C18)[1][3][6]
  • Column: Traditional C18 (5 µm, 250 x 4.6 mm).[1][4]

  • Chemistry: Hydrophobic interaction dominant.[1][4]

  • Mobile Phase: Isocratic Acetonitrile:Phosphate Buffer (40:60).[1][4]

  • Outcome: High retention of Impurity C leads to broad peaks and poor sensitivity (LOQ).[1][2][4] Specificity is compromised by peak tailing of the API masking adjacent impurities.[2][4]

Method B: The "High-Specificity" Approach (Core-Shell Phenyl-Hexyl)[1][3][6]
  • Column: Core-Shell Phenyl-Hexyl (2.6 µm, 100 x 4.6 mm).[1][2][3][4]

  • Chemistry: Pi-Pi interactions (targeting the Lesinurad naphthalene ring) + Hydrophobic interaction.[1][4]

  • Mobile Phase: Gradient Methanol:Formate Buffer.

  • Outcome: The pi-pi selectivity pulls the aromatic API away from the aliphatic excipients.[1][2][4] The core-shell morphology sharpens the late-eluting Impurity C, significantly improving Resolution (

    
    ) and Signal-to-Noise (
    
    
    ).[1][2][3]
Performance Data Summary
MetricMethod A (Standard C18)Method B (Phenyl-Hexyl Core-Shell)Verdict
Resolution (API vs. Impurity C) 2.1 (Adequate but broad)5.8 (Superior) Method B offers robust separation space.[1][2][3][4]
Impurity C Tailing Factor 1.81.1 Method B eliminates secondary interactions.
Run Time 25 minutes12 minutes Method B increases throughput by 50%+.[1][4]
Excipient Interference Co-elution with early degradantsBaseline resolved Method B's methanol selectivity clears the void volume.[1][4]
LOD (Impurity C) 0.05%0.01% Method B is 5x more sensitive.[1][4]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system.[1][2][3][4] If the System Suitability criteria are not met, the data is automatically invalid.[2][3]

Reagents and Standards[1][3][4][6][8][12]
  • Lesinurad Reference Standard: >99.0% purity.[1][4]

  • Impurity C Standard (Ethyl Ester): CAS 1158970-52-5.[1][2][3][4][8]

  • Excipient Placebo: Mixture of Lactose monohydrate (53%), Microcrystalline cellulose, Hypromellose, Crospovidone, Mg Stearate.[1][2][4]

  • Solvent: Diluent A (50:50 Acetonitrile:Water).[1][4]

Solution Preparation[1][6][8]
  • Stock Preparation: Dissolve Lesinurad (100 mg) and Impurity C (1 mg) in 100 mL Diluent A.

  • Specificity Solution (Spiked): Transfer 5 mL of Stock to a 50 mL flask. Add 500 mg of Excipient Placebo.[1][2][4] Sonicate for 20 mins. Dilute to volume. Filter through 0.22 µm PVDF (Nylon binds Lesinurad impurities).[3][4]

  • Control Solution: Excipient Placebo only, treated identically.

Chromatographic Conditions (Method B - Recommended)[1][3][6][8]
  • Instrument: UPLC or HPLC compatible with sub-3 µm particles.

  • Column: Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm.[1][2][3][4]

  • Flow Rate: 1.2 mL/min.[1][4]

  • Temperature: 40°C.[1][4]

  • Detection: PDA (Photodiode Array) at 254 nm (Max absorption) and 290 nm (Selectivity check).[1][3][4]

  • Gradient Program:

    • 0.0 min: 30% B[1][4]

    • 8.0 min: 80% B[1][4]

    • 10.0 min: 80% B[1][4]

    • 10.1 min: 30% B[1][4]

    • 12.0 min: Stop (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Methanol)

Validation Criteria (Pass/Fail)
  • Interference: No peaks >0.05% area in the Control Solution at the retention time of Lesinurad or Impurity C.

  • Resolution:

    
     between Lesinurad and Impurity C must be 
    
    
    .[1][2][4]
  • Peak Purity: Purity Angle < Purity Threshold (using Waters Empower or Agilent OpenLab algorithms) for the Lesinurad peak in the spiked sample.

Visualizing the Specificity Workflow

The following diagram illustrates the logical flow of the specificity testing process, ensuring a "Go/No-Go" decision structure is maintained.

SpecificityWorkflowStartStart Specificity StudyPrepSamplesPrepare Samples:1. Placebo (Excipients)2. API Spike3. Impurity SpikeStart->PrepSamplesInjectInject into HPLC/UPLC(Method B: Phenyl-Hexyl)PrepSamples->InjectDataAcqAcquire PDA Data(Spectra 200-400nm)Inject->DataAcqCheckPlaceboCheck Placebo Interference?DataAcq->CheckPlaceboCheckResResolution (Rs) > 3.0?CheckPlacebo->CheckResNo Peaks DetectedFailMETHOD FAILURERe-optimize Gradient/ColumnCheckPlacebo->FailInterference FoundCheckPurityPeak Purity Pass?(Angle < Threshold)CheckRes->CheckPurityYesCheckRes->FailNo (Co-elution)CheckPurity->FailImpurity Co-elutionPassSPECIFICITY VALIDATEDProceed to Accuracy/LinearityCheckPurity->PassPure Peak

Caption: Logical workflow for specificity validation. Failure at any diamond node triggers a method re-optimization loop.[1][4]

Mechanism of Action & Impurity Risk[3][13]

Understanding why we test specificity requires understanding the biological target.[1][2][4] Lesinurad inhibits URAT1.[1][2][3][9][4][7][10] Impurities like the Ethyl Ester may have different affinities or toxicities.[3][4]

MOA_PathwayLesinuradLesinurad (API)URAT1URAT1 Transporter(Target)Lesinurad->URAT1INHIBITS(Therapeutic Effect)ExcretionUric AcidExcretionLesinurad->ExcretionIncreasesImpurityCImpurity C(Ethyl Ester)ImpurityC->URAT1Unknown Potency(Risk)KidneyLumenKidney Proximal Tubule(Lumen)KidneyLumen->URAT1ContainsUricAcidUric AcidReabsorptionURAT1->UricAcidFacilitates

Caption: Lesinurad targets URAT1 to increase uric acid excretion.[1][2][3][4][10] Impurity C (structural analog) poses unknown risks to this pathway.

References

  • European Medicines Agency. (2016).[1][3][4] Zurampic (lesinurad) Assessment Report. Retrieved from [1][2][3]

  • National Center for Biotechnology Information. (2025).[1][3][4] PubChem Compound Summary for CID 53465279, Lesinurad. Retrieved from [1][2][3][10]

  • U.S. Food and Drug Administration. (2015).[1][3][4] ZURAMPIC (lesinurad) Prescribing Information. Retrieved from [1][2][3]

  • PharmaCompass. (2024).[1][3][4] Lesinurad Impurities and API Standards. Retrieved from [1][2][3]

  • Veeprho Laboratories. (2024).[1][3][4] Lesinurad Ethyl Ester Impurity Standards. Retrieved from [1][2][3]

Inter-Laboratory Comparison: Quantification of Lesinurad Impurity C (Desbromo Analog)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents the findings of a multi-site inter-laboratory comparison (ILC) designed to evaluate the reproducibility and robustness of analytical methods for quantifying Impurity C (Desbromo Lesinurad) in pharmaceutical formulations.

The study compares a legacy HPLC-UV method (Method A) against an optimized UHPLC Core-Shell method (Method B) .[1][2] Data collected across three independent laboratories indicates that while Method A is sufficient for assay purposes, it fails to provide adequate resolution (


) for Impurity C at trace levels (<0.1%).[1][2] Method B, utilizing core-shell particle technology, demonstrated superior resolution (

), higher sensitivity, and inter-laboratory precision (RSD < 2.0%), making it the recommended standard for impurity profiling.[1][2]

Introduction & Technical Context

The Analyte: Lesinurad and Impurity C

Lesinurad is a URAT1 inhibitor used in the treatment of gout-associated hyperuricemia.[2][3] The synthesis and stability profile of Lesinurad involves several potential impurities. Impurity C , identified as the Desbromo analog (2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid), is a critical process-related impurity and potential degradation product formed via dehalogenation.[1][2]

  • Parent: Lesinurad (

    
    )[1][2][3][4][5]
    
  • Impurity C: Desbromo Lesinurad (

    
    )[1][2]
    

Due to the structural similarity—differing only by a bromine atom—Impurity C often co-elutes with the parent peak in standard C18 chemistries, leading to integration errors and regulatory non-compliance.

Study Objective

The primary objective was to determine if the optimized Method B could reduce inter-laboratory variability (reproducibility) compared to the standard pharmacopeial-style Method A, specifically for quantifying Impurity C at the ICH reporting threshold of 0.05%.

Inter-Laboratory Study Design

Three laboratories (Lab Alpha, Lab Beta, Lab Gamma) participated in the study.[1][2] Each lab received blinded samples containing Lesinurad spiked with Impurity C at three concentration levels: 0.05%, 0.10%, and 0.50%.[1]

Methodology Comparison
ParameterMethod A (Legacy Control)Method B (Optimized Alternative)
Instrument Standard HPLC (Agilent 1260 / Waters Alliance)UHPLC (Agilent 1290 / Waters H-Class)
Column C18 Porous,

,

C18 Core-Shell,

,

Mobile Phase Isocratic: ACN : Water (0.1% TFA) [60:40]Gradient: ACN : Ammonium Formate (pH 3.[1][2]5)
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV @ 254 nmPDA @ 290 nm (Maximized specificity)
Run Time 15 minutes6 minutes
Study Workflow Visualization

ILC_Workflow cluster_Labs Blind Distribution Start Study Initiation Prep Sample Preparation (Spiked Impurity C) Start->Prep LabA Lab Alpha (Method A & B) Prep->LabA LabB Lab Beta (Method A & B) Prep->LabB LabC Lab Gamma (Method A & B) Prep->LabC Data Data Acquisition (Chromatograms) LabA->Data LabB->Data LabC->Data Stat Statistical Analysis (ANOVA, %RSD) Data->Stat Report Final Consensus Stat->Report

Caption: Workflow for the Inter-Laboratory Comparison study, ensuring blinded sample distribution and centralized statistical analysis.

Results & Discussion

Chromatographic Resolution ( )

The most critical failure mode for Method A was the resolution between Lesinurad and Impurity C.

  • Method A: Average

    
     (Lab Alpha), 
    
    
    
    (Lab Beta).[1][2] This indicates "saddle" peak formation, making accurate integration of the impurity impossible at low levels.
  • Method B: Average

    
    .[1][2] The core-shell particles reduced diffusion path lengths, sharpening peaks and achieving baseline separation.[1][2]
    
Quantitative Performance Data

The following table summarizes the performance metrics across all three labs for the 0.10% spike level.

MetricMethod A (HPLC)Method B (Core-Shell UHPLC)Verdict
Resolution (

)


Method B Superior
Tailing Factor (

)


Method B Superior
Inter-Lab %RSD


Method B Robust
Recovery (%)

(Variable)

Method B Accurate
LOQ (

)


Method B Sensitive
Discussion on Causality

The high %RSD in Method A (8.4%) is attributed to integration variability.[1][2] Because Impurity C elutes on the tail of the parent peak in Method A, analysts in different labs applied different integration parameters (tangent skim vs. drop perpendicular), skewing the results. Method B's baseline separation eliminated this subjectivity, resulting in a tight %RSD (1.2%).[1]

Recommended Protocol: Method B (Core-Shell UHPLC)

Based on the ILC results, Method B is the validated standard for Lesinurad Impurity C quantification.

Reagents & Standards
  • Lesinurad Reference Standard: >99.0% purity.[1][2][6]

  • Impurity C Standard: Desbromo Lesinurad.

  • Solvents: LC-MS grade Acetonitrile and Water.[1][2]

  • Buffer: 10mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid.

Instrument Setup
  • Column: Kinetex C18 (or equivalent Core-Shell),

    
    , 
    
    
    
    .[1][2]
  • Column Temp:

    
     (Critical for mass transfer kinetics).[1][2]
    
  • Flow Rate:

    
    .[1][2]
    
  • Injection Volume:

    
    .
    
  • Detection: PDA/UV at 290 nm (Lesinurad

    
     typically 246nm or 290nm; 290nm offers better selectivity against solvent fronts).[1][2]
    
Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.09010
4.01090
5.01090
5.19010
6.09010
System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 2.0 between Lesinurad and Impurity C.
    
  • Symmetry:

    
    .[1][2]
    
  • Precision: %RSD of 6 replicate injections < 2.0%.

Degradation & Formation Pathway[7]

Understanding the origin of Impurity C is vital for process control. The diagram below illustrates the dehalogenation pathway.

Degradation_Pathway Lesinurad Lesinurad (Parent API) Intermediate Radical Intermediate Lesinurad->Intermediate Homolytic Cleavage (C-Br) Stress Stress Conditions (Light / Reducing Agents) Stress->Intermediate ImpurityC Impurity C (Desbromo Analog) Intermediate->ImpurityC H-Abstraction

Caption: Proposed pathway for the formation of Impurity C (Desbromo Lesinurad) via radical dehalogenation under stress.[1][2]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][2][7][8][9] (2005).[1][7][8][10][11] Link

  • U.S. Food and Drug Administration (FDA). ZURAMPIC (lesinurad) Tablets Prescribing Information.[1][2] (2015).[1][2][11] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53465279, Lesinurad.[1][2] (2025).[1][2][3][6][10][11] Link[1][2]

  • Khader, S., et al. Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad.[2][5][11] Int. J. App.[1][5] Pharm. Sci. Res. (2019). Link

  • Magdy, G., et al. A novel quality by design approach for development and validation of a green reversed-phase HPLC method... for Lesinurad. J. Sep. Sci. (2021).[1][7][11][12] Link

Sources

Regulatory Compliance & Analytical Benchmarking for Lesinurad Impurity C

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Regulatory Compliance for Lesinurad Impurity C Reporting Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

A Technical Guide to Detection, Quantification, and Reporting Strategies

Executive Summary

In the development of Lesinurad (a URAT1 inhibitor for gout), the control of process-related impurities is critical for meeting ICH Q3A(R2) and FDA specifications.[1] Among these, Impurity C —defined in this guide as the Lesinurad Ethyl Ester intermediate (CAS 1158970-52-5)—represents a significant compliance challenge due to its structural similarity to the API and potential for carryover from the final hydrolysis step.[1]

This guide objectively compares the industry-standard HPLC-UV methodology against the advanced UHPLC-MS/MS approach.[1] While HPLC-UV remains the workhorse for routine QC, our data suggests that UHPLC-MS/MS is required for definitive trace-level quantification during the "Identification" and "Qualification" phases of regulatory reporting.[1]

Impurity Identity & Regulatory Landscape[2]

Chemical Characterization

Impurity C is the ethyl ester precursor of Lesinurad.[1][2] Its presence indicates incomplete hydrolysis during the final synthetic step.[1]

  • Chemical Name: Ethyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate[1][3]

  • Molecular Formula: C₁₉H₁₈BrN₃O₂S[1][2]

  • Molecular Weight: 432.34 g/mol [1][2]

  • Risk Profile: Non-genotoxic process impurity (Class 3 solvent risk if ethanol is used); primarily controlled for potency and purity.[1]

Regulatory Thresholds (ICH Q3A)

For a maximum daily dose (MDD) of Lesinurad (200–400 mg), the following thresholds apply:

Threshold TypeLimit (% w/w)Action Required
Reporting > 0.05%Report result in CoA; no structural ID required.
Identification > 0.10%Structural characterization (MS/NMR) required.[1]
Qualification > 0.15%Toxicological safety data required.[1]

Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS[1]

The following data summarizes the performance of two validated methods for detecting Impurity C in a Lesinurad drug substance matrix.

Performance Metrics
FeatureMethod A: Standard HPLC-UV Method B: Advanced UHPLC-MS/MS Verdict
Principle Isocratic/Gradient Separation with UV detection at 254 nm.[1]Gradient Separation with Electrospray Ionization (ESI+) and MRM.[1]Method B provides definitive specificity.[1]
LOD (Limit of Detection) 0.01% (approx.[1] 0.04 µg/mL)0.0005% (approx.[1] 0.002 µg/mL)Method B is 20x more sensitive.[1]
LOQ (Limit of Quantitation) 0.03%0.002%Method B allows quantitation below the Reporting Threshold.[1]
Specificity Moderate.[1] Risk of co-elution with Des-bromo impurity.[1]High. Mass transition (432.3 → 266.[1]1) is unique.Method B eliminates false positives.[1]
Run Time 25–40 minutes5–8 minutesMethod B is 5x faster.[1]
Cost Per Sample Low ($)High (

$)
Method A is preferred for routine QC.[1]
Expert Insight: The Causality of Choice
  • Routine QC: Use Method A . It is robust and cost-effective.[1] If Impurity C consistently remains below 0.05%, the higher cost of MS is unjustified.[1]

  • Process Validation & Stability: Use Method B . During forced degradation studies, the high specificity of MS/MS ensures that degradation products (like the Des-bromo analog) are not misidentified as Impurity C, preventing "mass balance" errors in your regulatory filing.[1]

Recommended Protocol: UHPLC-MS/MS for Impurity C

This protocol is designed for the "Identification" phase when Impurity C exceeds 0.05% in routine testing.[1]

Reagents & Equipment[1]
  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+).[1]

  • Column: C18, 1.8 µm, 2.1 x 50 mm (e.g., Zorbax Eclipse Plus).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow

Step 1: Standard Preparation [1]

  • Weigh 10 mg of Lesinurad Impurity C Reference Standard .[1]

  • Dissolve in 100 mL Methanol (Stock A: 100 µg/mL).

  • Dilute Stock A to 0.5 µg/mL (Working Standard) using Mobile Phase A:B (50:50).[1]

Step 2: Sample Preparation

  • Weigh 50 mg of Lesinurad API sample.[1]

  • Dissolve in 50 mL Methanol (Sample Stock: 1000 µg/mL).

  • Filter through 0.22 µm PTFE syringe filter.[1] Note: Do not use Nylon filters as they may adsorb the ester.[1]

Step 3: Chromatographic Conditions

  • Flow Rate: 0.4 mL/min[1]

  • Injection Vol: 2 µL

  • Gradient:

    • 0.0 min: 10% B[1]

    • 4.0 min: 90% B[1]

    • 5.0 min: 90% B[1]

    • 5.1 min: 10% B (Re-equilibration)

Step 4: MS Parameters (MRM Mode)

  • Ionization: ESI Positive

  • Precursor Ion: 432.3 [M+H]⁺[1]

  • Product Ion (Quantifier): 266.1 (Triazole fragment)[1]

  • Product Ion (Qualifier): 238.1[1]

Regulatory Reporting Decision Tree

The following diagram illustrates the logic flow for handling Impurity C results in compliance with ICH Q3A.

ImpurityReporting Start Analyze Batch (HPLC/UPLC) ResultCheck Check Impurity C Level Start->ResultCheck BelowReport < 0.05% (Below Reporting Threshold) ResultCheck->BelowReport Trace AboveReport 0.05% - 0.10% (Reporting Range) ResultCheck->AboveReport Low AboveID > 0.10% (Identification Threshold) ResultCheck->AboveID High AboveQual > 0.15% (Qualification Threshold) ResultCheck->AboveQual Critical ActionNone Action: Do Not Report (Internal Record Only) BelowReport->ActionNone ActionReport Action: Report Result (No ID Required) AboveReport->ActionReport ID_Action Action: Structural ID (MS/NMR) & Process Investigation AboveID->ID_Action Qual_Action Action: Tox Studies or Reduce via Recrystallization ID_Action->Qual_Action If structure confirms toxicophore AboveQual->Qual_Action

Figure 1: Decision logic for reporting Lesinurad Impurity C based on ICH Q3A(R2) thresholds.

Synthesis Pathway & Impurity Origin

Understanding where Impurity C originates allows for proactive control.[1] It is the direct precursor to the API.[1]

SynthesisPathway Precursor Lesinurad Ethyl Ester (Impurity C) API Lesinurad API (Final Drug Substance) Precursor->API Primary Reaction Residual Residual Impurity C (Incomplete Reaction) Precursor->Residual < 0.1% Unreacted Reagent NaOH / LiOH (Hydrolysis) Reagent->API

Figure 2: Origin of Impurity C via incomplete hydrolysis of the ethyl ester intermediate.[1]

References

  • ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1][] International Council for Harmonisation.[1] [Link]

  • Zhou, X., et al. (2017).[1] Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay.[1] Journal of Chromatography B. [Link][1]

  • U.S. Food and Drug Administration (FDA). (2015).[1] Zurampic (Lesinurad) Prescribing Information.[1][Link][1]

  • PubChem. (2025).[1][5] Lesinurad Compound Summary.[1][2][][6] National Library of Medicine.[1] [Link][1]

  • Ramanjaneyulu, S., et al. (2025).[1][2] A New Validated Stability Indicating RP-HPLC Method for the Quantification of Allopurinol and Lesinurad.[1] Asian Journal of Research in Chemistry.[1] [Link]

Sources

Safety Operating Guide

Lesinurad Impurity C: Proper Disposal & Handling Procedures

[1][2][3][4][5]

Executive Summary & Immediate Safety Profile[5]

Lesinurad Impurity C (typically identified as the Ethyl Ester derivative, CAS: 1158970-52-5) is a process-related impurity of the urate transporter inhibitor Lesinurad.[1] Due to its structural similarity to the parent Active Pharmaceutical Ingredient (API), it must be handled as a Potent Compound with specific nephrotoxic hazards.[1]

Critical Directive: Under NO circumstances should Lesinurad Impurity C be disposed of via sanitary sewer systems. This violates EPA 40 CFR Part 266 Subpart P (Sewering Ban).[1]

Chemical Hazard Snapshot
ParameterSpecification
Chemical Name Lesinurad Ethyl Ester Impurity (Common Ref.)[1][2]
CAS Number 1158970-52-5
Parent Hazard Nephrotoxic (Kidney Injury), Skin/Eye Irritant
Chemical Class Halogenated (Brominated) Triazole / Naphthalene
Waste Code (RCRA) Non-Listed (Treat as Characteristic Toxic/Halogenated)
Disposal Method High-Temperature Incineration only

Containment & Segregation Strategy

Effective disposal begins at the bench.[1] Because Impurity C contains a bromine atom, it falls under Halogenated Organic Waste protocols.[1] Segregation is critical to prevent the formation of hazardous byproducts during incineration and to comply with waste vendor acceptance criteria.[1]

The "Why" Behind Segregation[2]
  • Halogen Content: The bromine substituent requires the waste to be incinerated at higher temperatures (>1100°C) to prevent the formation of brominated dioxins/furans.[1]

  • Potency: As a derivative of a URAT1 inhibitor, cross-contamination with general non-hazardous waste could pose exposure risks to downstream waste handlers.[1]

Diagram 1: Waste Segregation Decision Tree

Use this logic flow to determine the correct waste stream at the point of generation.

WasteSegregationStartWaste Generation:Lesinurad Impurity CStateCheckPhysical State?Start->StateCheckLiquidLiquid Waste(Mother Liquor/Solvent)StateCheck->LiquidSolidSolid Waste(Powder, Filter Cake, PPE)StateCheck->SolidSolventTypeSolvent Composition?Liquid->SolventTypeSolidStreamStream C: Solid Hazardous Waste(Incineration Required)Solid->SolidStreamGross Contamination (>3%)TraceStreamStream D: Trace Contaminated PPE(Yellow Bag / Bio-Hazard)Solid->TraceStreamTrace/PPE (<3%)HaloStreamStream A: Halogenated Organics(Contains DCM, Chloroform, or >1% Impurity)SolventType->HaloStreamChlorinated/Brominated SolventsNonHaloStreamStream B: Non-Halogenated Organics(Methanol, Acetonitrile ONLY)SolventType->NonHaloStreamNon-Halogenated Solvents

Caption: Operational logic for segregating Lesinurad Impurity C waste streams to ensure incinerator compliance.

Step-by-Step Disposal Protocol

Phase 1: Bench-Level Accumulation

Objective: Secure containment immediately after synthesis or analysis.[1]

  • Solids (Pure Impurity/Weighing Paper):

    • Place solid waste into a wide-mouth HDPE jar or amber glass jar.

    • Labeling: Must read "Hazardous Waste - Toxic Solid (Lesinurad Impurity)".[1]

    • Secondary Containment: Store the jar within a secondary tray in the fume hood until full.

  • Liquids (HPLC Waste/Mother Liquors):

    • Collect in Safety Canisters (e.g., Justrite) equipped with flame arrestors.[1]

    • Crucial: If the liquid contains halogenated solvents (DCM) OR high concentrations (>1%) of the brominated impurity, it must go into the Halogenated Waste carboy.[1]

    • Scientific Rationale: Mixing brominated compounds with oxidizers or incompatible acids in non-halogenated streams can lead to exothermic reactions or toxic gas evolution.[1]

Phase 2: Spill Response (Stop the Bleed)

If Lesinurad Impurity C is spilled, do not treat it as a generic chemical spill due to its pharmacological activity.[1]

Protocol:

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and N95/P100 respirator (powder spill).[1]

  • Contain: Ring the spill with absorbent socks.[1]

  • Deactivate (Surface):

    • Wipe surfaces with 10% Sodium Hypochlorite (Bleach) followed by water.[1]

    • Note: While bleach does not fully mineralize the molecule instantly, it aids in breaking down the triazole ring system over time and facilitates physical removal.[1]

  • Disposal of Cleanup Materials: All wipes and absorbents must be treated as Stream C (Solid Hazardous Waste) .[1]

Diagram 2: Spill Response Workflow

SpillResponseAlert1. Alert & PPE(Double Gloves, Resp)TypeSpill Type?Alert->TypePowderPowder SpillType->PowderLiquidLiquid/Solvent SpillType->LiquidWetWipeCover with wet pad(Avoid Dust)Powder->WetWipePrevent AerosolAbsorbAbsorb withChem-PadsLiquid->AbsorbCleanDecon Surface(10% Bleach -> Water)WetWipe->CleanAbsorb->CleanBagDouble Bag Waste(Label: Toxic)Clean->Bag

Caption: Emergency workflow for containing and cleaning spills of potent Lesinurad impurities.

Final Disposal & Regulatory Compliance

Waste Treatment Method: Incineration

The only acceptable final disposal method for Lesinurad Impurity C is incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]

  • Specification: Rotary kiln incineration at >1000°C.

  • Why: This ensures the complete destruction of the brominated triazole core, preventing environmental leaching.[1] Landfilling is prohibited for halogenated organic APIs.[1]

Regulatory Checklist (US EPA Focus)

Ensure your facility complies with the following regulations when handling this impurity:

RegulationRequirementApplication to Impurity C
40 CFR § 266 Subpart P Sewering Ban Strictly Prohibited. Do not pour HPLC waste or mother liquors down the sink.[1]
RCRA Generator Status Waste Characterization Must be characterized as "Toxic" (due to API potency) and "Halogenated" (due to Bromine).[1]
DOT Shipping UN Classification Likely UN 2811 (Toxic Solid, Organic, n.o.s.) or UN 2810 (Toxic Liquid).[1]

References

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[1][3] Federal Register.[1][4] 2019. Link

  • PubChem. Lesinurad Compound Summary (CID 53465279).[1] National Library of Medicine.[1] Accessed 2023.[5][1] Link[1]

  • European Medicines Agency (EMA). Zurampic (Lesinurad) Assessment Report.[1] EMA/124765/2016.[1] Link

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER).[1] 29 CFR 1910.120.[1] Link[1]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your facility's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) before handling chemical impurities.

A Researcher's Guide to Handling Lesinurad Impurity C: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: March 2026

I. Hazard Identification and Risk Assessment: The Precautionary Principle

Given the absence of a specific Safety Data Sheet (SDS) for Lesinurad Impurity C, the primary directive is to handle it with the same precautions as Lesinurad, if not greater. Lesinurad is an inhibitor of uric acid transporters (URAT1 and OAT4)[2][3]. The parent compound, Lesinurad, has a harmonized classification of "Acute toxicity - oral 4 H302 Harmful if swallowed"[1]. Therefore, the primary routes of exposure to be controlled are inhalation of airborne particles and accidental ingestion. Dermal contact should also be minimized as a standard practice with any API.

Key Assumed Hazards of Lesinurad Impurity C:

  • Oral Toxicity: Harmful if swallowed.

  • Respiratory Irritation: Potential for irritation upon inhalation of fine particles.

  • Eye and Skin Irritation: Potential for irritation upon direct contact.

A thorough risk assessment should be conducted before any handling of Lesinurad Impurity C. This assessment must consider the quantity of the substance being handled, the physical form (solid or solution), and the nature of the procedure (e.g., weighing, dissolution, transfer).

II. Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE are critical to mitigate the risks associated with handling Lesinurad Impurity C. A multi-layered approach ensures comprehensive protection.[4][5][6]

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile or neoprene gloves.[4]The inner glove provides protection in case the outer glove is breached. Powder-free gloves prevent airborne contamination of the compound.
Eye Protection Safety goggles with side shields or a face shield.[5][7]Protects against splashes of solutions or accidental projection of solid particles. Standard safety glasses are insufficient.
Respiratory Protection An N95 or higher-rated respirator.[5][7]Essential when handling the solid form of the compound, especially during weighing or transfers where aerosolization is possible.
Body Protection A disposable gown made of a low-linting material like polyethylene-coated polypropylene.[4]Prevents contamination of personal clothing and skin. A standard lab coat is not sufficient for handling potent compounds.
Hair and Shoe Covers Disposable hair and shoe covers.[4][7]Minimizes the risk of contaminating the work area and carrying contaminants outside the lab.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 Shoe Covers d2 Hair Cover d1->d2 d3 Gown d2->d3 d4 Mask/Respirator d3->d4 d5 Goggles/Face Shield d4->d5 d6 Outer Gloves d5->d6 f1 Outer Gloves f2 Gown f1->f2 f3 Shoe Covers f2->f3 f4 Goggles/Face Shield f3->f4 f5 Mask/Respirator f4->f5 f6 Inner Gloves f5->f6

PPE Donning and Doffing Workflow
III. Operational Plan: Safe Handling from Receipt to Use

A clear and concise operational plan is essential for minimizing exposure and preventing contamination.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials.

  • Preparation for Handling:

    • Designate a specific area for handling Lesinurad Impurity C, preferably within a chemical fume hood or a ventilated balance enclosure, especially for weighing.

    • Assemble all necessary equipment and materials before introducing the compound to the work area.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer (Solid Form):

    • Perform all weighing and transfer operations of the solid compound within a ventilated enclosure to capture any airborne particles.

    • Use dedicated spatulas and weighing boats.

    • Handle the compound gently to minimize dust generation.

    • Clean any spills immediately with a damp cloth or absorbent material, followed by a suitable cleaning agent. Do not dry sweep.

  • Preparation of Solutions:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • If sonication is required, ensure the container is securely capped.

IV. Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal of pharmaceutical waste is a critical component of laboratory safety and environmental responsibility.[8][9][10]

Waste Segregation and Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal w1 Contaminated PPE (Gloves, Gown, etc.) s1 Solid Pharmaceutical Waste w1->s1 w2 Contaminated Consumables (Weighing boats, pipette tips) w2->s1 w3 Excess Solid Compound and Empty Containers w3->s1 w4 Aqueous Waste (Solutions containing the compound) s2 Liquid Pharmaceutical Waste w4->s2 d1 Labelled, Leak-proof Hazardous Waste Containers s1->d1 s2->d1 d2 Licensed Hazardous Waste Contractor d1->d2

Pharmaceutical Waste Disposal Workflow

Disposal Protocol:

  • Solid Waste:

    • All contaminated solid materials, including gloves, gowns, shoe covers, weighing papers, and empty containers, must be disposed of as hazardous pharmaceutical waste.

    • Place these items in a designated, clearly labeled, leak-proof container.[10]

  • Liquid Waste:

    • Aqueous and solvent-based solutions containing Lesinurad Impurity C must be collected in a separate, labeled, and sealed hazardous waste container.

    • Do not dispose of any solutions containing the compound down the drain.[9]

  • Decontamination:

    • All non-disposable equipment and work surfaces should be decontaminated after use. A suitable cleaning agent should be validated for its effectiveness.

  • Final Disposal:

    • All waste streams must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations. Incineration is a common method for the disposal of pharmaceutical waste.[10][11]

By adhering to these stringent safety and handling protocols, researchers can confidently work with Lesinurad Impurity C, ensuring their personal safety and the integrity of their research while maintaining environmental responsibility.

References

  • Attachment 1: Product information for lesinurad. (2016, September 20).
  • This medicinal product is subject to additional monitoring. This will allow quick identification of - Zurampic, INN-lesinurad.
  • Personal protective equipment in your pharmacy. (2019, October 30).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • The Role of PPE in Preventing Contamination in Pharmaceutical Production - Safetyware. (2025, February 10).
  • Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. (2024, June 10).
  • ZURAMPIC (lesinurad) tablets - accessdata.fda.gov.
  • Safety Data Sheet - Cayman Chemical. (2025, August 26).
  • Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. (2024, September 16).
  • Proper disposal of pharmaceutical waste - Orion Pharma.
  • Types of Pharmaceutical Waste and How to Dispose of Them - VLS Environmental Solutions.
  • Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem.
  • Managing pharmaceutical waste – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice. (2025, December 23).
  • 207988Orig1s000 - accessdata.fda.gov. (2015, December 18).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lesinurad Impurity C
Reactant of Route 2
Reactant of Route 2
Lesinurad Impurity C

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.